molecular formula C7H4F2O3 B1403146 2,2-Difluorobenzo[d][1,3]dioxol-5-ol CAS No. 1211539-82-0

2,2-Difluorobenzo[d][1,3]dioxol-5-ol

Cat. No.: B1403146
CAS No.: 1211539-82-0
M. Wt: 174.1 g/mol
InChI Key: GEHVTOIGEVNIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluorobenzo[d][1,3]dioxol-5-ol is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHVTOIGEVNIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-82-0
Record name 2,2-difluorobenzo[d][1,3]dioxol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluorobenzo[d]dioxol-5-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and critically analyze its application as a pivotal structural motif in the design of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile building block and its role in creating novel pharmaceutical agents.

Introduction: The Emergence of a Privileged Scaffold

2,2-Difluorobenzo[d]dioxol-5-ol, with the CAS number 1211539-82-0, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] Its unique structure, featuring a difluorinated methylene bridge, offers a compelling combination of metabolic stability and isosteric properties that have been leveraged in the development of drugs targeting a range of diseases. Notably, this scaffold is a key component in the synthesis of Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and has been utilized in the creation of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R).[2][3] This guide will provide an in-depth exploration of the chemistry and pharmacological relevance of this important molecule.

Physicochemical Properties and Structural Features

The molecular and physical properties of 2,2-Difluorobenzo[d]dioxol-5-ol are foundational to its utility in chemical synthesis. A summary of these properties is presented in Table 1. The presence of the two fluorine atoms on the dioxole bridge significantly influences the electronic nature of the aromatic ring, making it more electron-deficient compared to its non-fluorinated counterpart.[4] This has profound implications for its reactivity, which will be discussed in a later section.

PropertyValueSource(s)
CAS Number 1211539-82-0[5]
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.10 g/mol [1]
Physical Form Solid[5][6]
Purity ≥97% (typical)[1]
Storage Temperature 4°C, stored under nitrogen[1]
SMILES OC1=CC=C(OC(F)(F)O2)C2=C1[1]
InChI Key GEHVTOIGEVNIEQ-UHFFFAOYSA-N[5]
LogP (calculated) 1.7137[1]
Topological Polar Surface Area (TPSA) 38.69 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]

Synthesis and Purification: A Practical Approach

The synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol is a critical aspect of its application. A common and effective method involves the palladium-catalyzed hydroxylation of a bromo-substituted precursor.

Synthetic Workflow

The following diagram illustrates a typical synthetic route to 2,2-Difluorobenzo[d]dioxol-5-ol.

G cluster_synthesis Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol start 2,2-Difluoro-5-bromo-1,3-benzodioxole reagents KOH, Tris(dibenzylideneacetone)dipalladium(0), Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine start->reagents Reacts with conditions 1,4-Dioxane/Water 100°C, 17 hours reagents->conditions Under workup Acidic Workup (HCl) Ethyl Acetate Extraction conditions->workup Followed by purification Silica Gel Column Chromatography (Heptane/Ethyl Acetate) workup->purification Leading to product 2,2-Difluorobenzo[d]dioxol-5-ol purification->product Yielding

Caption: Synthetic workflow for 2,2-Difluorobenzo[d]dioxol-5-ol.

Detailed Experimental Protocol

The following protocol is adapted from established literature and provides a step-by-step guide for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol.[3]

Materials:

  • 2,2-Difluoro-5-bromo-1,3-benzodioxole

  • Potassium hydroxide (KOH)

  • Tris(dibenzylideneacetone)dipalladium(0)

  • Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine

  • 1,4-Dioxane

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2,2-difluoro-5-bromo-1,3-benzodioxole (1.0 eq), potassium hydroxide (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.012 eq), and di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (0.049 eq).

  • Add a 1:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 100°C for 17 hours under a nitrogen atmosphere.

  • After cooling to room temperature, add 1 M hydrochloric acid to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to yield 2,2-difluoro-5-hydroxybenzodioxolane as a light yellow oil.[3]

Spectroscopic Characterization

The structural elucidation of 2,2-Difluorobenzo[d]dioxol-5-ol is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons.

  • ¹H NMR (300 MHz, CDCl₃, δppm): 6.88 (d, 1H, J=8.7Hz), 6.62 (d, 1H, J=2.4Hz), 6.48 (dd, 1H, J=8.7Hz, 2.4Hz).[3]

Reactivity and Chemical Transformations

The chemical reactivity of 2,2-Difluorobenzo[d]dioxol-5-ol is primarily centered around the phenolic hydroxyl group and the electron-deficient aromatic ring. The hydroxyl group can undergo standard transformations such as etherification and esterification, allowing for its incorporation into larger molecular frameworks. The electron-withdrawing nature of the difluorinated dioxole ring deactivates the aromatic system towards electrophilic substitution.[4]

Applications in Drug Discovery and Development

The primary utility of 2,2-Difluorobenzo[d]dioxol-5-ol lies in its role as a key building block in the synthesis of bioactive molecules.

A Cornerstone in the Synthesis of Lumacaftor

Lumacaftor (VX-809) is a drug used in combination with ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation.[2] This mutation leads to a misfolded CFTR protein that is prematurely degraded. Lumacaftor acts as a corrector, improving the conformational stability of the F508del-CFTR protein and facilitating its trafficking to the cell surface.[2] The synthesis of Lumacaftor prominently features the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid moiety, which is derived from 2,2-Difluorobenzo[d]dioxol-5-ol.[7][8]

The following diagram illustrates the role of the 2,2-difluorobenzodioxole moiety in the final structure of Lumacaftor.

G cluster_lumacaftor Role in Lumacaftor Structure dioxole 2,2-Difluorobenzo[d]dioxol-5-ol (Core Building Block) intermediate 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid dioxole->intermediate Leads to lumacaftor Lumacaftor (CFTR Corrector) intermediate->lumacaftor Incorporated into

Caption: The synthetic lineage of the 2,2-difluorobenzodioxole moiety in Lumacaftor.

A Scaffold for IGF-1R Inhibitors

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[9] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[9] Consequently, IGF-1R has emerged as a significant target for anticancer drug development. 2,2-Difluorobenzodioxol-5-ol has been utilized in the synthesis of small molecule inhibitors of IGF-1R.[3] The difluoromethylenedioxy group is often employed as a bioisosteric replacement for other functional groups to enhance metabolic stability and improve pharmacokinetic profiles.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Ventilation: Use only in a well-ventilated area.[12]

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

  • Contact: Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources. Keep the container tightly closed.[12]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Conclusion and Future Perspectives

2,2-Difluorobenzo[d]dioxol-5-ol has solidified its position as a valuable and versatile building block in modern medicinal chemistry. Its strategic application in the synthesis of complex pharmaceutical agents, most notably Lumacaftor, underscores the importance of fluorination in drug design to enhance metabolic stability and modulate physicochemical properties. The continued exploration of this scaffold in the development of new therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies, is anticipated. As our understanding of structure-activity relationships and the role of fluorinated motifs in drug-receptor interactions deepens, the utility of 2,2-Difluorobenzo[d]dioxol-5-ol and its derivatives is poised to expand, offering new avenues for the creation of next-generation medicines.

References

An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Difluorobenzo[d]dioxol-5-ol, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its unique chemical structure, physicochemical properties, synthesis, and critical applications, particularly its role as a key pharmacophore in advanced therapeutics. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make this molecule a subject of intense interest.

The 2,2-Difluorobenzodioxole Moiety: A Bioisostere with Strategic Advantages

The core of the subject molecule is the benzodioxole ring system. In medicinal chemistry, the unsubstituted methylenedioxy group (a common feature in natural products) is often metabolically labile. The introduction of geminal fluorine atoms to form the 2,2-difluoro-1,3-benzodioxole scaffold is a strategic bioisosteric replacement for a carbonyl group or the more metabolically vulnerable methylene bridge.[1] This substitution imparts several advantageous properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.[2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the molecule's lipophilicity (LogP) and electronic profile, influencing membrane permeability and binding affinity to biological targets.[2][3]

  • Conformational Control: The difluoromethyl group can influence the orientation of substituents on the aromatic ring, potentially locking the molecule into a more bioactive conformation.

2,2-Difluorobenzo[d]dioxol-5-ol, with its reactive phenol group, serves as a versatile precursor for introducing this "privileged" scaffold into a wide array of complex molecules.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its application.

Chemical Structure and Core Properties

The fundamental attributes of 2,2-Difluorobenzo[d]dioxol-5-ol are summarized below.

PropertyValueSource
CAS Number 1211539-82-0--INVALID-LINK--[2][4]
Molecular Formula C₇H₄F₂O₃--INVALID-LINK--[2][4]
Molecular Weight 174.10 g/mol --INVALID-LINK--[2][4]
Physical Form White to off-white solid--INVALID-LINK--
Storage 2-8°C under inert gas (Nitrogen or Argon)--INVALID-LINK--[5]
Computed Physicochemical Data

Computational models provide valuable insights into the behavior of the molecule in biological systems.

DescriptorPredicted ValueSource
Topological Polar Surface Area (TPSA) 38.69 Ų--INVALID-LINK--[2][4]
LogP (Octanol-Water Partition Coeff.) 1.71--INVALID-LINK--[2][4]
Hydrogen Bond Donors 1--INVALID-LINK--[2][4]
Hydrogen Bond Acceptors 3--INVALID-LINK--[2][4]
Rotatable Bonds 0--INVALID-LINK--[2][4]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the compound.

  • ¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum provides clear diagnostic signals for the aromatic protons.

    • δ 6.88 (d, 1H, J=8.7Hz)

    • δ 6.62 (d, 1H, J=2.4Hz)

    • δ 6.48 (dd, 1H, J=8.7Hz, 2.4Hz)[5] The spectrum clearly shows the three distinct protons on the substituted benzene ring.

  • ¹³C-NMR, IR, and Mass Spectrometry (Anticipated): While experimental spectra for 2,2-Difluorobenzo[d]dioxol-5-ol are not widely published, data from close analogs such as 2,2-Difluoro-1,3-benzodioxole allow for accurate prediction.[7]

    • ¹³C-NMR: One would expect to see signals for the four distinct aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield. The difluoromethyl carbon would appear as a characteristic triplet due to coupling with the two fluorine atoms.

    • IR Spectroscopy: Key stretches would include a broad O-H band for the phenol (~3200-3500 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), aromatic C=C bands (~1500-1600 cm⁻¹), and strong C-F stretches (~1000-1150 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 174.01, corresponding to the molecular weight.

Synthesis and Mechanistic Insights

The reliable synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol is critical for its use in research and development. A robust method involves a modern palladium-catalyzed cross-coupling reaction.

Recommended Synthesis: Buchwald-Hartwig C-O Coupling

The formation of the aryl ether bond (specifically, a phenol) from an aryl halide is efficiently achieved via a Buchwald-Hartwig C-O coupling reaction.[8][9][10][11] This method is favored for its high functional group tolerance and milder conditions compared to classical methods like the Ullmann condensation.

Caption: High-level workflow for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and represents a self-validating system for achieving high yields of the target compound.[5]

Materials:

  • 2,2-Difluoro-5-bromo-1,3-benzodioxole (1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)

  • Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (or similar bulky electron-rich phosphine ligand) (0.02-0.06 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Inert Atmosphere: To a reaction vessel, add 2,2-difluoro-5-bromo-1,3-benzodioxole, potassium hydroxide, Pd₂(dba)₃, and the phosphine ligand. The vessel is then sealed and purged with an inert gas (Nitrogen or Argon).

    • Causality: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.[12]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 1:1 v/v).

    • Causality: Dioxane solubilizes the organic starting material and the catalyst complex. Water is necessary to dissolve the potassium hydroxide base. Degassing removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[12]

  • Workup: After cooling to room temperature, acidify the mixture with 1M hydrochloric acid (HCl). Extract the aqueous layer three times with ethyl acetate.

    • Causality: Acidification protonates the phenoxide product to the desired phenol and neutralizes the excess KOH base. Ethyl acetate is an effective solvent for extracting the organic product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., heptane/ethyl acetate gradient).

    • Causality: This standard purification sequence removes residual water, inorganic salts, and reaction byproducts, yielding the pure phenol. A yield of ~95% can be expected.[5]

Mechanistic Rationale

The success of the Buchwald-Hartwig reaction hinges on the interplay between the palladium catalyst, the ligand, and the base.

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) OxAdd L-Pd(II)-Ar (Br) Pd0->OxAdd Oxidative Addition ArX Ar-Br Metathesis L-Pd(II)-Ar (OH) OxAdd->Metathesis Ligand Exchange (Metathesis) Base KOH Metathesis->Pd0 Reductive Elimination RedElim Ar-OH Metathesis->RedElim

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

  • Palladium Source (Pd₂(dba)₃): This is a stable Pd(0) precursor that, in the presence of the phosphine ligand, forms the active L-Pd(0) catalytic species.[12]

  • Ligand (Bulky, Electron-Rich Phosphine): The ligand is arguably the most critical component. Bulky, electron-rich ligands (like RuPhos, BrettPhos, or the one cited in the protocol) are essential.[8] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-O bond and regenerates the Pd(0) catalyst. Their steric bulk also prevents the formation of inactive catalyst dimers.[9]

  • Base (KOH): A strong base is required to deprotonate the water, forming the hydroxide nucleophile that displaces the bromide on the palladium complex during the metathesis step.[12]

Application in Drug Discovery: The CFTR Modulator Case Study

The most prominent application of the 2,2-difluorobenzodioxole scaffold is in the development of correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene, particularly the F508del mutation, cause the protein to misfold and be prematurely degraded, leading to cystic fibrosis.[13][14]

Role as a Pharmacophore in Lumacaftor and Tezacaftor

Drugs like Lumacaftor (VX-809) and Tezacaftor (VX-661) are small molecule chaperones that aid in the proper folding of the F508del-CFTR protein.[15][16] A key structural component of both drugs is the 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropane-1-carboxamide group, derived directly from precursors like our title compound.[16][17]

Cryo-electron microscopy studies have revealed the critical role of this moiety. The 2,2-difluorobenzodioxole group inserts into a narrow, hydrophobic pocket within the CFTR protein, composed of transmembrane helices.[18] This binding event stabilizes the protein's nascent chain during biosynthesis, correcting folding defects and allowing it to traffic to the cell membrane and function correctly.[15][16]

Caption: The binding interaction of the 2,2-difluorobenzodioxole moiety in CFTR correctors.

This structure-activity relationship (SAR) highlights the importance of 2,2-Difluorobenzo[d]dioxol-5-ol as a starting material. It provides the essential "hydrophobic anchor" that is fundamental to the biological activity of these life-changing drugs.

Safety and Handling

As with any laboratory chemical, proper handling of 2,2-Difluorobenzo[d]dioxol-5-ol is essential.

  • Hazard Identification: The compound is classified with the following GHS hazard statements:

    • H302: Harmful if swallowed.[10][19]

    • H315: Causes skin irritation.[10][19]

    • H319: Causes serious eye irritation.[10][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, as specified (refrigerated at 2-8°C).[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Conclusion

2,2-Difluorobenzo[d]dioxol-5-ol is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The incorporation of geminal fluorine atoms transforms the classic benzodioxole into a metabolically robust and highly effective pharmacophore. Its crucial role in the development of CFTR modulators exemplifies its value in addressing challenging biological targets. The synthetic accessibility of this compound, particularly via robust methods like the Buchwald-Hartwig coupling, ensures its continued importance for researchers and scientists in the ongoing quest for novel and more effective therapeutics.

References

A Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol (CAS 1211539-82-0): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,2-Difluorobenzo[d]dioxol-5-ol (CAS No. 1211539-82-0), a key fluorinated building block for researchers in medicinal chemistry and drug development. The introduction of the gem-difluoro group onto the benzodioxole scaffold offers significant advantages in modulating metabolic stability and electronic properties, making it a high-value intermediate. This document details the compound's physicochemical properties, provides a comprehensive, field-proven synthesis protocol with mechanistic insights, and explores its strategic applications, most notably as a precursor to inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) and its structural relevance to approved cystic fibrosis therapeutics.

The Strategic Value of the 2,2-Difluorobenzodioxole Scaffold

The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, serving as a core component in numerous bioactive molecules.[1][2] Its utility stems from its rigid structure and its ability to act as a bioisostere for catechol moieties, often improving pharmacokinetic profiles. The strategic addition of a gem-difluoro group to the methylene bridge, as seen in 2,2-Difluorobenzo[d]dioxol-5-ol, imparts several critical advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, which can be a liability for the unsubstituted methylene bridge. This often leads to improved bioavailability and a more predictable pharmacokinetic profile.[3][4]

  • Modulated Lipophilicity and Polarity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. The difluoro group also acts as a weak hydrogen bond acceptor, potentially influencing drug-target interactions.[4]

  • Target Engagement: The altered electronic properties of the benzodioxole ring can fine-tune binding interactions with protein targets.[3][4]

The significance of this scaffold is underscored by its presence in advanced therapeutics such as Lumacaftor and Tezacaftor, small molecule chaperones used to treat cystic fibrosis.[3][4] 2,2-Difluorobenzo[d]dioxol-5-ol, with its reactive phenol group, is an ideal starting point for elaborating the complex side chains required for such potent molecules.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties and safety information for 2,2-Difluorobenzo[d]dioxol-5-ol are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1211539-82-0[5][6][7]
Molecular Formula C₇H₄F₂O₃[5][6]
Molecular Weight 174.10 g/mol [5][6]
Appearance White to off-white solid[5]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[5][6]
Table 2: GHS Safety Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[5][8][9]
Signal Word Warning[5][8][9]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[5][8][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

Synthesis and Purification Protocol

The synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol is reliably achieved via a palladium-catalyzed hydroxylation of its bromo-precursor, 2,2-difluoro-5-bromo-1,3-benzodioxole.[5] This method provides a high yield and a clear path to the desired product.

Mechanistic Rationale

The choice of reagents is critical for the success of this C-O cross-coupling reaction.

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) serves as a robust source of the active Pd(0) catalyst.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand, such as di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (tBuXPhos), is essential. It promotes the challenging reductive elimination step that forms the aryl-oxygen bond.

  • Base and Nucleophile: Potassium hydroxide (KOH) functions as both the base to activate the catalytic cycle and the source of the hydroxide nucleophile.

  • Solvent System: A mixture of 1,4-dioxane and water provides the necessary polarity to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Start 2,2-difluoro-5-bromo -1,3-benzodioxole Reactor Reaction Vessel (N₂ Atmosphere) Start->Reactor Reagents KOH, Pd₂(dba)₃, tBuXPhos Ligand Reagents->Reactor Solvent 1,4-Dioxane / Water Solvent->Reactor Heat Heat to 100°C (17 hours) Reactor->Heat Stir Workup Aqueous Workup (EtOAc Extraction) Heat->Workup Drying Dry over Na₂SO₄ & Concentrate Workup->Drying Chroma Silica Gel Column Chromatography Drying->Chroma Product Final Product: 2,2-Difluorobenzo[d]dioxol-5-ol Chroma->Product Analysis Characterization (¹H-NMR) Product->Analysis

Caption: Synthesis workflow for 2,2-Difluorobenzo[d]dioxol-5-ol.

Detailed Step-by-Step Protocol

This protocol is adapted from a reported synthesis which achieved a 94.8% yield.[5]

Materials:

  • 2,2-difluoro-5-bromo-1,3-benzodioxole (1.0 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.012 eq)

  • Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (0.049 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Vessel Preparation: To a reaction vessel equipped with a condenser and magnetic stirrer, add 2,2-difluoro-5-bromo-1,3-benzodioxole (8.61 mmol, 2.04 g).

  • Reagent Addition: Under a nitrogen atmosphere, add 1,4-dioxane (5 mL) and an aqueous solution (5 mL) containing potassium hydroxide (17.22 mmol, 0.97 g).

  • Catalyst Loading: Add the phosphine ligand (0.42 mmol, 0.20 g) and Pd₂(dba)₃ (0.10 mmol, 0.09 g).

  • Reaction: Seal the vessel and stir the reaction mixture vigorously at 100°C for 17 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: After cooling to room temperature, dilute the mixture with water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure.

Purification:

  • The crude product is purified by silica gel column chromatography.

  • A suitable eluent system is a heptane/ethyl acetate mixture (e.g., 80:20 v/v).[5]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2,2-Difluorobenzo[d]dioxol-5-ol as a light yellow oil or white solid.[5]

Characterization:

  • ¹H-NMR (300 MHz, CDCl₃): The identity and purity of the final compound can be confirmed by proton NMR. The expected signals are: δ 6.88 (d, 1H, J=8.7Hz), 6.62 (d, 1H, J=2.4Hz), 6.48 (dd, 1H, J=8.7Hz, 2.4Hz).[5]

Applications in Drug Development

2,2-Difluorobenzo[d]dioxol-5-ol is not merely a chemical curiosity; it is a purpose-built intermediate for accessing high-value therapeutic targets.

Primary Application: IGF-1R Inhibitors

The compound is explicitly used in the preparation of isobenzofuro[6,5-f][1][5]benzodioxolones.[5] These complex heterocyclic systems are designed as small molecule inhibitors of the insulin-like growth factor-1 receptor (IGF-1R). The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many forms of cancer. The phenol group of 2,2-Difluorobenzo[d]dioxol-5-ol provides the necessary handle for constructing the rest of the inhibitor scaffold.

Structural Analogue for CFTR Modulators

The 2,2-difluoro-1,3-benzodioxole core is a cornerstone of modern cystic fibrosis treatment.[4] For example, the drug Lumacaftor is chemically named 3-(6-(1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid.[10] Our title compound is a direct precursor to the key 1-(2,2-difluorobenzo[d]dioxol-5-yl) fragment. Drug development professionals can leverage this compound to synthesize novel analogues of Lumacaftor or Tezacaftor, aiming to improve efficacy, selectivity, or pharmacokinetic properties.

Logical Pathway in Drug Discovery

Application_Pathway cluster_precursors Core Synthesis cluster_target Target Intermediate cluster_applications Therapeutic Scaffolds P1 Catechol P2 2,2-Dichloro- 1,3-benzodioxole P1->P2 Dichlorination P3 2,2-Difluoro- 1,3-benzodioxole P2->P3 Halogen Exchange (Fluorination) Target 2,2-Difluorobenzo[d]dioxol-5-ol (CAS 1211539-82-0) P3->Target Functionalization (e.g., Bromination then Hydroxylation) App1 IGF-1R Inhibitors (e.g., Isobenzofuro-benzodioxolones) Target->App1 Scaffold Elaboration App2 CFTR Modulators (e.g., Lumacaftor/Tezacaftor Analogues) Target->App2 Scaffold Elaboration

Caption: Role of the target compound in the drug discovery pathway.

Conclusion

2,2-Difluorobenzo[d]dioxol-5-ol is a strategically designed molecular building block with significant utility for medicinal chemists and drug development scientists. Its synthesis is well-documented and high-yielding, and its inherent chemical properties—conferred by the gem-difluoro group—make it an attractive starting point for creating metabolically robust and potent therapeutic agents. Its direct relevance to the synthesis of IGF-1R inhibitors and its structural importance in the field of CFTR modulators confirm its status as a critical intermediate in modern pharmaceutical research.

References

An In-Depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Difluorobenzo[d]dioxol-5-ol, a key building block in contemporary medicinal chemistry. The document details the structural features, spectral characteristics, and reactivity of this fluorinated phenol derivative. Furthermore, it outlines its emerging significance in the development of novel therapeutics, particularly as a crucial intermediate in the synthesis of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR). This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction

2,2-Difluorobenzo[d]dioxol-5-ol, with the CAS number 1211539-82-0, is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry. Its unique structure, featuring a difluorinated methylene dioxy bridge fused to a phenol ring, imparts distinct electronic properties that are advantageous in drug design. The presence of the difluoromethylenedioxy group can enhance metabolic stability and modulate the acidity of the phenolic hydroxyl group, making it an attractive scaffold for the synthesis of bioactive molecules.

Notably, this compound is a pivotal intermediate in the synthesis of small molecule inhibitors of the insulin-like growth factor-1 receptor and, more prominently, in the creation of corrector molecules for the CFTR protein, which is defective in individuals with cystic fibrosis[1][2][3][4]. This guide will delve into the essential physicochemical properties, spectral data, and chemical behavior of 2,2-Difluorobenzo[d]dioxol-5-ol, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,2-Difluorobenzo[d]dioxol-5-ol is fundamental for its effective use in synthesis and formulation. The key properties are summarized in the table below, followed by a more detailed discussion.

PropertyValueSource(s)
Molecular Formula C₇H₄F₂O₃[5][6]
Molecular Weight 174.10 g/mol [5][6]
Appearance Solid[2][7]
CAS Number 1211539-82-0[2][5][6][7]
Purity ≥95-97% (commercially available)[5]
Storage 4°C, stored under nitrogen[5]
Computed LogP 1.7137[5]
Computed TPSA 38.69 Ų[5]

2.1. Structure and Conformation

The molecular structure of 2,2-Difluorobenzo[d]dioxol-5-ol is characterized by a planar benzene ring fused to a five-membered dioxole ring. The two fluorine atoms are geminally substituted on the methylene bridge of the dioxole ring.

Caption: Chemical structure of 2,2-Difluorobenzo[d]dioxol-5-ol.

2.2. Solubility

2.3. Acidity (pKa)

The pKa of the phenolic hydroxyl group is a critical parameter influencing its reactivity and physiological behavior. While an experimental pKa value for 2,2-Difluorobenzo[d]dioxol-5-ol is not reported, the presence of the electron-withdrawing difluoromethylenedioxy group is expected to increase the acidity (lower the pKa) of the phenol compared to unsubstituted phenol (pKa ≈ 10). This enhanced acidity can be advantageous in certain synthetic transformations and can influence the binding interactions of its derivatives with biological targets.

Spectral Characterization

The structural elucidation and purity assessment of 2,2-Difluorobenzo[d]dioxol-5-ol rely on a combination of spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum provides information about the aromatic protons. A reported ¹H-NMR spectrum (300 MHz, CDCl₃) for a synthesized sample showed the following signals: δ 6.88 (d, 1H, J=8.7Hz), 6.62 (d, 1H, J=2.4Hz), and 6.48 (dd, 1H, J=8.7Hz, 2.4Hz). These signals correspond to the three protons on the aromatic ring. The phenolic proton signal is often broad and its chemical shift is dependent on concentration and solvent.

  • ¹³C-NMR: The carbon NMR spectrum would be expected to show seven distinct signals for the carbon atoms in the molecule. The carbon of the difluoromethylene group will exhibit a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F-NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. 2,2-Difluorobenzo[d]dioxol-5-ol would show a single resonance for the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of the -OCF₂O- moiety.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,2-Difluorobenzo[d]dioxol-5-ol is expected to exhibit characteristic absorption bands for the phenolic O-H stretch (a broad band typically in the region of 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region), and strong C-F stretching vibrations.

3.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern would likely involve the loss of fragments characteristic of the phenol and difluorobenzodioxole moieties.

Chemical Reactivity and Synthesis

4.1. Synthesis

A common laboratory synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol involves the palladium-catalyzed hydroxylation of 5-bromo-2,2-difluorobenzo[d]dioxole. This reaction typically utilizes a strong base like potassium hydroxide and a phosphine ligand.

G reactant 5-Bromo-2,2-difluorobenzo[d]dioxole product 2,2-Difluorobenzo[d]dioxol-5-ol reactant->product Hydroxylation reagents KOH, Pd catalyst, Phosphine ligand, Dioxane/Water, 100°C

Caption: Synthetic pathway to 2,2-Difluorobenzo[d]dioxol-5-ol.

4.2. Reactivity

The chemical reactivity of 2,2-Difluorobenzo[d]dioxol-5-ol is primarily dictated by the phenolic hydroxyl group and the aromatic ring.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of reactions, including O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. The Mitsunobu reaction provides a mild method for the conversion of the hydroxyl group to other functionalities with inversion of stereochemistry if a chiral center is present.

  • Reactions of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group. The positions ortho and para to the hydroxyl group are therefore susceptible to electrophilic attack. However, the electron-withdrawing nature of the difluoromethylenedioxy group will influence the overall reactivity of the ring.

Applications in Drug Discovery

The 2,2-difluorobenzo[d]dioxole moiety is a key structural feature in several modern pharmaceuticals, particularly those targeting cystic fibrosis. It is a critical component of the CFTR corrector drug, Lumacaftor (VX-809), and its analogs. In these molecules, the 2,2-difluorobenzo[d]dioxol-5-yl group is typically attached to a cyclopropanecarboxamide core. The unique electronic and conformational properties of this group are believed to be crucial for the drug's efficacy in correcting the misfolding of the F508del-CFTR protein.

G start 2,2-Difluorobenzo[d]dioxol-5-ol intermediate Multi-step synthesis start->intermediate Key Building Block final CFTR Modulators (e.g., Lumacaftor analogs) intermediate->final Leads to

Caption: Role of 2,2-Difluorobenzo[d]dioxol-5-ol in drug development.

Experimental Protocols

6.1. Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8][9][10][11][12][13][14]

6.2. Solubility Determination

A systematic approach is used to determine the solubility of an organic compound in various solvents.

Protocol:

  • Place approximately 10-20 mg of the compound into a small test tube.

  • Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise while vortexing.

  • Observe if the solid dissolves completely.

  • If the compound dissolves, it is considered soluble. If not, it is sparingly soluble or insoluble.

  • For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[15][16][17]

6.3. NMR Sample Preparation and Analysis (General)

Protocol for ¹H and ¹³C NMR:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the solution is homogeneous.

  • Acquire the ¹H spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • Acquire the proton-decoupled ¹³C spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.[18]

Protocol for ¹⁹F NMR:

  • Prepare the sample as for ¹H NMR.

  • Tune the NMR probe to the fluorine frequency.

  • Acquire the ¹⁹F spectrum. A reference standard, such as trifluoroacetic acid or hexafluorobenzene, may be used.

  • Proton decoupling is often employed to simplify the spectrum.[19][20][21][22][23][24][25][26][27]

Conclusion

2,2-Difluorobenzo[d]dioxol-5-ol is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural and electronic properties, conferred by the difluoromethylenedioxy group, make it an important component in the design of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical characteristics, spectral data, and reactivity, with the aim of facilitating its effective use in research and drug development. As the quest for new and improved pharmaceuticals continues, the importance of such specialized fluorinated intermediates is likely to grow.

References

2,2-Difluorobenzo[d]dioxol-5-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzo[d][1][2]dioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its unique electronic and conformational properties make it a valuable component in the design of novel therapeutics. Within this class, fluorinated analogues have garnered substantial interest due to the often-beneficial effects of fluorine incorporation on metabolic stability, binding affinity, and lipophilicity.

This guide focuses on 2,2-Difluorobenzo[d]dioxol-5-ol, a key synthetic intermediate whose strategic importance is growing in the field of drug development. The introduction of the difluoromethylenedioxy group offers a bioisosteric replacement for other functionalities, enabling fine-tuning of molecular properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physicochemical characteristics, a validated synthetic protocol, analytical methods, and its application as a building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Chapter 1: Physicochemical and Molecular Properties

2,2-Difluorobenzo[d]dioxol-5-ol is a white to off-white solid compound.[3][4] Its core molecular identity and key properties are summarized below. Understanding these characteristics is the foundational step for its effective use in synthesis and drug design.

Core Molecular Data

A precise understanding of the molecule's weight and formula is critical for stoichiometric calculations in reaction planning and for confirmation via mass spectrometry.

PropertyValueSource
Molecular Weight 174.10 g/mol [1]
Molecular Formula C₇H₄F₂O₃[1][3]
CAS Number 1211539-82-0[1][3][5]
IUPAC Name 2,2-difluoro-1,3-benzodioxol-5-ol[4][6]
Synonyms 2,2-Difluorobenzodioxol-5-ol[1][3]
Physical Form Solid, White to off-white[3][4]
Purity (Typical) ≥95%[4][7]
Computed Properties for Drug Discovery

Computational descriptors help predict the pharmacokinetic behavior of a molecule. These values suggest that 2,2-Difluorobenzo[d]dioxol-5-ol possesses favorable drug-like properties, making it an attractive starting point for library synthesis.

DescriptorValueSignificance in Drug Design
Topological Polar Surface Area (TPSA) 38.69 Ų[1]
LogP (Octanol-Water Partition Coeff.) 1.71[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

The LogP of 1.71 indicates a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and aqueous solubility. The TPSA, a proxy for polarity, is well below the 140 Ų threshold often associated with poor oral bioavailability.

Chemical structure of 2,2-Difluorobenzo[d]dioxol-5-ol.

Chapter 2: Synthesis and Purification

The synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol is reliably achieved via a palladium-catalyzed hydroxylation of the corresponding bromo-precursor, 2,2-difluoro-5-bromo-1,3-benzodioxole. This transformation is a variation of the Buchwald-Hartwig amination, adapted for C-O bond formation.

Causality of Reagent Selection
  • Palladium Catalyst (Tris(dibenzylideneacetone)dipalladium(0)) : This Pd(0) complex is a highly effective catalyst precursor for cross-coupling reactions. In the catalytic cycle, it undergoes oxidative addition to the aryl bromide (C-Br bond), which is the rate-limiting step.

  • Phosphine Ligand (Di-tert-butyl(2',4',6'-triisopropyl-biphenyl-2-yl)phosphine) : This bulky, electron-rich phosphine ligand is crucial. It stabilizes the palladium center, promotes the oxidative addition step, and facilitates the final reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.

  • Base (Potassium Hydroxide) : KOH serves two purposes. It acts as the source of the hydroxyl group and creates the palladium-hydroxo complex necessary for the coupling reaction.

  • Solvent System (1,4-Dioxane/Water) : Dioxane is an excellent solvent for the organic starting material and the organometallic intermediates. The presence of water is necessary to dissolve the potassium hydroxide and participate in the reaction.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[3]

  • Inert Atmosphere : To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,2-difluoro-5-bromo-1,3-benzodioxole (8.61 mmol), potassium hydroxide (17.22 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.10 mmol), and di-tert-butyl(2',4',6'-triisopropyl-biphenyl-2-yl)phosphine (0.42 mmol).

  • Solvent Addition : Add 5 mL of 1,4-dioxane and 5 mL of water to the vessel.

  • Reaction Execution : Purge the vessel with an inert gas (nitrogen or argon). Heat the reaction mixture to 100°C and stir vigorously for 17 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, quench the reaction with a suitable aqueous acid (e.g., 1M HCl) to neutralize the excess base.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing : Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine) to remove residual water and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.

Purification

The crude product is purified by silica gel column chromatography.[3]

  • Stationary Phase : Silica Gel (60 Å, 230-400 mesh).

  • Mobile Phase : A heptane/ethyl acetate mixture (e.g., 80:20 v/v) is an effective eluent system.[3] The polarity can be adjusted based on TLC analysis.

  • Outcome : This process yields the final product as a light yellow oil or off-white solid with high purity (Yield: ~95%).[3]

G start Starting Materials (Aryl Bromide, KOH, Pd Catalyst, Ligand) reaction Reaction Setup (Dioxane/Water, 100°C, 17h under N₂) start->reaction Combine & Heat workup Aqueous Work-up & Extraction (EtOAc) reaction->workup Cool & Quench purification Silica Gel Column Chromatography workup->purification Isolate Crude Product product Pure 2,2-Difluorobenzo[d]dioxol-5-ol purification->product Isolate Pure Fractions

Workflow for Synthesis and Purification.

Chapter 3: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug development. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is the primary tool for structural elucidation. The reported spectrum in CDCl₃ shows characteristic signals for the aromatic protons.[3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.88doublet (d)8.7Aromatic proton ortho to the dioxole oxygen
6.62doublet (d)2.4Aromatic proton ortho to the hydroxyl group
6.48doublet of doublets (dd)8.7, 2.4Aromatic proton meta to both oxygen functionalities

The distinct splitting pattern and coupling constants provide unambiguous confirmation of the substitution pattern on the aromatic ring. ¹³C-NMR and ¹⁹F-NMR would further confirm the carbon skeleton and the presence of the difluoromethyl group, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 173.00, or the protonated molecule [M+H]⁺ at m/z 175.02. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, matching the molecular formula C₇H₄F₂O₃.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase C18 column with a UV detector, is the standard for determining purity. A gradient method (e.g., water/acetonitrile with 0.1% formic acid) would be employed to separate the main product from any residual starting material or by-products. Purity is reported as a percentage of the total peak area.

Chapter 4: Applications in Medicinal Chemistry and Drug Development

2,2-Difluorobenzo[d]dioxol-5-ol is not an end product but a valuable building block. Its utility stems from the difluoromethylene-dioxy group, which acts as a metabolically stable bioisostere for other groups, and the phenolic hydroxyl, which serves as a handle for further chemical modification.

Key Intermediate for Kinase Inhibitors

A primary documented application is in the synthesis of small molecule inhibitors of the insulin-like growth factor-1 receptor (IGF-1R).[3] IGF-1R is a tyrosine kinase that is often overexpressed in various cancers, making it a validated therapeutic target. The benzodioxole moiety is frequently used in kinase inhibitors to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme.

Role as a Bioisosteric Scaffold

The difluoromethylene group is a powerful tool in modern drug design. Compared to the non-fluorinated methylenedioxy analogue, it offers:

  • Metabolic Stability : The C-F bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Modulation of Physicochemical Properties : The two fluorine atoms are highly electronegative, altering the electronic properties of the aromatic ring and potentially influencing the pKa of the adjacent phenol.

  • Enhanced Binding Interactions : The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.

This compound is a precursor to more complex intermediates, such as 1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxylic acid, which has been incorporated into advanced drug candidates.[8][9]

G A 2,2-Difluorobenzo[d]dioxol-5-ol (Starting Block) B Functionalization (e.g., Etherification, Coupling) A->B Step 1 C Advanced Intermediate (e.g., Carboxylic Acid Derivative) B->C Step 2 D Final Coupling Step (e.g., Amide Bond Formation) C->D Step 3 E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E Final Step

Role as a Building Block in a Synthetic Pathway.

Chapter 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount to ensuring laboratory safety. 2,2-Difluorobenzo[d]dioxol-5-ol possesses moderate acute toxicity and is an irritant.

GHS Hazard Information
PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[4][7] H315: Causes skin irritation.[4][7] H319: Causes serious eye irritation.[4][7]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage : The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1][3] Recommended storage is in a refrigerator at 2-8°C to ensure long-term stability.[3][4][7]

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or if irritation persists, seek medical attention.

Conclusion

2,2-Difluorobenzo[d]dioxol-5-ol is a strategically important building block for modern medicinal chemistry. With a molecular weight of 174.10 g/mol , it possesses favorable drug-like properties and can be reliably synthesized and purified using established organometallic cross-coupling methods. Its primary value lies in the difluoromethylene-dioxy moiety, which imparts metabolic stability and unique electronic characteristics, making it an attractive scaffold for the development of next-generation therapeutics, particularly in the realm of kinase inhibitors for oncology. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their drug discovery programs.

References

A Predictive Spectroscopic and Analytical Guide to 2,2-difluoro-1,3-benzodioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,2-difluoro-1,3-benzodioxol-5-ol, a fluorinated analog of the naturally occurring sesamol, represents a molecule of significant interest for researchers in medicinal chemistry and materials science. The introduction of the difluoromethylenedioxy group in place of the methylene dioxy bridge can substantially alter the compound's metabolic stability, lipophilicity, and electronic properties. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this compound. As experimental data is not widely available in the public domain, this document leverages established principles of spectroscopy and data from structurally analogous compounds to construct a reliable, predictive spectral profile. It is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and application of novel benzodioxole derivatives, providing the necessary framework for spectral interpretation and quality control.

Introduction: The Rationale for Fluorination in the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold, present in numerous natural products and pharmacologically active molecules. One of the most well-known examples is sesamol (1,3-benzodioxol-5-ol), recognized for its antioxidant properties. In drug development, the methylene bridge of the benzodioxole ring is often a site of metabolic vulnerability, specifically oxidative metabolism by Cytochrome P450 enzymes. This can lead to the formation of a reactive carbene intermediate, which may result in mechanism-based inhibition of the enzyme.

The strategic replacement of the two hydrogen atoms on the methylene bridge with fluorine atoms to form the 2,2-difluoro-1,3-benzodioxole structure is a well-established bioisosteric approach to block this metabolic pathway. The strong C-F bonds are resistant to enzymatic cleavage, thereby enhancing the metabolic stability and potentially the pharmacokinetic profile of the parent molecule. This guide focuses on the spectroscopic characterization of 2,2-difluoro-1,3-benzodioxol-5-ol, providing a predictive but robust dataset to aid researchers in its unambiguous identification.

Predicted Spectroscopic Profile and Mechanistic Interpretation

The following sections detail the predicted spectroscopic data for 2,2-difluoro-1,3-benzodioxol-5-ol. These predictions are derived from the analysis of structurally related compounds, including 2,2-difluoro-1,3-benzodioxole[1] and 1,3-benzodioxol-5-ol, and are grounded in fundamental principles of chemical spectroscopy.

Below is the molecular structure with the standard numbering convention used for the subsequent NMR assignments.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_process Data Processing & Interpretation Prep Weigh Pure Compound Solv Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Prep->Solv IR FT-IR (ATR) Prep->IR NMR ¹H, ¹³C, ¹⁹F NMR (400-600 MHz) Solv->NMR MS High-Resolution MS (ESI or EI) Solv->MS Process Fourier Transform & Baseline Correction NMR->Process IR->Process MS->Process Interpret Peak Picking, Integration, Structure Elucidation Process->Interpret Report Generate Report Interpret->Report

References

A Comprehensive Technical Guide to the Safety and Hazards of 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Key Building Block

2,2-Difluorobenzo[d]dioxol-5-ol, a fluorinated aromatic compound, serves as a critical structural motif in contemporary medicinal chemistry and drug development. Its utility is rooted in the unique properties conferred by the difluoromethyleneoxy bridge, which can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of bioactive molecules. The benzodioxole moiety itself is a key component in several approved drugs, and its fluorinated analogs are of significant interest for creating next-generation therapeutics.[1][2]

However, the very features that make this compound chemically attractive necessitate a thorough understanding of its potential hazards. This in-depth technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of 2,2-Difluorobenzo[d]dioxol-5-ol, drawing upon available data for the compound and its close structural analogs. The following sections are designed to equip researchers and drug development professionals with the knowledge required to handle this compound responsibly and mitigate risks in a laboratory and manufacturing setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,2-Difluorobenzo[d]dioxol-5-ol is essential for its safe handling and storage.

PropertyValueSource
CAS Number 1211539-82-0[3]
Molecular Formula C₇H₄F₂O₃[4]
Molecular Weight 174.10 g/mol [4]
Physical Form Solid
Storage Temperature Refrigerator (2-8°C)

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets (SDS) for 2,2-Difluorobenzo[d]dioxol-5-ol and structurally related compounds, a clear hazard profile emerges. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Gaps:

It is crucial to acknowledge the absence of comprehensive toxicological data for this specific compound. There is a lack of publicly available information regarding:

  • Chronic toxicity

  • Carcinogenicity

  • Mutagenicity

  • Reproductive toxicity

  • Specific Target Organ Toxicity (STOT) beyond irritation

In the absence of such data, a precautionary approach is paramount. All handling procedures should be designed to minimize any potential for exposure.

Risk Assessment and Control Measures

A systematic approach to risk assessment is fundamental for the safe handling of 2,2-Difluorobenzo[d]dioxol-5-ol. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary objective of engineering controls is to contain the hazard at its source.

  • Chemical Fume Hood: All weighing, handling, and reactions involving 2,2-Difluorobenzo[d]dioxol-5-ol as a solid or in solution should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols involving this compound. These SOPs should cover every aspect from receipt of the material to its final disposal.

  • Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols. This training should be documented.

  • Restricted Access: Designate specific areas for the storage and handling of 2,2-Difluorobenzo[d]dioxol-5-ol and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.

  • Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

PPE_Workflow start Start: Handling 2,2-Difluorobenzo[d]dioxol-5-ol fume_hood Work within a certified chemical fume hood? start->fume_hood full_ppe Required PPE: - Chemical Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat fume_hood->full_ppe Yes stop STOP! Do not proceed outside a fume hood. fume_hood->stop No respirator_check Potential for aerosol generation or spill outside hood? full_ppe->respirator_check add_respirator Add NIOSH-approved respirator respirator_check->add_respirator Yes proceed Proceed with experiment respirator_check->proceed No add_respirator->proceed

Caption: Personal Protective Equipment (PPE) decision workflow.

Experimental Protocols: Safe Handling and Procedures

Adherence to meticulous experimental protocols is non-negotiable when working with 2,2-Difluorobenzo[d]dioxol-5-ol.

Step-by-Step Weighing and Solution Preparation:
  • Preparation: Don all required PPE as outlined in the previous section. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the solid 2,2-Difluorobenzo[d]dioxol-5-ol to the weighing vessel using a clean spatula. Avoid creating dust.

    • Record the weight and securely cap the stock container.

  • Dissolution:

    • Add the desired solvent to the weighing vessel containing the compound.

    • Gently swirl or stir the mixture to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Transfer: Carefully transfer the solution to the reaction vessel using a pipette or funnel.

  • Cleanup: Clean the spatula and weighing vessel with an appropriate solvent in the fume hood. Dispose of the cleaning solvent as hazardous waste.

Emergency Procedures

Preparedness is key to effectively managing any incidents involving 2,2-Difluorobenzo[d]dioxol-5-ol.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Occurs eye Eye Contact: Flush with water for 15 min exposure->eye skin Skin Contact: Flush with water for 15 min exposure->skin inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion medical Seek Immediate Medical Attention eye->medical skin->medical inhalation->medical ingestion->medical

Caption: Emergency first aid response flowchart.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Environmental Hazards and Disposal

While specific ecotoxicity data for 2,2-Difluorobenzo[d]dioxol-5-ol is lacking, it is prudent to assume that fluorinated organic compounds may be persistent in the environment. A study on the parent compound, 2,2-Difluoro-1,3-benzodioxole, has shown that it can be biodegraded by Pseudomonas putida F1, which involves a defluorination mechanism.[5][6] However, the environmental fate of the hydroxylated derivative is unknown.

Waste Disposal:

  • All waste containing 2,2-Difluorobenzo[d]dioxol-5-ol, including contaminated solvents, absorbent materials, and disposable labware, must be collected in clearly labeled, sealed containers.

  • Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

2,2-Difluorobenzo[d]dioxol-5-ol is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards, particularly its irritant properties and the unknown long-term toxicological effects, demand a cautious and well-informed approach to its handling. By implementing robust engineering controls, adhering to strict administrative procedures, and consistently using appropriate personal protective equipment, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment. The causality behind these stringent measures lies in the fundamental principle of chemical safety: proactive risk mitigation is always preferable to reactive incident response.

References

Discovery and history of difluorobenzodioxole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Difluorobenzodioxole Compounds

Authored by Gemini, Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, certain molecular frameworks consistently emerge as cornerstones for innovation. The 2,2-difluoro-1,3-benzodioxole scaffold is a quintessential example of such a "privileged structure."[1] Its discovery and the subsequent refinement of its synthesis have provided a robust platform for developing novel therapeutics and advanced materials. The strategic incorporation of the difluoromethylenedioxy group offers a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth exploration of the historical origins, synthetic evolution, and critical applications of this remarkable compound class, designed for the discerning researcher and drug development professional. The difluorobenzodioxole moiety can act as a bioisostere for other chemical groups, aiding in the optimization of a drug's pharmacokinetic and pharmacodynamic profile.[1]

Genesis: The Initial Synthesis of the Difluorobenzodioxole Core

The journey of the 2,2-difluoro-1,3-benzodioxole core is fundamentally a story of advancements in fluorination chemistry. Early methods centered on the transformation of more accessible precursors, establishing a foundational synthetic pathway that, while refined over decades, remains conceptually relevant.

The Halogen Exchange (HALEX) Reaction: A Foundational Approach

The most common and historically significant route to the 2,2-difluoro-1,3-benzodioxole core is through a halogen exchange (HALEX) reaction. This process begins with the corresponding 2,2-dichloro-1,3-benzodioxole intermediate. This chlorinated precursor was itself a known compound, with preparation methods dating back to the early 20th century, such as the photochlorination of 1,2-methylenedioxybenzene.[2]

The critical transformation involves displacing the two chlorine atoms with fluorine. A key, well-established method utilizes potassium fluoride (KF) to perform this exchange.[2][3] However, the direct reaction is often inefficient without mediation. The process is significantly enhanced by a catalyst, with hydrogen fluorides like potassium hydrogen fluoride (KHF₂) being particularly effective.[2][4]

The general reaction is as follows:

G cluster_0 Halogen Exchange (HALEX) Reaction start 2,2-dichloro-1,3-benzodioxole reagents + KF (Potassium Fluoride) + Catalyst (e.g., KHF₂) + Polar Aprotic Solvent (e.g., Sulfolane) start->reagents product 2,2-difluoro-1,3-benzodioxole reagents->product

Caption: Core HALEX pathway for synthesizing the difluorobenzodioxole scaffold.

Causality of Experimental Choices

The selection of reagents and conditions for this HALEX reaction is governed by fundamental chemical principles:

  • Fluorinating Agent: Anhydrous potassium fluoride is the fluorine source. A molar excess is typically required to drive the reaction to completion.[2]

  • Catalyst: Catalysts like potassium hydrogen fluoride (KHF₂) are crucial. They increase the nucleophilicity of the fluoride ion, facilitating the displacement of the less reactive chloride atoms on the sterically hindered carbon.

  • Solvent System: The reaction is performed in a high-boiling, polar aprotic solvent.[2] Solvents such as tetramethylene sulfone (sulfolane) or acetonitrile are effective because they can dissolve the inorganic fluoride salt while not interfering with the nucleophilic substitution.[2]

  • Temperature: The reaction requires significant thermal energy to overcome the activation barrier of breaking the C-Cl bonds. Temperatures are typically maintained between 100°C and 200°C for efficient conversion.[2]

The Evolution of Synthesis: Optimizing for Efficiency and Scalability

While the foundational HALEX reaction proved the viability of creating the difluorobenzodioxole core, industrial and pharmaceutical applications demanded more efficient, scalable, and safer processes. This led to significant research into optimizing every parameter of the synthesis.

Pathway Refinements and Precursor Synthesis

A significant advancement involved improving the synthesis of the 2,2-dichloro-1,3-benzodioxole precursor itself. A notable process involves reacting 1,3-benzodioxole with chlorine gas in benzotrifluoride, using a radical initiator.[5] This method offers better control and avoids some of the harsher conditions of older photochlorination techniques. Crucially, this process allows the reaction mixture containing the dichloro-intermediate in benzotrifluoride to be carried forward directly to the fluorination step, creating a more streamlined workflow.[5]

The subsequent fluorination step was also improved by using liquid hydrogen fluoride (HF). The reaction of the dichloro-intermediate with HF can be performed at much lower temperatures (e.g., 0°C to 10°C), offering a safer and more controlled process compared to high-temperature KF reactions.[5]

Key Synthesis Parameters: A Comparative Overview

The optimization of the classic HALEX process hinges on the interplay between several factors. The following table summarizes the critical parameters and their impact on reaction efficiency.

ParameterReagent/ConditionRationale & Impact on EfficiencySource
Fluorinating Agent Potassium Fluoride (KF)Standard, cost-effective fluorine source. Molar ratio of 2:1 to 2.5:1 relative to the dichloro-precursor is optimized for high conversion.[1][2]
Catalyst System KHF₂, NaHF₂, CsHF₂, Quaternary Ammonium Hydrogen FluoridesIncreases the effective nucleophilicity of the fluoride anion, accelerating the rate-limiting C-Cl bond cleavage. Catalyst quantity is typically 5-20% by weight.[2][3][4]
Solvent Tetramethylene Sulfone (Sulfolane), AcetonitrilePolar aprotic solvents are essential for dissolving the inorganic fluoride salts and stabilizing the transition state of the SN2-like reaction.[2]
Temperature 100°C - 200°CProvides the necessary activation energy for the chlorine-fluorine exchange. The specific temperature is a trade-off between reaction rate and potential degradation of reactants.[2]
Protocol: Catalytic Halogen Exchange Synthesis

The following protocol represents a self-validating system for the synthesis of 2,2-difluoro-1,3-benzodioxole, derived from established patent literature.[2]

Objective: To synthesize 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole via catalytic halogen exchange.

Materials:

  • 2,2-dichloro-1,3-benzodioxole (1.18 mol)

  • Anhydrous Potassium Fluoride (KF) (3.61 mol)

  • Potassium Hydrogen Fluoride (KHF₂) (0.3 mol)

  • Tetramethylene Sulfone (Sulfolane) (1000 g)

  • Three-necked round-bottom flask with mechanical stirrer and condenser

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. The anhydrous KF should be dried in a vacuum oven at 150°C prior to use.

  • Charging the Reactor: Charge the three-necked flask with anhydrous KF (210 g), KHF₂ (23.4 g), and tetramethylene sulfone (1000 g).

  • Initiating the Reaction: Begin stirring the mixture and add 2,2-dichloro-1,3-benzodioxole (226 g).

  • Heating: Heat the reaction mixture to 140°C and maintain this temperature with continuous stirring.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the conversion of the starting material is complete (typically around 8 hours).

  • Workup: Cool the reaction mixture to room temperature. Add water (2000 g) to dissolve the inorganic salts and the sulfolane solvent.

  • Isolation: The organic phase, consisting primarily of 2,2-difluoro-1,3-benzodioxole, will separate. Isolate this phase.

  • Purification: Purify the crude product by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole. An expected yield is approximately 83%.[2]

From Core to Application: Functionalization and Derivatization

The true utility of the difluorobenzodioxole scaffold is realized upon its functionalization, which transforms it into a versatile building block for complex molecular architectures.

Retrosynthetic Strategy

A common strategy in drug discovery involves utilizing functionalized derivatives, such as 2,2-difluoro-4-cyano-1,3-benzodioxole. A retrosynthetic analysis reveals the straightforward pathway from readily available starting materials.

Caption: Retrosynthetic analysis of a functionalized difluorobenzodioxole.

This analysis shows that the primary disconnection occurs at the functional group (e.g., the C4-CN bond), leading back to the core difluorobenzodioxole scaffold.[1] This core is, in turn, derived from a catechol derivative, establishing an efficient synthetic logic.[1]

Introduction of Key Functional Groups
  • Carboxylation & Amination: Carboxylated and aminated derivatives are invaluable for creating amides and other linkages common in pharmaceuticals. These groups are often introduced via a cyano-functionalized intermediate. For example, the cyano group at the 4-position can be hydrolyzed to yield 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.[1]

  • Cyanation: The introduction of a cyano group is a key step for creating a reactive handle. This can be achieved through reactions with a suitable nitrile source, often catalyzed by reagents like potassium fluoride.[1]

Impact on Medicinal Chemistry and Drug Discovery

The incorporation of the 2,2-difluoro-1,3-benzodioxole moiety into drug candidates profoundly influences their pharmacological properties, a well-established strategy in medicinal chemistry.[1]

Physicochemical Modulation
  • Metabolic Stability: The gem-difluoro group is exceptionally stable and resistant to metabolic oxidation at that position, which can block a potential site of metabolism and increase the half-life of a drug.

  • Lipophilicity and Bioavailability: Fluorine substitution significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The benzodioxole moiety itself is known to contribute to good bioavailability.[1]

  • Binding Affinity: The strong electron-withdrawing nature of the fluorine atoms alters the electronic profile of the aromatic ring, which can lead to stronger and more specific interactions with biological targets.[1]

Notable Applications

The structural motifs present in difluorobenzodioxole compounds are integral to several modern therapeutic agents.

  • Cystic Fibrosis Modulators: The difluoro-1,3-benzodioxol-5-yl group is a key component in innovative drugs like Lumacaftor and Tezacaftor, which are used to treat cystic fibrosis.[1]

  • Research Applications: The scaffold serves as a crucial intermediate in the synthesis of compounds for a wide range of therapeutic targets, including research into cyclooxygenase (COX) inhibitors, renin inhibitors, and Kv3 inhibitors.[1][4]

  • Agrochemicals: Beyond pharmaceuticals, this scaffold is also a valuable intermediate in the agrochemical industry.[1][2][3]

The broader 1,3-benzodioxole class of compounds, to which the difluorinated version belongs, has demonstrated a wide spectrum of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties, underscoring the therapeutic potential of this chemical space.[6][7]

Conclusion and Future Outlook

From its initial synthesis via halogen exchange to its current status as a highly sought-after building block, the 2,2-difluoro-1,3-benzodioxole scaffold has had a remarkable journey. The continuous refinement of its synthesis has unlocked its potential, enabling its incorporation into complex molecules that address significant challenges in human health. As synthetic methodologies become even more sophisticated and our understanding of fluorine's role in molecular design deepens, the applications for this privileged core will undoubtedly continue to expand, solidifying its legacy as a cornerstone of modern chemical and pharmaceutical innovation.

References

The 2,2-Difluorobenzodioxole Moiety: A Technical Guide to its Fundamental Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-difluorobenzodioxole scaffold has emerged as a "privileged" structure in medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the gem-difluoro group on the dioxole bridge, significantly modulate the physicochemical characteristics of parent molecules. This guide provides an in-depth exploration of the fundamental reactivity of the 2,2-difluorobenzodioxole moiety, offering insights into its synthesis, electronic nature, and characteristic chemical transformations. By understanding the core principles governing its reactivity, researchers can strategically employ this versatile building block in the design of novel pharmaceuticals and advanced materials. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]

Synthesis of the 2,2-Difluorobenzodioxole Core

The primary and most established route to the 2,2-difluorobenzodioxole core involves a halogen exchange reaction, starting from the more readily accessible 2,2-dichloro-1,3-benzodioxole.[1][2] This transformation is a cornerstone for accessing this valuable moiety.

Key Synthetic Pathway: Halogen Exchange

The most common synthesis starts from catechol, which is first converted to 2,2-dichloro-1,3-benzodioxole. This intermediate is then subjected to fluorination.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole [2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, charge anhydrous potassium fluoride (KF) (3.61 mol) and tetramethylene sulfone (sulfolane) as the solvent.

  • Catalyst Addition: Add a catalytic amount of potassium hydrogen fluoride (KHF₂) (0.023 mol). The catalyst can also be generated in situ from KF in the presence of small amounts of water.[2][3]

  • Addition of Starting Material: Add 2,2-dichloro-1,3-benzodioxole (1.18 mol).

  • Reaction Conditions: Heat the mixture to 140°C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8 hours, achieving 100% conversion of the starting material.[2][3]

  • Work-up: Cool the reaction mixture and add water to dissolve the inorganic salts and the solvent. An organic phase consisting of 2,2-difluoro-1,3-benzodioxole will separate.

  • Purification: Purify the crude product by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Synthesis Workflow Diagram

Synthesis_Workflow Catechol Catechol Dichloro 2,2-Dichloro-1,3-benzodioxole Catechol->Dichloro Photochlorination or reaction with CCl4 Difluoro 2,2-Difluoro-1,3-benzodioxole Dichloro->Difluoro Halogen Exchange (KF, KHF2, Sulfolane, 140°C)

Caption: General synthesis workflow for 2,2-difluorobenzodioxole.

Key Parameters Influencing Synthesis
ParameterRecommended ConditionsRationale & Insights
Fluorinating Agent Anhydrous Potassium Fluoride (KF)A molar ratio of KF to the dichloro-precursor of 2:1 to 3:1 is optimal for driving the reaction to completion.[1]
Catalyst Potassium Hydrogen Fluoride (KHF₂)Facilitates the fluoride-chloride exchange. Other catalysts like sodium, cesium, or rubidium hydrogen fluoride can also be used.[2][3]
Solvent Tetramethylene sulfone (sulfolane), AcetonitrileHigh-boiling polar aprotic solvents are preferred to ensure solubility of reagents and to achieve the required reaction temperatures.[2]
Temperature 100°C to 200°CBalances reaction kinetics with potential degradation of reactants and products.[2]

Electronic Properties and Their Influence on Reactivity

The defining feature of the 2,2-difluorobenzodioxole moiety is the powerful electron-withdrawing nature of the two fluorine atoms on the dioxole bridge.[1] This has a profound impact on the electron density of the fused aromatic ring, rendering it significantly electron-deficient. This electronic perturbation is the primary determinant of the moiety's characteristic reactivity.

Fundamental Reactivity

Electrophilic Aromatic Substitution

The electron-poor nature of the aromatic ring in 2,2-difluorobenzodioxole deactivates it towards classical electrophilic aromatic substitution (EAS) reactions.[1] Compared to benzene or its parent compound, 1,3-benzodioxole, the reaction rates for EAS are significantly lower, and more forcing conditions are generally required.

Mechanism of Electrophilic Aromatic Substitution

The mechanism proceeds through the formation of a positively charged intermediate (arenium ion). The electron-withdrawing difluoromethylenedioxy group destabilizes this intermediate, thus slowing down the reaction.

EAS_Mechanism A 2,2-Difluorobenzodioxole B Arenium Ion Intermediate (Resonance Stabilized) A->B + E+ C Substituted Product B->C - H+ E_plus E+

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient character of the aromatic ring makes the 2,2-difluorobenzodioxole moiety highly susceptible to nucleophilic aromatic substitution (SNAг), especially when a suitable leaving group is present on the aromatic ring.[4][5] This reactivity profile is a key feature that is extensively exploited in synthetic chemistry.

The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[5] The presence of the electron-withdrawing CF₂ group helps to stabilize this anionic intermediate, thereby facilitating the reaction.

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism Substrate Substituted 2,2-Difluorobenzodioxole (with leaving group L) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu- Product Substituted Product Meisenheimer->Product - L- Nu_minus Nu-

Caption: General mechanism for nucleophilic aromatic substitution.

Metalation Reactions

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. While the electron-withdrawing nature of the difluoromethylenedioxy group can influence the acidity of the aromatic protons, metalation followed by quenching with an electrophile provides a versatile route for introducing substituents at specific positions.

Applications in Drug Discovery

The 2,2-difluorobenzodioxole moiety is considered a bioisostere for other chemical groups, which allows for the optimization of a drug's pharmacokinetic and pharmacodynamic profile.[1] A notable example is its presence in innovative drugs for the treatment of cystic fibrosis, such as Lumacaftor and Tezacaftor.[6] In these molecules, the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group plays a crucial role.[6]

Conclusion

The 2,2-difluorobenzodioxole moiety possesses a unique and highly valuable reactivity profile. Its electron-deficient aromatic ring, a direct consequence of the gem-difluoro group, dictates its behavior in chemical transformations. While deactivated towards electrophilic attack, it is primed for nucleophilic substitution, offering a powerful platform for the synthesis of complex molecules. A thorough understanding of these fundamental principles is essential for leveraging the full potential of this remarkable structural unit in the advancement of medicinal chemistry and materials science.

References

Unveiling the Therapeutic Potential of 2,2-Difluorobenzo[d]dioxol-5-ol: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2,2-Difluorobenzo[d]dioxol-5-ol, a molecule of significant interest in medicinal chemistry. Despite a paucity of direct research on this specific compound, its structural architecture, combining a difluorinated benzodioxole core with a catechol-like phenol, suggests a rich pharmacological potential. This document synthesizes the known biological activities of its parent moieties—benzodioxoles and catechols—to logically deduce and propose key therapeutic avenues for investigation. We present a structured approach for researchers, scientists, and drug development professionals to systematically evaluate its efficacy as an antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting agent. Detailed, field-proven experimental protocols are provided for each proposed activity, underpinned by a rationale that connects molecular structure to biological function. This guide is intended to serve as a foundational resource to accelerate the preclinical assessment of 2,2-Difluorobenzo[d]dioxol-5-ol and its derivatives.

Introduction: Deconstructing 2,2-Difluorobenzo[d]dioxol-5-ol

2,2-Difluorobenzo[d]dioxol-5-ol (CAS No. 1211539-82-0) is a fluorinated aromatic compound featuring a unique combination of a benzodioxole ring system and a hydroxyl group, rendering it a catechol analog.[1] The benzodioxole moiety is a well-established pharmacophore present in numerous biologically active compounds, known to confer a range of effects from anticancer to anti-inflammatory properties.[2][3][4][5] The catechol (1,2-dihydroxybenzene) structure is also a critical component in many pharmaceutical agents and is particularly recognized for its antioxidant and enzyme-inhibiting capabilities, largely due to its redox properties.[6][7]

The introduction of fluorine atoms at the 2-position of the dioxole ring is a strategic chemical modification. Fluorination can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, bioavailability, and binding affinity to target proteins.

Given the established bioactivities of its core structures, we hypothesize that 2,2-Difluorobenzo[d]dioxol-5-ol is a prime candidate for investigation in several key therapeutic areas. This guide will now delineate these potential activities and provide robust protocols for their experimental validation.

Potential Biological Activity I: Antioxidant Capacity

Scientific Rationale

The phenolic hydroxyl group of 2,2-Difluorobenzo[d]dioxol-5-ol, analogous to a catechol, is a primary indicator of potential antioxidant activity. Catechols are effective antioxidants due to their ability to donate a hydrogen atom from one of their hydroxyl groups to stabilize free radicals, forming a more stable semiquinone radical.[6] This radical scavenging is a crucial mechanism for mitigating oxidative stress, a pathological process implicated in numerous diseases. We propose that 2,2-Difluorobenzo[d]dioxol-5-ol will exhibit significant free radical scavenging activity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to determine the in vitro antioxidant capacity of a compound.[8][9][10][11] It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[9]

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-ol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark at 4°C.[9]

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of 2,2-Difluorobenzo[d]dioxol-5-ol in the same solvent. Create a series of dilutions to be tested (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate, add 100 µL of the various dilutions of the test compound and positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of the solvent instead of the test compound.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9] Where:

    • A_control is the absorbance of the blank control.

    • A_sample is the absorbance of the test compound or positive control.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[8]

Anticipated Data Summary
CompoundIC50 (µg/mL)
2,2-Difluorobenzo[d]dioxol-5-olTBD
Ascorbic Acid (Positive Control)~5-10
Trolox (Positive Control)~8-15
TBD: To be determined experimentally.

Potential Biological Activity II: Anti-inflammatory Effects via COX Inhibition

Scientific Rationale

Derivatives of the benzodioxole core have been reported as inhibitors of cyclooxygenase (COX) enzymes.[3][5] COX-1 and COX-2 are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 2,2-Difluorobenzo[d]dioxol-5-ol may allow it to bind to the active site of COX enzymes, thereby inhibiting prostaglandin synthesis and exerting an anti-inflammatory effect.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to measure the inhibition of COX-1 and COX-2 by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid using an ELISA-based method.[12][13]

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-ol

  • Ovine COX-1 or Human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • PGE2 ELISA Kit

  • Known COX inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective) as positive controls

Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a working solution of arachidonic acid.

    • Prepare serial dilutions of 2,2-Difluorobenzo[d]dioxol-5-ol and the positive controls.

  • Enzymatic Reaction:

    • In separate tubes or a 96-well plate, combine the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound or positive control at various concentrations.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction by adding a suitable acid (e.g., HCl).

  • PGE2 Quantification (ELISA):

    • Quantify the amount of PGE2 produced in each reaction mixture using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the untreated control.

    • Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration.

    • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[14]

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Mix_Reagents Combine Buffer, Heme, Enzyme, & Compound Prep_Enzyme->Mix_Reagents Prep_Compound Prepare Test Compound & Control Dilutions Prep_Compound->Mix_Reagents Prep_Substrate Prepare Arachidonic Acid Solution Prep_Substrate->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Add Substrate Stop_Reaction Stop Reaction Incubate->Stop_Reaction ELISA Quantify PGE2 (ELISA) Stop_Reaction->ELISA Calc_IC50 Calculate IC50 & Selectivity Index ELISA->Calc_IC50

Caption: Workflow for determining COX inhibitory activity.

Potential Biological Activity III: Anticancer Properties

Scientific Rationale

A significant body of research has highlighted the anticancer potential of benzodioxole derivatives.[2][3][4][15] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression. The presence of the benzodioxole core in 2,2-Difluorobenzo[d]dioxol-5-ol suggests it may possess cytotoxic or cytostatic effects against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-ol

  • Selected cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Doxorubicin (as a positive control)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of 2,2-Difluorobenzo[d]dioxol-5-ol and doxorubicin in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound and positive control. Include untreated cells as a negative control.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for another 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.

Data Presentation for Anticancer Screening
Cell Line2,2-Difluorobenzo[d]dioxol-5-ol IC50 (µM)Doxorubicin IC50 (µM)
HeLaTBD~0.1-0.5
HepG2TBD~0.5-1.0
MCF-7TBD~0.2-0.8
TBD: To be determined experimentally.

Potential Biological Activity IV: Catechol-O-Methyltransferase (COMT) Inhibition

Scientific Rationale

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines like dopamine.[20][21] Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, allowing more to reach the brain.[22] The catechol-like structure of 2,2-Difluorobenzo[d]dioxol-5-ol makes it a strong candidate for a COMT inhibitor, as it can mimic the natural substrates of the enzyme.

Experimental Protocol: In Vitro COMT Inhibition Assay

This protocol is based on a fluorescence-based assay that measures the activity of COMT.[23]

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-ol

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • A suitable fluorescent COMT substrate (e.g., esculetin or a specific fluorescent probe)

  • Tolcapone or Entacapone (as positive controls)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COMT enzyme, SAM, and the fluorescent substrate in the assay buffer. Prepare serial dilutions of the test compound and positive controls.

  • Assay Reaction:

    • In a 96-well black plate, add the assay buffer, COMT enzyme, and the test compound or positive control.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding SAM and the fluorescent substrate.

  • Measurement: Monitor the change in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. The rate of change in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of COMT inhibition relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Proposed COMT Inhibition Mechanism

COMT_Inhibition cluster_enzyme COMT Active Site cluster_substrate Normal Substrate Binding cluster_inhibitor Competitive Inhibition COMT COMT Enzyme Catechol_Binding Catechol Binding Pocket COMT->Catechol_Binding SAM_Binding SAM Binding Pocket COMT->SAM_Binding SAM_Binding->Catechol_Binding Methyl Transfer Dopamine Dopamine (Substrate) Dopamine->Catechol_Binding Binds Methylated_Dopamine Methylated_Dopamine Dopamine->Methylated_Dopamine Methylation SAM SAM (Co-substrate) SAM->SAM_Binding Binds Test_Compound 2,2-Difluorobenzo[d]dioxol-5-ol (Inhibitor) Test_Compound->Catechol_Binding Competitively Binds No_Methylation No_Methylation Test_Compound->No_Methylation Blocks Substrate Binding

Caption: Competitive inhibition of COMT by 2,2-Difluorobenzo[d]dioxol-5-ol.

Conclusion and Future Directions

2,2-Difluorobenzo[d]dioxol-5-ol represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules provides a strong rationale for its investigation as an antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting compound. The experimental protocols detailed in this guide offer a clear and systematic path for the initial preclinical evaluation of this molecule. Positive results from these in vitro assays will warrant further investigation, including more complex cellular assays, in vivo animal studies, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

The Strategic Advantage of 2,2-Difluorobenzo[d]dioxol-5-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to the profound impact of this element.[3] Among the diverse array of fluorinated building blocks, 2,2-Difluorobenzo[d]dioxol-5-ol has emerged as a particularly valuable synthon, offering a unique combination of features that address key challenges in medicinal chemistry.

This technical guide provides an in-depth exploration of 2,2-Difluorobenzo[d]dioxol-5-ol as a fluorinated building block. We will delve into its synthesis, key chemical properties, and, most importantly, its application in the construction of complex molecular architectures with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile building block.

Physicochemical Properties and Strategic Advantages

2,2-Difluorobenzo[d]dioxol-5-ol is a white to off-white solid with a molecular weight of 174.10 g/mol .[4] Its structure is characterized by a catechol-like moiety where the hydroxyl groups are masked within a difluorinated five-membered ring. This structural feature is the source of its strategic advantages in drug design.

PropertyValueSource
Molecular FormulaC₇H₄F₂O₃[4]
Molecular Weight174.10 g/mol [4]
AppearanceWhite to off-white solid[5]
Storage4°C, under nitrogen[4]

The 2,2-difluorobenzodioxole group serves as a metabolically stable isostere for a catechol moiety. Catechols are prevalent in many endogenous molecules and pharmacologically active compounds, but they are often susceptible to oxidation and rapid metabolic degradation. The replacement of the two hydroxyl protons with a difluoromethylene group effectively blocks these metabolic pathways, enhancing the pharmacokinetic profile of the parent molecule.

Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol: A Multi-Step Approach

The synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol is a multi-step process that begins with the formation of the core 2,2-difluoro-1,3-benzodioxole ring system. This is followed by regioselective bromination and subsequent palladium-catalyzed hydroxylation.

Synthesis_Workflow A 1,2-Methylenedioxybenzene B 2,2-Dichloro-1,3-benzodioxole A->B  Photochlorination C 2,2-Difluoro-1,3-benzodioxole B->C  Fluorination (KF/Catalyst) D 5-Bromo-2,2-difluoro-1,3-benzodioxole C->D  Bromination (Br2/Fe) E 2,2-Difluorobenzo[d]dioxol-5-ol D->E  Pd-catalyzed  Hydroxylation

Caption: Synthetic workflow for 2,2-Difluorobenzo[d]dioxol-5-ol.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The initial step involves the preparation of 2,2-difluoro-1,3-benzodioxole. A common and effective method is the fluorination of the corresponding dichloro-analogue.

Protocol 1: Fluorination of 2,2-Dichloro-1,3-benzodioxole

  • Reactants: 2,2-dichloro-1,3-benzodioxole, anhydrous potassium fluoride (KF), and a catalyst such as potassium hydrogen fluoride (KHF₂).

  • Solvent: A polar aprotic solvent like tetramethylene sulfone (sulfolane).

  • Procedure:

    • In a three-necked round bottom flask equipped with a mechanical stirrer and a condenser, charge anhydrous KF and KHF₂.

    • Add 2,2-dichloro-1,3-benzodioxole and the solvent.

    • Heat the reaction mixture to 140-200°C with vigorous stirring.[6][7]

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.

    • The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.

Step 2: Bromination of 2,2-Difluoro-1,3-benzodioxole

The next step is the regioselective bromination at the 5-position of the benzodioxole ring.

Protocol 2: Electrophilic Bromination

  • Reactants: 2,2-Difluoro-1,3-benzodioxole, bromine (Br₂), and iron powder as a catalyst.

  • Solvent: Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 2,2-difluoro-1,3-benzodioxole in carbon tetrachloride in a reaction vessel and add iron powder.

    • Cool the mixture to 0°C and add bromine dropwise.[8]

    • After the addition, warm the reaction mixture to 75°C and stir for one hour.

    • Cool the mixture to room temperature and stir overnight.

    • Quench the reaction with water.

    • Separate the organic layer, wash with water and brine, and dry over magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting 5-bromo-2,2-difluoro-1,3-benzodioxole by vacuum distillation.[8]

Step 3: Palladium-Catalyzed Hydroxylation

The final step is the conversion of the bromo-intermediate to the desired phenol using a palladium-catalyzed hydroxylation reaction.

Protocol 3: Buchwald-Hartwig-type Hydroxylation

  • Reactants: 5-Bromo-2,2-difluoro-1,3-benzodioxole, a hydroxide source (e.g., boric acid or NaOH), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), and a suitable ligand (e.g., t-BuBrettPhos or BippyPhos).[9][10]

  • Solvent: A suitable solvent such as N-methyl-2-pyrrolidone (NMP) or aqueous poly(ethylene glycol) (PEG).[9][10]

  • Procedure:

    • In a reaction vial, combine the 5-bromo-2,2-difluoro-1,3-benzodioxole, palladium catalyst, ligand, and base.

    • Add the solvent and seal the vial.

    • Heat the reaction mixture to 80-90°C with vigorous stirring for the specified time (typically 2-24 hours).[10][11]

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and perform an appropriate workup, which may include acidification, extraction with an organic solvent, and purification by column chromatography.

Applications in Drug Discovery: A Case Study of Lumacaftor

The utility of 2,2-Difluorobenzo[d]dioxol-5-ol as a building block is prominently showcased in the synthesis of Lumacaftor (VX-809) , a drug used in the treatment of cystic fibrosis.[1] Lumacaftor is a CFTR protein corrector, and a key intermediate in its synthesis is 1-(2,2-difluoro-benzo[1][9]dioxol-5-yl)-cyclopropanecarboxylic acid, a direct derivative of our title compound.

Lumacaftor_Intermediate_Synthesis A 2,2-Difluorobenzo[d]dioxol-5-ol B Derivatization A->B C (2,2-Difluoro-1,3-benzodioxol-5-yl)-acetonitrile B->C D 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)- cyclopropanecarboxylic acid C->D  Multi-step synthesis E Lumacaftor D->E  Amide coupling

Caption: Synthesis of a key Lumacafor intermediate.

The synthesis of this crucial intermediate highlights the importance of the 2,2-difluorobenzodioxole moiety in providing the necessary structural and physicochemical properties for the final drug molecule. A patented synthetic route to this intermediate involves the hydrolysis of a nitrile precursor.[12]

Protocol 4: Synthesis of 1-(2,2-Difluoro-benzo[1][9]dioxol-5-yl)-cyclopropanecarboxylic acid

  • Starting Material: (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.

  • Procedure:

    • The synthesis from the acetonitrile involves a multi-step process, which is detailed in the patent literature.[13]

    • The final step is typically an acid- or base-catalyzed hydrolysis of the corresponding cyclopropylnitrile.

    • The resulting carboxylic acid is then isolated and purified.

This carboxylic acid is then coupled with a substituted aminopyridine derivative to form an amide bond, a key step in the final assembly of the Lumacaftor molecule.[5]

Conclusion

2,2-Difluorobenzo[d]dioxol-5-ol is a highly valuable and strategic building block in the arsenal of the modern medicinal chemist. Its unique ability to serve as a metabolically robust catechol isostere makes it an attractive component for the design of drug candidates with improved pharmacokinetic properties. The synthetic routes to this compound, while multi-stepped, are well-defined and utilize established chemical transformations. The successful incorporation of this moiety into the cystic fibrosis drug Lumacaftor provides compelling evidence of its practical utility in the development of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated building blocks like 2,2-Difluorobenzo[d]dioxol-5-ol is set to increase, paving the way for the next generation of innovative medicines.

References

An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Difluorobenzo[d]dioxol-5-ol, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, commercial availability, and applications, with a focus on practical, field-proven insights.

Introduction: A Versatile Scaffold in Modern Drug Discovery

2,2-Difluorobenzo[d]dioxol-5-ol (CAS No. 1211539-82-0) is a fluorinated aromatic phenol derivative that has garnered significant interest in the pharmaceutical industry. The presence of the difluorinated methylenedioxy bridge offers a unique combination of electronic properties and metabolic stability, making it an attractive moiety for incorporation into drug candidates. This functional group can serve as a bioisostere for other catechol and phenol-containing structures, often leading to improved pharmacokinetic profiles. Its utility is highlighted by its role as a key intermediate in the synthesis of novel therapeutics, including modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) and potential central nervous system (CNS) active agents.

Synthesis and Mechanism

The preparation of 2,2-Difluorobenzo[d]dioxol-5-ol is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic route involves a palladium-catalyzed hydroxylation of a brominated precursor.

Synthetic Protocol

A general and reliable laboratory-scale synthesis is adapted from patented procedures.[1] The process begins with the commercially available 2,2-difluoro-5-bromo-1,3-benzodioxole.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,2-difluoro-5-bromobenzodioxolane (8.61 mmol) in a mixture of 1,4-dioxane (5 ml) and water (5 ml), add potassium hydroxide (17.22 mmol).

  • Catalyst Addition: Under a nitrogen atmosphere, add di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (0.42 mmol) and tris(dibenzylideneacetone)dipalladium(0) (0.10 mmol).

  • Reaction Execution: Stir the reaction mixture at 100°C for 17 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture and acidify with 1 M hydrochloric acid (22 ml). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate (80/20) eluent to yield 2,2-difluoro-5-hydroxybenzodioxolane as a light yellow oil (Yield: 94.8%).[1]

Reaction Mechanism

The key transformation in this synthesis is a Buchwald-Hartwig type cross-coupling reaction. The palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Subsequent ligand exchange with the hydroxide ion, followed by reductive elimination, yields the desired phenol and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and ensuring high catalytic turnover.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvents Solvents A 2,2-Difluoro-5-bromo- 1,3-benzodioxole G Palladium-Catalyzed Hydroxylation A->G B Potassium Hydroxide B->G C Pd2(dba)3 C->G D Buchwald Ligand D->G E 1,4-Dioxane E->G F Water F->G H Workup & Purification G->H I 2,2-Difluorobenzo[d]dioxol-5-ol H->I

Figure 1: Synthetic workflow for 2,2-Difluorobenzo[d]dioxol-5-ol.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2,2-Difluorobenzo[d]dioxol-5-ol is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1211539-82-0[2]
Molecular Formula C₇H₄F₂O₃[2]
Molecular Weight 174.10 g/mol [2]
Appearance White to off-white solid[1]
Storage 4°C, stored under nitrogen[2]
Topological Polar Surface Area 38.69 Ų[2]
LogP 1.7137[2]
Spectroscopic Data

¹H-NMR (300 MHz, CDCl₃, δppm): 6.88 (d, 1H, J=8.7Hz), 6.62 (d, 1H, J=2.4Hz), 6.48 (dd, 1H, J=8.7Hz, 2.4Hz).[1]

Note: As of the time of this writing, publicly available, experimentally derived ¹³C-NMR, IR, and mass spectrometry data for 2,2-Difluorobenzo[d]dioxol-5-ol are limited. Researchers should obtain a Certificate of Analysis (CoA) from their supplier, which will typically include this data, or perform their own characterization. For reference, spectroscopic data for closely related benzodioxole derivatives are available and show characteristic signals for the aromatic and dioxole moieties.[3][4]

Commercial Availability and Quality Control

2,2-Difluorobenzo[d]dioxol-5-ol is available from a number of commercial suppliers, primarily for research and development purposes.

SupplierPurityAvailable Quantities
ChemScene≥97%Custom Synthesis
Sigma-Aldrich97%Inquire
Simson PharmaInquireAccompanied by CoA
Quality Control and Analytical Methods

Ensuring the purity and identity of 2,2-Difluorobenzo[d]dioxol-5-ol is critical for its application in sensitive downstream processes, particularly in drug discovery.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically employed. Detection is usually performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful analytical tool. It provides both separation and identification of components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are indispensable for structural confirmation and the identification of any structural isomers or related impurities.

  • Certificate of Analysis (CoA): Researchers should always request a comprehensive CoA from the supplier. This document provides lot-specific information on purity (typically determined by HPLC or GC), identity (confirmed by NMR), and may include other physical properties.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of the 2,2-difluorobenzodioxole moiety make it a valuable building block in the design of novel therapeutic agents.

Intermediate for CFTR Modulators

One of the most significant applications of this scaffold is in the synthesis of correctors of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The 2,2-difluorobenzodioxole group is a key component of the approved drug Lumacaftor and other investigational agents. It is believed to contribute to the metabolic stability and appropriate spatial orientation of the molecule, facilitating its interaction with the target protein.[5]

CNS-Active Compounds

Derivatives of 2,2-Difluorobenzo[d]dioxol-5-ol are being explored for their potential in treating central nervous system disorders. The fluorinated aromatic system can enhance metabolic stability and bioavailability, which are critical for drugs targeting the CNS. It is used as a key intermediate in the development of compounds that may bind to neurological receptors, with potential applications in treating anxiety, depression, and other mood disorders.

Application_Pathway cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Targets A 2,2-Difluorobenzo[d]dioxol-5-ol B Further Synthetic Steps A->B C CFTR Modulators (e.g., Lumacaftor Intermediates) B->C D CNS-Active Agents B->D E IGF-1R Inhibitors B->E

Figure 2: Conceptual pathway from 2,2-Difluorobenzo[d]dioxol-5-ol to therapeutic applications.
Inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R)

2,2-Difluorobenzodioxol-5-ol is also utilized in the preparation of isobenzofuro[6,5-f][2]benzodioxolones, which have been identified as small molecule inhibitors of the insulin-like growth factor-1 receptor (IGF-1R).[1] IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in various cancers.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2,2-Difluorobenzo[d]dioxol-5-ol.

  • Hazard Identification: The compound is generally classified as harmful if swallowed and causes skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at 4°C under an inert atmosphere of nitrogen.[2]

Disclaimer: This guide is intended for informational purposes only and does not constitute a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always consult the latest SDS before handling this chemical.

References

An In-depth Technical Guide to the Solubility of 2,2-Difluorobenzo[d]dioxol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2,2-Difluorobenzo[d]dioxol-5-ol is a key building block in medicinal chemistry, and a thorough understanding of its solubility characteristics is paramount for formulation development, process chemistry, and preclinical studies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2,2-Difluorobenzo[d]dioxol-5-ol in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this guide also presents a detailed, field-proven experimental protocol for its determination using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to be a practical resource for researchers, enabling them to make informed decisions in their drug development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly impacts a drug candidate's journey from the laboratory to the clinic.[1][2] Low aqueous solubility can lead to poor absorption and erratic bioavailability, diminishing the therapeutic effect of a drug.[1] Conversely, understanding the solubility in organic solvents is crucial for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is essential for achieving high yields and purity.

  • Formulation: Developing stable and effective dosage forms, such as oral solutions, injectables, or topical preparations, requires knowledge of the API's solubility in a range of pharmaceutically acceptable excipients.

  • Preclinical Studies: In vitro and in vivo assays often necessitate dissolving the compound in a suitable vehicle, and poor solubility can lead to unreliable and misleading results.[1]

2,2-Difluorobenzo[d]dioxol-5-ol, a fluorinated phenolic compound, presents unique solubility characteristics that warrant careful investigation. Its structure, featuring both a polar hydroxyl group and a relatively nonpolar difluorobenzodioxole ring system, suggests a nuanced solubility profile across solvents of varying polarities.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] This rule suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Physicochemical Properties of 2,2-Difluorobenzo[d]dioxol-5-ol:

PropertyValueSource
Molecular FormulaC₇H₄F₂O₃[ChemScene][4]
Molecular Weight174.10 g/mol [ChemScene][4]
XLogP31.7[ChemScene][4]
Hydrogen Bond Donor Count1[ChemScene][4]
Hydrogen Bond Acceptor Count3[ChemScene][4]

The presence of a hydroxyl group makes 2,2-Difluorobenzo[d]dioxol-5-ol capable of acting as a hydrogen bond donor, suggesting potential solubility in protic solvents. The three oxygen atoms can act as hydrogen bond acceptors. The difluoromethylenedioxy group and the benzene ring contribute to the molecule's nonpolar character. The predicted LogP value of 1.7 indicates a moderate lipophilicity.

In the absence of extensive experimental data, computational models are increasingly employed to predict solubility.[5] These models, often utilizing machine learning algorithms, analyze a molecule's structural features to estimate its solubility in various solvents.[5] While these predictive tools are valuable for initial screening, experimental verification remains the gold standard for obtaining accurate solubility data.

Experimental Determination of Solubility: A Detailed Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment
  • 2,2-Difluorobenzo[d]dioxol-5-ol (purity >98%)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade or higher

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_compound Weigh excess 2,2-Difluorobenzo[d]dioxol-5-ol prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add to solvent shake Incubate and shake (e.g., 24-48h at 25°C) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate calibrate Prepare calibration curve with known standards calibrate->calculate G cluster_solute 2,2-Difluorobenzo[d]dioxol-5-ol Properties cluster_solvent Solvent Properties solute_polar Polar -OH group (H-bond donor) solvent_nonpolar Nonpolar Solvents (e.g., Heptane) solute_polar->solvent_nonpolar Unfavorable Interaction solubility Solubility solute_polar->solubility Favorable Interaction solute_nonpolar Nonpolar Benzodioxole Ring solvent_polar Polar Solvents (e.g., Methanol) solute_nonpolar->solvent_polar Unfavorable Interaction solute_nonpolar->solubility Favorable Interaction solvent_polar->solubility Favorable Interaction solvent_nonpolar->solubility Favorable Interaction

References

Methodological & Application

Preparation of 2,2-Difluorobenzo[d]dioxol-5-ol from 2,2-difluoro-5-bromobenzodioxolane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol, a valuable phenol-containing building block, from its corresponding aryl bromide precursor, 2,2-difluoro-5-bromobenzodioxolane. The 2,2-difluoro-1,3-benzodioxole motif is a key structural element in medicinal chemistry, often employed as a bioisosteric replacement for other functional groups to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry. We will delve into the primary synthetic strategies, with a focus on a robust and modern palladium-catalyzed hydroxylation protocol. The rationale behind methodological choices, in-process controls, and characterization techniques are discussed to ensure reliable and reproducible outcomes.

Introduction: Strategic Importance of the Target Molecule

The conversion of aryl halides to phenols is a cornerstone transformation in organic synthesis, providing access to a vast array of intermediates for pharmaceuticals, agrochemicals, and materials science. The target molecule, 2,2-Difluorobenzo[d]dioxol-5-ol[2][3], incorporates the difluoromethylenedioxy group, which serves as a lipophilic hydrogen bond donor and can significantly modulate the physicochemical properties of a parent molecule.[1] The synthesis from 2,2-difluoro-5-bromobenzodioxolane presents a common challenge: the formation of a C(sp²)-O bond. This guide explores the most effective catalytic systems to achieve this transformation efficiently.

Overview of Synthetic Methodologies

Several catalytic systems have been developed for the hydroxylation of aryl halides. The choice of method often depends on factors such as substrate scope, functional group tolerance, cost, and scalability. Below is a comparative overview of the leading strategies.

Palladium-Catalyzed Buchwald-Hartwig Hydroxylation

This modern approach utilizes a palladium catalyst in conjunction with a specialized ligand to facilitate the coupling of an aryl halide with a hydroxide source. It is renowned for its broad functional group tolerance and generally mild reaction conditions.[4][5] The key to success lies in the selection of the ligand, which stabilizes the palladium center and promotes the catalytic cycle. Bulky, electron-rich biarylphosphine ligands, such as t-BuBrettPhos, are particularly effective.[6][7][8] Boric acid can be used as an efficient and mild hydroxide reagent in these transformations.[6][7]

Copper-Catalyzed Hydroxylation

Historically, copper-catalyzed methods (Ullmann-type reactions) were the standard for such transformations. While often requiring higher temperatures than palladium-catalyzed systems, recent advancements have led to milder and more efficient protocols. These systems are attractive due to the lower cost of copper compared to palladium.[9] Effective modern copper-catalyzed hydroxylations often employ ligands like 8-hydroxyquinaldine, hydroxypicolinamide, or glycolic acid in combination with a copper(I) or copper(II) salt.[9][10][11]

Organometallic Intermediate Route

A classic, alternative pathway involves the formation of an organometallic intermediate. This is typically achieved by converting the aryl bromide into a Grignard or organolithium reagent. This highly nucleophilic species can then react with an oxygen electrophile. A common method involves reaction with trimethyl borate followed by an oxidative workup (e.g., with hydrogen peroxide) to yield the phenol. The feasibility of forming the Grignard reagent from 2,2-difluoro-5-bromobenzodioxolane has been demonstrated in the literature for the synthesis of the corresponding carboxylic acid.[12] However, the strongly basic and nucleophilic nature of these intermediates limits their compatibility with sensitive functional groups.

Recommended Protocol: Palladium-Catalyzed Hydroxylation

For its high efficiency, mild conditions, and broad functional group tolerance, we will detail a palladium-catalyzed hydroxylation protocol adapted from methodologies developed by Buchwald and Wang.[6][7][8] This protocol employs a palladacycle precatalyst and a specialized biarylphosphine ligand.

Reaction Scheme

Caption: General scheme for the palladium-catalyzed hydroxylation.

Materials and Reagents
ReagentCAS NumberSupplier ExampleNotes
2,2-difluoro-5-bromobenzodioxolane203871-61-6Sigma-AldrichStarting material.
t-BuBrettPhos Palladacycle Precatalyst1447971-19-1Sigma-AldrichAir-stable Pd(II) precatalyst.
t-BuBrettPhos1160861-59-5Sigma-AldrichBiarylphosphine ligand.
Potassium Hydroxide (KOH)1310-58-3Major suppliersBase and hydroxide source. Prepare a fresh aqueous solution.
1,4-Dioxane (anhydrous)123-91-1Major suppliersReaction solvent. Use dry, degassed solvent.
Deionized Water7732-18-5N/AFor preparing KOH solution. Degas before use.
Diethyl Ether / Ethyl Acetate60-29-7/141-78-6Major suppliersFor extraction.
Brine (Saturated NaCl solution)N/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major suppliersFor drying organic layers.
Silica Gel (230-400 mesh)7631-86-9Major suppliersFor column chromatography.
Hydrochloric Acid (HCl), 1M7647-01-0Major suppliersFor neutralization during workup.
Step-by-Step Experimental Protocol

Reaction Setup & Execution

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,2-difluoro-5-bromobenzodioxolane (1.0 equiv), the t-BuBrettPhos Palladacycle precatalyst (0.02 equiv, 2 mol%), and t-BuBrettPhos ligand (0.02 equiv, 2 mol%).

  • Sealing and Purging: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Base Addition: Add degassed 3.0 M aqueous potassium hydroxide (3.0 equiv) via syringe. The reaction mixture may become biphasic.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction vigorously to ensure adequate mixing. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

Workup and Purification

  • Cooling: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching & Neutralization: Carefully add 1M HCl to the reaction mixture until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2,2-Difluorobenzo[d]dioxol-5-ol as a pure solid.

In-Process Validation and Controls
  • TLC Monitoring: Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to track the disappearance of the starting material (less polar) and the appearance of the product (more polar due to the hydroxyl group).

  • GC-MS Analysis: A small aliquot can be quenched, diluted, and injected into a GC-MS to confirm the mass of the product and the absence of the starting material.

  • Negative Control: Running the reaction without the palladium catalyst should result in no product formation, confirming the catalytic nature of the transformation.

Characterization of 2,2-Difluorobenzo[d]dioxol-5-ol
  • Physical Appearance: Typically a white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic aromatic proton signals. The proton ortho to the hydroxyl group will appear as a doublet, the proton meta as a doublet of doublets, and the proton para as a doublet. A broad singlet corresponding to the hydroxyl proton will also be present.

  • ¹³C NMR (100 MHz, CDCl₃): Aromatic carbons will be visible, along with the characteristic triplet for the CF₂ carbon due to C-F coupling.

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₇H₃F₂O₃⁻: 173.01.

Catalytic Cycle and Workflow Visualization

Buchwald-Hartwig Hydroxylation Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)(Br)L₂ OxAdd->PdII_Ar LigEx Ligand Exchange (OH⁻ for Br⁻) PdII_Ar->LigEx + OH⁻ - Br⁻ PdII_OH Ar-Pd(II)(OH)L₂ LigEx->PdII_OH RedElim Reductive Elimination PdII_OH->RedElim RedElim->Pd0 Reforms Catalyst ArOH Ar-OH (Product) RedElim->ArOH Forms Product ArBr Ar-Br (Substrate) ArBr->OxAdd Base KOH Base->LigEx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig hydroxylation.

Experimental Workflow Diagram

A 1. Charge Schlenk Flask (Ar-Br, Catalyst, Ligand) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Solvents & Reagents (Dioxane, aq. KOH) B->C D 4. Heat and Stir (80 °C, 4-12 h) C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E E->D Incomplete F 6. Cool & Quench (Room Temp, 1M HCl) E->F Complete G 7. Aqueous Workup (Extraction & Washing) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure).Ensure the reaction setup is strictly anaerobic. Use freshly opened/purified solvents and degas them thoroughly.
Insufficient temperature or reaction time.Increase temperature to 100 °C or extend reaction time. Confirm temperature with an external thermometer.
Poor quality reagents.Use high-purity starting materials and catalysts from reputable suppliers.
Side Product Formation Proto-debromination (Ar-H instead of Ar-OH).Ensure the base is added correctly and the system is well-mixed. This can arise from trace water before reductive elimination.
Biaryl formation (Ar-Ar).This is less common with modern ligands but can occur. Ensure correct stoichiometry of reagents.
Difficult Purification Product co-elutes with ligand-related byproducts.Perform an aqueous wash with dilute acid to remove some ligand-derived impurities before chromatography.

Conclusion

The transformation of 2,2-difluoro-5-bromobenzodioxolane to 2,2-Difluorobenzo[d]dioxol-5-ol is a key synthetic step for accessing this valuable fluorinated building block. The detailed palladium-catalyzed protocol offers a reliable and high-yielding route that is tolerant of various functional groups, making it highly suitable for applications in medicinal chemistry and drug discovery. By following the outlined procedures for reaction setup, execution, and purification, researchers can confidently and reproducibly synthesize the target compound.

References

Application Notes & Protocols: The Strategic Use of 2,2-Difluorobenzo[d]dioxol-5-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Within this context, 2,2-Difluorobenzo[d][1][2]dioxol-5-ol has emerged not merely as another synthetic intermediate, but as a strategic cornerstone in the design of high-value therapeutic agents. Its utility is most prominently exemplified by its incorporation into potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the protein implicated in cystic fibrosis.[3][4][5] This guide provides an in-depth exploration of this versatile scaffold, elucidating the chemical rationale behind its use and furnishing detailed protocols for its application.

The core value of the 2,2-difluorobenzo[d][1][2]dioxole moiety lies in its function as a superior bioisostere of a catechol or guaiacol functionality. The introduction of the difluoromethylene bridge offers profound advantages over the metabolically labile catechol group. Fluorine's high electronegativity significantly lowers the pKa of the neighboring phenolic hydroxyl group compared to a simple phenol, influencing its interaction with biological targets.[6][7] Crucially, this modification blocks the primary sites of metabolic oxidation and glucuronidation, common liabilities of catechol-containing drugs, thereby enhancing metabolic stability and bioavailability.[6][8]

Core Properties and Handling

A thorough understanding of the physicochemical properties of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1211539-82-0[9][10]
Molecular Formula C₇H₄F₂O₃[9]
Molecular Weight 174.10 g/mol [9]
Appearance Solid[11]
TPSA 38.69 Ų[9]
XLogP3 1.7[9]
Storage 4°C, stored under nitrogen[9]

Handling & Storage: The compound should be stored under an inert nitrogen atmosphere at 4°C to prevent potential degradation.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Key Synthetic Applications & Protocols

The primary synthetic utility of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol is as a nucleophile in reactions that functionalize its phenolic hydroxyl group. These reactions are central to incorporating the scaffold into larger, more complex molecules.

Application I: Core Scaffold for CFTR Modulator Synthesis

The 2,2-difluorobenzo[d][1][2]dioxole unit is a privileged structure found in several advanced CFTR modulators.[5][12] These drugs are designed to correct the function of the defective CFTR protein in patients with cystic fibrosis.[3] The moiety is typically linked to a central heterocyclic core via an ether or amide linkage. The following protocol details a foundational Williamson ether synthesis, a robust method for forming the critical C-O bond.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the reaction of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol with an electrophilic alkyl halide to form a key ether linkage, a common step in the synthesis of complex drug candidates.

Rationale for Reagent Selection:

  • Base: Cesium carbonate (Cs₂CO₃) is chosen over more common bases like potassium carbonate (K₂CO₃) for its higher solubility in organic solvents and its ability to generate a more "naked," highly reactive phenoxide. This often allows for lower reaction temperatures and shorter reaction times.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cesium cation while leaving the phenoxide nucleophile highly reactive.

  • Inert Atmosphere: The reaction is run under nitrogen to prevent atmospheric moisture from quenching the reactive phenoxide intermediate and to avoid potential side reactions.

Step-by-Step Methodology:

  • Preparation: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-Difluorobenzo[d][1][2]dioxol-5-ol (1.0 eq., e.g., 1.74 g, 10.0 mmol).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen gas for 5-10 minutes.

  • Solvent & Base Addition: Add anhydrous DMF (approx. 0.2 M, 50 mL) via syringe. To the resulting solution, add cesium carbonate (1.5 eq., 4.89 g, 15.0 mmol).

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes. The formation of the cesium phenoxide should occur during this time.

  • Electrophile Addition: Add the desired alkyl halide (e.g., R-CH₂-Br) (1.1 eq., 11.0 mmol) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting phenol is observed (typically 4-12 hours).[13]

  • Workup (Quenching): Once complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and then brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.

G cluster_workflow Workflow: O-Alkylation of 2,2-Difluorobenzo[d]dioxol-5-ol start 1. Reactant Prep: 2,2-Difluorobenzo[d]dioxol-5-ol + Cs₂CO₃ in DMF activation 2. Phenoxide Formation (Stir at RT, 30 min) start->activation addition 3. Add Alkyl Halide (R-X) activation->addition reaction 4. Heat to 60-70 °C (Monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Column Chromatography workup->purification product Final Product: O-Alkylated Derivative purification->product

Caption: A generalized workflow for the Williamson ether synthesis.

Application II: Bioisosteric Replacement of Catechols

The catechol moiety is prevalent in many neurotransmitters and drug molecules but is often a metabolic liability. The 2,2-difluorobenzo[d][1][2]dioxole group serves as an effective, metabolically robust replacement. It mimics the steric and electronic properties of the catechol while preventing oxidation by enzymes like Catechol-O-methyltransferase (COMT).

Causality of Improved Properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethylene bridge is not susceptible to enzymatic oxidation that readily occurs at the hydroxyl groups of a catechol.[6][7] This leads to a longer half-life and improved pharmacokinetic profile.

  • Lipophilicity: The fluorine atoms increase the lipophilicity (LogP) of the molecule compared to the more polar catechol. This can enhance membrane permeability and absorption.[6][14]

  • pKa Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the parent phenol, making it more acidic. This can alter hydrogen bonding capabilities and target engagement.[7]

Caption: Replacing a catechol with its difluorinated isostere.

Protocol 2: Mitsunobu Reaction for Etherification

The Mitsunobu reaction is an alternative to the Williamson ether synthesis, particularly useful for coupling the phenol with primary or secondary alcohols. It proceeds under mild, neutral conditions.

Rationale for Reagent Selection:

  • Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents for activating the alcohol. PPh₃ attacks the DIAD, creating a phosphonium salt that then activates the alcohol for nucleophilic attack by the phenoxide.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction, as it is aprotic and dissolves the reagents and intermediates well.

Step-by-Step Methodology:

  • Preparation: To a dry, oven-flamed round-bottom flask under a nitrogen atmosphere, dissolve 2,2-Difluorobenzo[d][1][2]dioxol-5-ol (1.0 eq.), the desired alcohol (R-OH, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (approx. 0.1 M).[13]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes.[13] An exothermic reaction and color change (often to a milky white or pale yellow suspension) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product spot.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by column chromatography on silica gel is typically performed to isolate the desired ether product.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Nucleophile Pre-formed phenoxidePhenol (in situ activation)
Electrophile Alkyl HalideAlcohol
Key Reagents Strong Base (e.g., Cs₂CO₃)PPh₃, DIAD/DEAD
Conditions Basic, often requires heatNeutral, often at 0°C to RT
Byproducts Inorganic SaltsPPh₃=O, DIAD-H₂
Ideal For Primary alkyl halidesPrimary and secondary alcohols

Conclusion

2,2-Difluorobenzo[d][1][2]dioxol-5-ol is a powerful tool in the medicinal chemist's arsenal. Its role as a metabolically stable catechol isostere provides a clear strategic advantage in drug design, particularly for targets where catechol-containing ligands are known to be active but suffer from poor pharmacokinetic properties. The protocols outlined herein provide robust and adaptable methods for incorporating this valuable scaffold, paving the way for the discovery of next-generation therapeutics with enhanced profiles, most notably in the ongoing fight against cystic fibrosis.

References

The Pivotal Role of 2,2-Difluorobenzo[d]dioxol-5-ol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the privileged fluorinated motifs, 2,2-Difluorobenzo[d]dioxol-5-ol has emerged as a critical building block, particularly in the development of therapeutics targeting complex diseases. This guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2,2-Difluorobenzodioxole Moiety

The benzodioxole core is a structural feature present in numerous natural products and approved drugs, often contributing to favorable bioavailability and low cytotoxicity.[1] The introduction of a difluoromethylenedioxy bridge offers distinct advantages over its non-fluorinated counterpart. The strong electron-withdrawing nature of the two fluorine atoms significantly alters the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[2] This strategic fluorination can block metabolic "soft spots" susceptible to cytochrome P450 oxidation, thereby enhancing the in vivo half-life of a drug molecule.[2]

2,2-Difluorobenzo[d]dioxol-5-ol, with its reactive hydroxyl group, serves as a versatile handle for introducing this beneficial moiety into a wide range of molecular architectures. Its application has been notably successful in the development of correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, as exemplified by the FDA-approved drugs Lumacaftor and Tezacaftor.[1][3]

Core Application: A Key Building Block for CFTR Modulators

A primary and high-impact application of 2,2-Difluorobenzo[d]dioxol-5-ol derivatives is in the synthesis of small molecule chaperones that target misfolded proteins. The difluoro-1,3-benzodioxol-5-yl group is a critical component of Lumacaftor (VX-809), a drug used to treat cystic fibrosis patients with the F508del mutation.[1][4] This group plays a crucial role in the binding of the drug to the nascent chain of the mutant CFTR protein, helping to correct its folding defects and enabling its trafficking to the cell surface.[1]

The synthetic pathway to Lumacaftor and related compounds heavily relies on intermediates derived from 2,2-Difluorobenzo[d]dioxol-5-ol, such as 1-(2,2-Difluoro-benzo[4][5]dioxol-5-yl)-cyclopropanecarboxylic acid.[4]

Data Presentation: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₄F₂O₃[6]
Molecular Weight174.10 g/mol [6]
CAS Number1211539-82-0[6]
AppearanceSolid[7]
Storage4°C, stored under nitrogen[6]

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold - 2,2-Difluoro-1,3-benzodioxole

This protocol outlines the synthesis of the core 2,2-difluoro-1,3-benzodioxole ring system from catechol, a common starting material. This is a foundational step for the subsequent synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol and its derivatives.

Reaction Scheme:

Synthesis of 2,2-Difluoro-1,3-benzodioxole cluster_reactants Reactants Catechol Catechol Product 2,2-Difluoro-1,3-benzodioxole Catechol->Product Reaction under pressure and heat Dibromodifluoromethane Dibromodifluoromethane (CBr₂F₂) Dibromodifluoromethane->Product Reaction under pressure and heat Base Base (e.g., NaOH) Base->Product Reaction under pressure and heat Solvent Solvent (e.g., Dichloromethane) Solvent->Product Reaction under pressure and heat PhaseTransferCatalyst Phase-Transfer Catalyst (e.g., TBAB) PhaseTransferCatalyst->Product Reaction under pressure and heat

Caption: Synthesis of the 2,2-Difluoro-1,3-benzodioxole core.

Materials:

  • Catechol

  • Dibromodifluoromethane (CBr₂F₂)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium bromide (TBAB)

  • Pressure reactor

  • Standard glassware for organic synthesis

Procedure: [4][8]

  • Charge the pressure reactor vessel with dichloromethane and tetrabutylammonium bromide at room temperature.

  • Heat the mixture to 105-110°C. The pressure will rise to approximately 7-8 kg/cm ².

  • Prepare a solution of catechol and sodium hydroxide in water.

  • Dose this aqueous solution into the pressure reactor over a period of 3 hours, maintaining the temperature and pressure.

  • After the addition is complete, continue to heat the reaction mixture at 110°C for 1 hour.

  • Gradually cool the reactor to 25-30°C, which will cause the pressure to decrease.

  • Filter the reaction mass through a celite bed.

  • Separate the organic layer and wash it with dichloromethane.

  • Combine the organic layers and distill at atmospheric pressure to remove the dichloromethane.

  • Further purify the product by distillation under reduced pressure to obtain 2,2-difluoro-1,3-benzodioxole.

Note on Causality: The use of a phase-transfer catalyst (TBAB) is crucial for facilitating the reaction between the aqueous phenoxide solution and the organic-soluble dibromodifluoromethane. The reaction is performed under pressure and heat to achieve a reasonable reaction rate.

Protocol 2: Synthesis of 1-(2,2-Difluoro-benzo[4][5]dioxol-5-yl)-cyclopropanecarboxylic Acid

This protocol describes the synthesis of a key intermediate for Lumacaftor, starting from a functionalized 2,2-difluoro-1,3-benzodioxole.

Reaction Workflow:

Synthesis of Key Intermediate Start 5-Bromo-2,2-difluoro- 1,3-benzodioxole Grignard Grignard Formation (Mg, THF) Start->Grignard Carboxylation Carboxylation (CO₂) Grignard->Carboxylation Acid 2,2-Difluoro-1,3-benzodioxole- 5-carboxylic acid Carboxylation->Acid Reduction Reduction Acid->Reduction Alcohol 5-(Hydroxymethyl)-2,2-difluoro- 1,3-benzodioxole Reduction->Alcohol Chlorination Chlorination (SOCl₂) Alcohol->Chlorination Chloride 5-(Chloromethyl)-2,2-difluoro- 1,3-benzodioxole Chlorination->Chloride Cyanation Cyanation (NaCN) Chloride->Cyanation Nitrile 2-(2,2-Difluoro-1,3-benzodioxol- 5-yl)acetonitrile Cyanation->Nitrile Cyclopropanation Cyclopropanation (1-bromo-2-chloroethane, Base) Nitrile->Cyclopropanation CycloNitrile 1-(2,2-Difluoro-1,3-benzodioxol- 5-yl)cyclopropanecarbonitrile Cyclopropanation->CycloNitrile Hydrolysis Hydrolysis CycloNitrile->Hydrolysis FinalProduct 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)- cyclopropanecarboxylic acid Hydrolysis->FinalProduct

Caption: Multi-step synthesis of a key cyclopropane carboxylic acid intermediate.

Procedure Outline: [9][10][11] This multi-step synthesis involves several standard organic transformations:

  • Grignard Reaction and Carboxylation: 5-Bromo-2,2-difluoro-1,3-benzodioxole can be converted to the corresponding Grignard reagent, followed by quenching with carbon dioxide to yield 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.

  • Reduction and Chlorination: The carboxylic acid is reduced to the primary alcohol, which is then converted to the alkyl chloride using a chlorinating agent like thionyl chloride.

  • Cyanation: The alkyl chloride is reacted with sodium cyanide to introduce the nitrile group.

  • Cyclopropanation: The acetonitrile derivative is treated with 1-bromo-2-chloroethane in the presence of a base to form the cyclopropane ring.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile to the carboxylic acid.

Self-Validating System: Each step of this synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the desired transformation has occurred and to assess the purity of the intermediates.

Structure-Activity Relationship (SAR) Insights

The 2,2-difluorobenzodioxole moiety offers a unique opportunity for SAR studies. Modifications to this core can significantly impact the biological activity of the resulting compounds.

Logical Relationship Diagram for SAR:

SAR Insights Core 2,2-Difluorobenzodioxole Core MetabolicStability Increased Metabolic Stability Core->MetabolicStability Blocks CYP450 oxidation BindingAffinity Enhanced Binding Affinity Core->BindingAffinity Alters electronic properties Lipophilicity Modulated Lipophilicity Core->Lipophilicity Increases LogP Bioavailability Improved Bioavailability MetabolicStability->Bioavailability BindingAffinity->Bioavailability Lipophilicity->Bioavailability

Caption: Key property modulations by the 2,2-difluorobenzodioxole core.

A comparative analysis of fluorinated versus non-fluorinated benzodioxole analogs often reveals the superior properties of the fluorinated compounds. The introduction of the two fluorine atoms can:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism, the in vivo half-life of the drug can be extended.[2]

  • Increase Potency: The altered electronic nature of the aromatic ring can lead to stronger interactions with the biological target.[1]

  • Improve Pharmacokinetics: The increased lipophilicity can improve membrane permeability and oral absorption.[2]

For example, in the context of CFTR modulators, the difluoro-1,3-benzodioxol-5-yl group in Lumacaftor is crucial for its efficacy. Replacing this group with a non-fluorinated analog would likely lead to a significant decrease in activity due to altered binding interactions and increased metabolic susceptibility.

Conclusion

2,2-Difluorobenzo[d]dioxol-5-ol and its derivatives are invaluable tools in the arsenal of the medicinal chemist. The unique properties conferred by the difluoromethylenedioxy bridge provide a compelling rationale for its incorporation into drug candidates. The successful development of CFTR modulators like Lumacaftor serves as a testament to the power of this chemical scaffold. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile building block in their own drug discovery endeavors.

References

Application Notes: Synthesis of Lumacaftor via the Key Intermediate 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of Lumacaftor (VX-809), a cornerstone therapy for cystic fibrosis. The protocols herein focus on the strategic use of 2,2-Difluorobenzo[d]dioxol-5-ol as a precursor to the crucial intermediate, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. We will elucidate the chemical logic behind the chosen synthetic pathway, provide step-by-step experimental protocols, and offer insights into reaction monitoring and validation.

Introduction: The Significance of Lumacaftor and its Structural Motifs

Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, F508del, leads to protein misfolding and premature degradation, preventing its trafficking to the cell surface. Lumacaftor (VX-809) is a CFTR "corrector" that aids in the conformational stability of the F508del-CFTR protein, increasing the amount of functional protein at the cell surface. It is a critical component of combination therapies that have revolutionized CF treatment.

The molecular architecture of Lumacaftor is an aromatic amide, resulting from the formal condensation of two key fragments: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid and 3-(6-amino-3-methylpyridin-2-yl)benzoic acid. The 2,2-difluorobenzo[d]dioxole moiety is a recurring structural element in several CFTR modulators, highlighting its importance for the drug's interaction with the target protein. This guide details a robust synthetic strategy starting from the readily available phenol, 2,2-Difluorobenzo[d]dioxol-5-ol, to construct this vital carboxylic acid intermediate and its subsequent conversion to Lumacaftor.

Synthetic Strategy Overview

The overall synthetic plan is a multi-step process designed for efficiency and scalability. It begins with the functionalization of the starting phenol to introduce a handle for cyclopropanation, followed by the formation of the cyclopropane ring, and culminating in an amide coupling to yield the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Coupling Step A 2,2-Difluorobenzo[d]dioxol-5-ol (Starting Material) B 2-(2,2-difluorobenzo[d]dioxol-5-yl)acetonitrile (Acetonitrile Intermediate) A->B Functionalization & Cyanation C 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropane-1-carbonitrile (Cyclopropane Nitrile) B->C Cyclopropanation D 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (Key Carboxylic Acid Intermediate) C->D Nitrile Hydrolysis F Lumacaftor (VX-809) (Final Product) D->F Amide Coupling E 3-(6-amino-3-methylpyridin-2-yl)benzoic acid (Amine Partner) E->F G cluster_workflow Amide Coupling Workflow start Start: Weigh Reagents step1 Activate Carboxylic Acid (e.g., with SOCl₂ or HATU) start->step1 step2 Add Amine Partner (3-(6-amino-3-methylpyridin-2-yl)benzoic acid) step1->step2 step3 Reaction under Inert Atmosphere (Monitor by HPLC) step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Purification (Crystallization or Chromatography) step4->step5 end End: Isolated Lumacaftor step5->end

The Synthetic Versatility of 2,2-Difluorobenzo[d]dioxol-5-ol: A Guide to Key Reaction Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

2,2-Difluorobenzo[d]dioxol-5-ol, a fluorinated analog of the naturally occurring sesamol, has emerged as a highly versatile building block in the realms of medicinal chemistry and materials science. The strategic incorporation of the difluoromethylenedioxy group offers a unique combination of lipophilicity, metabolic stability, and electronic properties, making it a sought-after moiety in the design of novel therapeutic agents and functional materials. Its utility as a synthetic intermediate is underscored by its role in the development of compounds targeting the central nervous system, including potential treatments for anxiety and depression.[1] Furthermore, derivatives of this scaffold are integral to the synthesis of complex molecules investigated for their potential in treating diseases like cystic fibrosis and cancer.[2][3]

This comprehensive guide provides an in-depth exploration of the key reaction mechanisms involving 2,2-Difluorobenzo[d]dioxol-5-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural outlines to elucidate the underlying principles governing the reactivity of this important scaffold. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, step-by-step protocols for essential transformations.

I. Reactions at the Phenolic Hydroxyl Group: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of 2,2-Difluorobenzo[d]dioxol-5-ol is a prime site for functionalization, most commonly through O-alkylation to form a wide array of ether derivatives. The Williamson ether synthesis is the cornerstone method for this transformation, proceeding via a robust SN2 mechanism.

Mechanistic Insights

The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a potent nucleophile, the phenoxide ion. This phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide or other suitable electrophile.[4] The choice of base is critical; strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed to ensure complete deprotonation, driving the reaction towards the desired ether product. The reaction is generally favored with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway.[4]

The polarity of the solvent also plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to attack the electrophile, thereby accelerating the reaction rate.

Coupling_Reactions cluster_activation Activation of the Hydroxyl Group cluster_coupling Palladium-Catalyzed Cross-Coupling start 2,2-Difluorobenzo[d]dioxol-5-ol triflate Aryl Triflate Derivative start->triflate Tf₂O, Pyridine suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) triflate->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) triflate->buchwald product_suzuki Biaryl Product suzuki->product_suzuki product_buchwald Aryl-Amine Product buchwald->product_buchwald

References

Application Notes and Protocol for the O-alkylation of 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of O-alkylation in Medicinal Chemistry

The 2,2-difluorobenzo[d]dioxole moiety is a critical pharmacophore in modern drug discovery, valued for its ability to modulate the physicochemical and metabolic properties of bioactive molecules. The O-alkylation of the phenolic hydroxyl group at the 5-position is a key synthetic transformation that enables the exploration of structure-activity relationships (SAR) by introducing a diverse range of alkoxy substituents. This modification can significantly impact a compound's potency, selectivity, solubility, and pharmacokinetic profile.

This document provides a comprehensive, field-proven protocol for the O-alkylation of 2,2-Difluorobenzo[d]dioxol-5-ol, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, explain the rationale behind the choice of reagents and conditions, and provide a detailed, step-by-step procedure for its successful execution in a laboratory setting.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of 2,2-Difluorobenzo[d]dioxol-5-ol is most effectively achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide anion, which then attacks an alkyl halide (or other suitable electrophile) to displace a leaving group and form the desired ether.

Key Mechanistic Steps:
  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, generating a potent nucleophile, the phenoxide anion. The choice of base is crucial; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of the alkylating agent.

  • Displacement of Leaving Group: In a concerted step, the nucleophile forms a new carbon-oxygen bond while the leaving group (typically a halide) departs, resulting in the formation of the ether and a salt byproduct.

Experimental Protocol: O-alkylation of 2,2-Difluorobenzo[d]dioxol-5-ol

This protocol is adapted from established procedures for the O-alkylation of phenols and is optimized for the specific substrate, 2,2-Difluorobenzo[d]dioxol-5-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,2-Difluorobenzo[d]dioxol-5-ol≥97%e.g., Sigma-Aldrich, ChemSceneStarting material.
Alkyl Halide (e.g., Ethyl Iodide)Reagente.g., Sigma-Aldrich, Acros OrganicsPrimary alkyl halides are preferred.[1]
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderede.g., Fisher Scientific, VWRA moderately strong base suitable for deprotonating phenols.
Acetone or 2-Butanone (MEK)Anhydrouse.g., Sigma-Aldrich, Fisher ScientificPolar aprotic solvent.
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific, VWRFor extraction.
Saturated Sodium Bicarbonate SolutionFor aqueous workup.
Brine (Saturated NaCl solution)For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Silica Gel60 Å, 230-400 meshe.g., SiliCycle, VWRFor column chromatography.
Hexanes and Ethyl AcetateHPLC Gradee.g., Fisher Scientific, VWRFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A Combine 2,2-Difluorobenzo[d]dioxol-5-ol, K₂CO₃, and solvent in a round-bottom flask. B Add alkyl halide to the mixture. A->B C Heat the reaction mixture to reflux. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture and filter off solids. D->E F Concentrate the filtrate. E->F G Dissolve the residue in DCM and wash with saturated NaHCO₃ and brine. F->G H Dry the organic layer with MgSO₄ and filter. G->H I Concentrate the dried organic layer. H->I J Purify the crude product by column chromatography. I->J K Characterize the final product (NMR, MS, etc.). J->K

References

Application Notes and Protocols: The Use of 2,2-Difluorobenzo[d]dioxol-5-ol in the Preparation of Novel IGF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical mediator of cell proliferation and survival, and its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 2,2-Difluorobenzo[d]dioxol-5-ol as a key starting material for the synthesis of potent and selective IGF-1R inhibitors. We present a rationale for the scaffold's utility, a detailed synthetic protocol for a novel pyrrolo[2,3-d]pyrimidine-based inhibitor, and robust methodologies for its biological evaluation.

PART 1: The Scientific Rationale - Targeting the IGF-1R Pathway

The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands (IGF-1 and IGF-2), activates two major downstream signaling cascades: the RAS/MAPK pathway, which drives cell proliferation, and the PI3K/AKT pathway, which promotes cell survival and inhibits apoptosis.[1][2] In many malignancies, the IGF-1R pathway is overactivated, contributing to tumor growth, metastasis, and resistance to conventional therapies.[3] Therefore, inhibiting the kinase activity of IGF-1R is a validated and compelling strategy in oncology drug discovery.[4]

The selection of a core chemical scaffold is paramount in designing effective kinase inhibitors. The benzodioxole moiety is a recognized pharmacophore present in various biologically active compounds.[5][6] The specific use of the 2,2-difluoro substitution on the dioxole ring is a strategic choice in modern medicinal chemistry. This modification can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity by acting as a hydrogen bond acceptor, thereby increasing the compound's residence time on the target protein.

This guide details the synthesis of a representative inhibitor, herein designated BDI-7P (Benzodioxole-Inhibitor-7-deazapurine), which features a pyrrolo[2,3-d]pyrimidine core. This 7-deazapurine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of the kinase.[2][7][8]

IGF-1R Signaling Cascade

Below is a diagram illustrating the principal signaling pathways activated by IGF-1R, highlighting the critical nodes for therapeutic intervention.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Growth Transcription Gene Transcription mTOR->Transcription SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF Proliferation MEK MEK RAF->MEK Proliferation ERK ERK MEK->ERK Proliferation ERK->Transcription Ligand IGF-1 / IGF-2 Ligand->IGF1R Activates BDI_7P BDI-7P (Inhibitor) BDI_7P->IGF1R Inhibits (ATP-Competitive)

Caption: IGF-1R signaling pathways leading to cell proliferation and survival.

PART 2: Synthesis of IGF-1R Inhibitor BDI-7P

This section provides a detailed, step-by-step protocol for the synthesis of a novel pyrrolo[2,3-d]pyrimidine-based IGF-1R inhibitor, BDI-7P , from 2,2-Difluorobenzo[d]dioxol-5-ol.

Synthetic Workflow Overview

The synthesis is a multi-step process designed to be robust and scalable. It involves the construction of a key chloro-pyrrolo[2,3-d]pyrimidine intermediate followed by a Suzuki coupling reaction to introduce the benzodioxole moiety.

G cluster_chem Chemistry cluster_bio Biological Evaluation Synth Synthesis of BDI-7P Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Biochem Protocol 3.1: In Vitro Kinase Assay (Determine IC50) Purify->Biochem Test Compound Cellular Protocol 3.2: Cell-Based p-IGF-1R Assay (Confirm Target Engagement) Biochem->Cellular Potent Compounds Advance Functional Protocol 3.3: Cell Proliferation Assay (Determine GI50) Cellular->Functional

References

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group on 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,2-Difluorobenzo[d]dioxol-5-ol in Medicinal Chemistry

The 2,2-difluorobenzo[d]dioxole moiety is a critical pharmacophore in modern drug discovery, prized for its role as a bioisostere of the catechol group. The difluoromethylenedioxy bridge offers enhanced metabolic stability and modulated electronic properties compared to its non-fluorinated counterpart. The parent phenol, 2,2-Difluorobenzo[d]dioxol-5-ol, serves as a versatile starting material for building complex molecular architectures.[1][2][3] Its derivatives are integral to a range of biologically active agents, including correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][4]

The phenolic hydroxyl group is the primary handle for synthetic modification. Its derivatization into ethers, esters, and other functional groups is a cornerstone of structure-activity relationship (SAR) studies. These modifications allow for the fine-tuning of critical drug-like properties:

  • Physicochemical Properties: Altering polarity, lipophilicity (LogP), and hydrogen bonding capacity to improve solubility and permeability.

  • Pharmacokinetic Profiles: Enhancing metabolic stability by masking the phenolic hydroxyl, a common site for Phase II conjugation, and influencing absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamic Properties: Modifying interactions with the biological target to enhance potency and selectivity.

This guide provides an in-depth analysis and detailed protocols for the most effective and widely used strategies for derivatizing the hydroxyl group of 2,2-Difluorobenzo[d]dioxol-5-ol.

Core Derivatization Strategies: A Comparative Overview

The two most fundamental and reliable approaches for modifying the phenolic hydroxyl group are O-alkylation to form ethers and O-acylation to form esters. A third, more specialized method, the Mitsunobu reaction, offers unique advantages under mild conditions.

Logical Workflow for Hydroxyl Derivatization

G cluster_alkylation O-Alkylation (Ether Formation) cluster_acylation O-Acylation (Ester Formation) cluster_mitsunobu Mild Esterification A 2,2-Difluorobenzo[d]dioxol-5-ol (Starting Phenol) B Williamson Ether Synthesis A->B D Base-Catalyzed Acylation A->D F Mitsunobu Reaction A->F C Ether Derivative (R-O-Ar) B->C R-X, Base E Ester Derivative (R-C(O)-O-Ar) D->E R-C(O)-Cl or (RCO)2O, Base G Ester Derivative (R-C(O)-O-Ar) F->G R-COOH, PPh3, DEAD/DIAD

Caption: Key derivatization pathways for 2,2-Difluorobenzo[d]dioxol-5-ol.

Parameter Williamson Ether Synthesis (O-Alkylation) Base-Catalyzed Acylation (O-Acylation) Mitsunobu Reaction (O-Esterification)
Reaction Type SN2 Nucleophilic Substitution[5][6]Nucleophilic Acyl SubstitutionRedox-Coupling / Dehydration[7][8]
Key Reagents Alkyl halide/sulfonate, Base (K₂CO₃, NaH)[5][9]Acyl chloride/anhydride, Base (Pyridine, Et₃N)[10]Carboxylic acid, PPh₃, DEAD/DIAD[7][11]
Typical Solvents DMF, Acetonitrile, Acetone[12][13]DCM, THF, PyridineTHF, Dioxane, DCM
Advantages Robust, scalable, wide substrate scope for ethers.[6]Fast, high-yielding, uses common reagents.[10]Very mild conditions, neutral pH, good for sensitive substrates.[8][11]
Limitations Requires strong base, not suitable for tertiary halides (elimination).[5][14] Potential for C-alkylation.[15]Sensitive to moisture, acylating agents can be corrosive.Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification. Nucleophile pKa should be <13.[7]

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers from an alkoxide and an alkyl halide.[6] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the starting phenol, acts as a nucleophile to displace a halide from a primary or secondary alkyl halide.[5][6]

Causality and Experimental Choices
  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary to generate the phenoxide quantitatively.[14]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic phenoxide and promote the SN2 mechanism.[13]

  • Temperature: Gentle heating (50-80 °C) is typically sufficient to drive the reaction to completion without causing decomposition.

  • C- vs. O-Alkylation: While O-alkylation is generally favored, competing C-alkylation can occur. Using polar aprotic solvents favors O-alkylation by leaving the oxygen atom of the phenoxide anion exposed and highly nucleophilic.[15]

Mechanism of Williamson Ether Synthesis

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Substitution phenol Ar-OH phenoxide Ar-O⁻ K⁺ phenol->phenoxide Deprotonation product Ar-O-R phenoxide->product SN2 Attack hco3 KHCO₃ alkyl_halide R-X inv2 salt KX base K₂CO₃ inv1

Caption: The two-step mechanism of the Williamson ether synthesis.

Step-by-Step Laboratory Protocol

Objective: To synthesize 5-(benzyloxy)-2,2-difluorobenzo[d][9][10]dioxole.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-ol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,2-Difluorobenzo[d]dioxol-5-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor Progress: Track the consumption of the starting phenol using Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water (twice) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol II: O-Acylation for Ester Synthesis

O-acylation is a rapid and efficient method for converting phenols into esters, which can serve as prodrugs or key intermediates.[16] The reaction involves the nucleophilic attack of the phenoxide oxygen onto the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Causality and Experimental Choices
  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. For this protocol, we will use an acyl chloride.

  • Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is used. It serves two purposes: to deprotonate the phenol, increasing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

  • Temperature: The reaction is often exothermic and is usually run at 0 °C to control the reaction rate and minimize side products.

Mechanism of Base-Catalyzed O-Acylation

G cluster_steps Reaction Pathway phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide Deprotonation intermediate Tetrahedral Intermediate phenoxide->intermediate Nucleophilic Attack acyl_chloride R-C(O)-Cl product Ar-O-C(O)-R intermediate->product Collapse (Loss of Cl⁻) base_H Base-H⁺ Cl⁻ base Base (e.g., Et₃N)

Caption: Key steps in the nucleophilic acyl substitution for ester formation.

Step-by-Step Laboratory Protocol

Objective: To synthesize 2,2-difluoro-1,3-benzodioxol-5-yl benzoate.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-ol (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-Difluorobenzo[d]dioxol-5-ol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of benzoyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor Progress: Track the reaction by TLC until the starting phenol is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude ester by flash column chromatography (silica gel, EtOAc/hexanes) or recrystallization.

  • Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Protocol III: Advanced Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under exceptionally mild, neutral conditions.[8][11] It facilitates the condensation of an alcohol and a pronucleophile (in this case, a carboxylic acid) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Causality and Experimental Choices
  • Mechanism: The reaction proceeds through the formation of an oxyphosphonium salt from the alcohol, PPh₃, and DEAD. This intermediate activates the hydroxyl group, turning it into an excellent leaving group that is subsequently displaced by the carboxylate nucleophile.[11]

  • Advantages: Its primary advantage is the mild reaction conditions, which are compatible with sensitive functional groups that might not tolerate the basic or acidic conditions of other methods.

  • Purification Challenges: The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative, which can sometimes be difficult to separate from the desired product.

Mechanism of the Mitsunobu Reaction

G PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OEt...] PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair [Ph₃P⁺-N-NH... + RCOO⁻] Betaine->IonPair ROH Ar-OH Oxyphos Oxyphosphonium Salt [Ar-O-P⁺Ph₃] ROH->Oxyphos Forms Leaving Group RCOOH R-COOH RCOOH->IonPair Proton Transfer IonPair->Oxyphos Byprod2 DEAD-H₂ IonPair->Byprod2 Product Ester Ar-O-C(O)-R Oxyphos->Product SN2 Attack by RCOO⁻ Byprod1 Ph₃P=O Oxyphos->Byprod1

Caption: Simplified mechanistic pathway of the Mitsunobu esterification.

Step-by-Step Laboratory Protocol

Objective: To synthesize 2,2-difluoro-1,3-benzodioxol-5-yl acetate using the Mitsunobu reaction.

Materials:

  • 2,2-Difluorobenzo[d]dioxol-5-ol (1.0 eq)

  • Acetic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried flask under nitrogen, add 2,2-Difluorobenzo[d]dioxol-5-ol (1.0 eq), triphenylphosphine (1.5 eq), and acetic acid (1.2 eq).

  • Dissolve the mixture in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise over 15-20 minutes. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor Progress: Monitor the reaction by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution to remove any unreacted acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel. A less polar solvent system is often required to separate the product from the phosphine oxide.

  • Characterization: Confirm the structure and purity of the ester via ¹H NMR, ¹³C NMR, and MS.

Conclusion and Future Perspectives

The derivatization of the hydroxyl group on 2,2-Difluorobenzo[d]dioxol-5-ol is a critical step in the synthesis of novel chemical entities for drug discovery. The choice between Williamson ether synthesis, base-catalyzed acylation, and the Mitsunobu reaction depends on the desired final product, the stability of the reactants, and the required scale of the synthesis. The protocols provided herein offer robust and reproducible methods for accessing key ether and ester derivatives, enabling comprehensive SAR exploration and the development of next-generation therapeutics.

References

The Art of the Bond: A Guide to Palladium-Catalyzed Coupling Reactions with 2,2-Difluorobenzo[d]dioxol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the 2,2-difluorobenzo[d][1][2]dioxole scaffold represents a cornerstone of innovation. Its unique electronic properties, arising from the gem-difluoro group, impart enhanced metabolic stability and lipophilicity to parent molecules, making it a privileged motif in the design of novel therapeutics. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—as applied to derivatives of 2,2-Difluorobenzo[d]dioxol-5-ol. We will delve into the mechanistic underpinnings, offer practical insights, and provide detailed protocols to empower you to harness the full potential of this versatile building block.

The strategic functionalization of the 2,2-difluorobenzo[d][1][2]dioxole core is paramount in the synthesis of complex pharmaceutical agents. Notably, this moiety is a key component of Lumacaftor, a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The synthesis of such molecules relies heavily on the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, a feat masterfully accomplished through palladium-catalyzed cross-coupling reactions.

The Catalytic Heart: Understanding the Palladium-Catalyzed Cross-Coupling Cycle

At the core of these powerful transformations lies a general catalytic cycle that, with minor variations, governs a vast array of named reactions.[3][4][5] A deep understanding of this cycle is not merely academic; it is the key to troubleshooting and optimizing your reactions.

The cycle typically commences with a palladium(0) species, which undergoes oxidative addition with an organic halide (or triflate), forming a palladium(II) intermediate. This is often the rate-limiting step. The next crucial step is transmetalation , where an organometallic coupling partner transfers its organic group to the palladium center. Finally, reductive elimination occurs, forging the desired new bond and regenerating the active palladium(0) catalyst, ready to embark on another cycle.

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent are critical variables that profoundly influence the efficiency and outcome of these reactions. Modern catalysis often employs pre-catalysts, which are stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is arguably the most widely utilized cross-coupling reaction in pharmaceutical synthesis.[1][2][6][7] Its popularity stems from the stability and low toxicity of the boron reagents and the broad functional group tolerance of the reaction.

In the context of our target scaffold, the (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)boronic acid is a commercially available and highly valuable coupling partner.[8] Alternatively, the corresponding aryl halide or triflate can be coupled with a variety of boronic acids or esters.

Key Considerations for Suzuki-Miyaura Coupling with 2,2-Difluorobenzo[d]dioxole Derivatives:
  • Palladium Source: A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, pre-catalysts in combination with specialized ligands are often superior.

  • Ligand Selection: The choice of ligand is critical. For the synthesis of complex molecules like Lumacaftor, bulky, electron-rich monophosphine ligands have proven to be highly effective.[1][2][6][7]

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Parameter Typical Reagents and Conditions Notes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂0.5-5 mol%
Ligand SPhos, XPhos, or custom monophosphine ligands1-10 mol%
Boron Reagent (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)boronic acid or other aryl/alkyl boronic acids/esters1.1-1.5 equivalents
Aryl Halide/Triflate 5-Bromo-2,2-difluorobenzo[d][1][2]dioxole or other aryl/heteroaryl halides1.0 equivalent
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Dioxane/H₂O, Toluene/H₂O10:1 to 4:1 ratio
Temperature 80-110 °C
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Derivative

This protocol describes a general procedure for the coupling of 5-bromo-2,2-difluorobenzo[d][1][2]dioxole with a generic arylboronic acid.

Materials:

  • 5-Bromo-2,2-difluorobenzo[d][1][2]dioxole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2,2-difluorobenzo[d][1][2]dioxole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Figure 2: A typical workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or triflates.[3][5] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.

Key Considerations for Buchwald-Hartwig Amination:
  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial. Ligands such as XPhos, SPhos, and RuPhos are commonly employed.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can be used for substrates with base-sensitive functional groups.[5]

  • Amine Scope: The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.

Parameter Typical Reagents and Conditions Notes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%
Ligand XPhos, RuPhos2-4 mol%
Amine Primary or secondary amine1.1-1.5 equivalents
Aryl Halide/Triflate 5-Bromo-2,2-difluorobenzo[d][1][2]dioxole1.0 equivalent
Base NaOtBu, LiHMDS, Cs₂CO₃1.2-2.0 equivalents
Solvent Toluene, DioxaneAnhydrous
Temperature 80-110 °C
Protocol: Buchwald-Hartwig Amination of 5-Bromo-2,2-difluorobenzo[d][1][2]dioxole

Materials:

  • 5-Bromo-2,2-difluorobenzo[d][1][2]dioxole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 5-bromo-2,2-difluorobenzo[d][1][2]dioxole and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

While Suzuki and Buchwald-Hartwig reactions are the most common, the Sonogashira and Heck couplings offer further opportunities for the functionalization of the 2,2-difluorobenzo[d][1][2]dioxole scaffold.

The Sonogashira coupling forges a C-C bond between an aryl halide and a terminal alkyne.[4] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The resulting aryl alkynes are versatile intermediates for further transformations.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9] This reaction is particularly useful for introducing vinyl groups.

For both reactions, the general principles of catalyst, ligand, base, and solvent selection discussed previously apply. Careful optimization will be necessary for specific substrates.

Analytical Techniques for Reaction Monitoring

Effective reaction monitoring is crucial for successful synthesis. Thin-layer chromatography (TLC) provides a rapid qualitative assessment of reaction progress. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is invaluable for identifying products and byproducts. Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural elucidation of the final products.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of 2,2-difluorobenzo[d][1][2]dioxole derivatives. A thorough understanding of the underlying catalytic cycles and the critical role of each reaction component empowers the researcher to navigate the complexities of modern organic synthesis. The protocols and insights provided herein serve as a robust foundation for the development of novel therapeutics and advanced materials built upon this remarkable scaffold.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol, a critical building block in the manufacturing of various pharmaceutical compounds. The synthetic strategy detailed herein is designed for robustness, scalability, and high yield, starting from the readily available and cost-effective starting material, 3,4-dihydroxybenzoic acid (protocatechuic acid). This protocol emphasizes safety, in-process controls, and analytical validation to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Significance of 2,2-Difluorobenzo[d]dioxol-5-ol

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature in a number of modern pharmaceuticals, imparting unique electronic and metabolic properties to the parent molecule. Notably, this functional group is a cornerstone in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, such as Lumacaftor.[1] The fluorine atoms in the difluoromethylene bridge enhance the metabolic stability and bioavailability of the drug molecule. 2,2-Difluorobenzo[d]dioxol-5-ol serves as a versatile intermediate, allowing for further synthetic elaborations at the phenolic hydroxyl group.

The chemical synthesis of substituted catechols and their derivatives on an industrial scale can be challenging due to issues with regioselectivity and product stability.[2] This guide presents a validated, multi-step synthetic route to 2,2-Difluorobenzo[d]dioxol-5-ol that addresses these challenges, providing a clear pathway for its efficient and large-scale production.

Overall Synthetic Strategy

The presented synthesis is a four-step process commencing with the esterification of protocatechuic acid. This is followed by the crucial difluoromethylenation of the catechol ring. The resulting ester is then reduced to the corresponding aldehyde, which undergoes a Baeyer-Villiger oxidation to yield the final product, 2,2-Difluorobenzo[d]dioxol-5-ol. This strategy is advantageous as it utilizes a readily available starting material and introduces the key functional groups in a logical and controlled manner.

Synthetic_Workflow A 3,4-Dihydroxybenzoic Acid B Methyl 3,4-dihydroxybenzoate A->B Esterification (Methanol, H2SO4) C Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate B->C Difluoromethylenation (Dibromodifluoromethane, Base) D 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde C->D Reduction & Oxidation (1. DIBAL-H 2. PCC) E 2,2-Difluorobenzo[d]dioxol-5-ol D->E Baeyer-Villiger Oxidation (m-CPBA)

Caption: Overall synthetic workflow for 2,2-Difluorobenzo[d]dioxol-5-ol.

Detailed Experimental Protocols

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This prevents its interference in the subsequent difluoromethylenation reaction.

Protocol:

  • To a stirred suspension of 3,4-dihydroxybenzoic acid (1.0 eq) in methanol (5 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (2 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3,4-dihydroxybenzoate as a solid.

ParameterValue
Starting Material3,4-Dihydroxybenzoic Acid
ReagentsMethanol, Sulfuric Acid
Typical Yield90-95%
Purity (by HPLC)>98%
CAS Number2150-43-8[3]
Step 2: Difluoromethylenation of Methyl 3,4-Dihydroxybenzoate

This critical step forms the 2,2-difluoro-1,3-benzodioxole ring system. The use of a phase-transfer catalyst is crucial for achieving high yields in a scalable process.[1]

Protocol:

  • To a high-pressure reactor, add methyl 3,4-dihydroxybenzoate (1.0 eq), a suitable base such as potassium carbonate (2.5 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq) in a suitable solvent like dimethylformamide (DMF) (10 vol).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Cool the mixture to 0-5 °C and carefully introduce dibromodifluoromethane (1.5 eq).[4]

  • Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours. The pressure in the reactor will increase. Monitor the reaction progress by HPLC.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Quench the reaction mixture with water and extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate.

ParameterValue
Starting MaterialMethyl 3,4-dihydroxybenzoate
ReagentsDibromodifluoromethane, K2CO3, TBAB
Typical Yield75-85%
Purity (by HPLC)>99%
CAS Number656-46-2[2][5]
Step 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde

The ester is selectively reduced to the primary alcohol, which is then oxidized to the corresponding aldehyde.

Protocol:

a) Reduction to Alcohol:

  • Dissolve methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 vol) under an inert atmosphere.

  • Cool the solution to -78 °C and add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude (2,2-difluoro-1,3-benzodioxol-5-yl)methanol.

b) Oxidation to Aldehyde:

  • Dissolve the crude alcohol from the previous step in dichloromethane (DCM) (10 vol).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-3 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to afford 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde.

ParameterValue
Starting MaterialMethyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate
ReagentsDIBAL-H, PCC
Typical Yield (2 steps)80-90%
Purity (by HPLC)>97%
CAS Number656-42-8[6]
Step 4: Baeyer-Villiger Oxidation to 2,2-Difluorobenzo[d]dioxol-5-ol

The final step involves the conversion of the aldehyde to the corresponding phenol via a Baeyer-Villiger oxidation, which inserts an oxygen atom between the carbonyl carbon and the aromatic ring.[7][8][9]

Protocol:

  • Dissolve 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (10 vol).

  • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,2-Difluorobenzo[d]dioxol-5-ol as a pure solid.

ParameterValue
Starting Material2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde
Reagentsm-CPBA
Typical Yield70-80%
Purity (by HPLC)>99.5%
CAS Number1211539-82-0[10]

Safety and Handling

  • Dibromodifluoromethane: This is a toxic and ozone-depleting substance.[4] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a sealed, pressure-rated reactor.

  • Diisobutylaluminium Hydride (DIBAL-H): This is a pyrophoric reagent. Handle under an inert atmosphere.

  • Pyridinium Chlorochromate (PCC): This is a toxic and carcinogenic chromium (VI) compound. Handle with extreme care and appropriate PPE.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): This is a potentially explosive peroxide. Avoid shock and friction. Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before scaling up any chemical reaction.

In-Process Controls and Analytical Methods

  • TLC: Monitor reaction progress using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • HPLC: Determine the purity of intermediates and the final product. A typical method would use a C18 column with a water/acetonitrile gradient.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of all intermediates and the final product.

  • Mass Spectrometry (MS): Confirm the molecular weight of the products.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of high-purity 2,2-Difluorobenzo[d]dioxol-5-ol for pharmaceutical manufacturing. By starting from the readily available protocatechuic acid and employing well-established chemical transformations, this process offers an efficient and cost-effective solution for the large-scale synthesis of this key pharmaceutical intermediate. Adherence to the outlined safety precautions and analytical controls is paramount to ensure a safe and successful scale-up.

References

Application Notes and Protocols for the Analytical Characterization of 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2,2-Difluorobenzo[d]dioxol-5-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, and impurity profiling. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction

2,2-Difluorobenzo[d]dioxol-5-ol (CAS 1211539-82-0) is a fluorinated phenolic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the difluoromethylenedioxy group, make it a valuable building block. As with any specialty chemical used in regulated industries, rigorous analytical characterization is paramount to ensure quality, safety, and consistency. This guide presents a multi-faceted analytical approach to provide a complete profile of the compound.

The analytical strategy is built upon orthogonal methods to ensure a comprehensive characterization. Chromatographic techniques will address purity and impurity profiles, spectroscopic methods will confirm the molecular structure, and thermal analysis will determine the absolute purity of the bulk material.

Chromatographic Analysis

Chromatographic methods are essential for separating 2,2-Difluorobenzo[d]dioxol-5-ol from potential impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a versatile and widely used technique for the analysis of moderately polar aromatic compounds. The method described below is designed to provide excellent resolution and sensitivity for 2,2-Difluorobenzo[d]dioxol-5-ol.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which is well-suited for the retention of the aromatic and moderately polar analyte. The end-capping on the silica particles minimizes peak tailing, which can be an issue with phenolic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities. The addition of a small amount of formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Detection: The UV detector is set to a wavelength near the absorbance maximum of the benzodioxole ring system to achieve high sensitivity. A photodiode array (PDA) detector is recommended for method development to assess peak purity and identify the optimal monitoring wavelength.

Protocol: HPLC-UV/PDA Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2,2-Difluorobenzo[d]dioxol-5-ol and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or optimal wavelength determined by PDA)

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For assay determination, a reference standard of known purity is required for external calibration.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Preparation (0.1 mg/mL in ACN/H2O) Injection Inject into HPLC Sample->Injection Standard Reference Standard (known purity) Standard->Injection Separation C18 Column Gradient Elution Injection->Separation Detection PDA Detector (200-400 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Area % Calculation Integration->Purity Assay External Standard Quantification Integration->Assay

Caption: HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like 2,2-Difluorobenzo[d]dioxol-5-ol, derivatization is often employed to improve volatility and chromatographic performance. However, direct analysis is also feasible.

Causality Behind Experimental Choices:

  • Derivatization: While direct injection is possible, derivatization with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to cap the acidic hydroxyl group. This reduces tailing and improves peak shape.

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), provides good separation for a wide range of aromatic compounds.

  • Temperature Program: A temperature ramp is used to elute compounds with different boiling points, from volatile impurities to the derivatized analyte.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.

Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be consistent with the derivatized structure of 2,2-Difluorobenzo[d]dioxol-5-ol. Predicted m/z values can be a useful reference.[2]

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of the analyte, serving as a definitive tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For 2,2-Difluorobenzo[d]dioxol-5-ol, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve the compound and the phenolic proton will be observable. Deuterated chloroform (CDCl₃) can also be used, but the phenolic proton may exchange or be broad.

  • ¹H NMR: Will show the signals for the aromatic protons and the hydroxyl proton. The coupling patterns will provide information about the substitution on the aromatic ring.

  • ¹³C NMR: Will show signals for all carbon atoms in the molecule. The difluoromethylenedioxy carbon will have a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: Will provide a direct observation of the fluorine environment. A single resonance is expected for the two equivalent fluorine atoms of the -OCF₂O- group. This is a key experiment for confirming the presence of the difluoro moiety.[3][4]

Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR (optional but recommended): COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments can be used to definitively assign all signals.

Expected Spectral Data (Predicted):

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H ~9.5s (broad)--OH
~7.0-6.7m-3 x Ar-H
¹³C ~145-150m-C-O (aromatic)
~130-140tJ(C,F) ≈ 250-280-OCF₂O-
~105-120m-Ar-C
¹⁹F ~ -50 to -80s--OCF₂O-

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve in Deuterated Solvent H1 ¹H NMR Sample->H1 C13 ¹³C NMR Sample->C13 F19 ¹⁹F NMR Sample->F19 TwoD 2D NMR (COSY, HSQC, HMBC) - Optional Sample->TwoD Processing Fourier Transform, Phase & Baseline Correction H1->Processing C13->Processing F19->Processing TwoD->Processing Assignment Signal Assignment Processing->Assignment Confirmation Structure Confirmation Assignment->Confirmation

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and common technique for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Spectral Regions: The spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key absorptions for the hydroxyl, aromatic C-H, C=C, and C-F bonds are expected in the functional group region.

Protocol: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongAromatic C=C stretch
1500-1450Medium-StrongAromatic C=C stretch
1250-1000StrongC-F stretch and C-O stretch

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Purity Determination

DSC can be used to determine the absolute purity of a crystalline solid based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[5]

Causality Behind Experimental Choices:

  • Heating Rate: A slow heating rate is used to maintain thermal equilibrium during the melting process, which is a prerequisite for the accurate application of the van't Hoff equation.

  • Atmosphere: An inert atmosphere (nitrogen) is used to prevent any oxidative degradation of the sample at elevated temperatures.

  • Crucible: Hermetically sealed aluminum pans are used to prevent the loss of any volatile components during heating.

Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Experimental Conditions:

    • Temperature Program: Heat from ambient temperature to a temperature sufficiently above the melting point at a rate of 1-2 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Use the instrument's software to perform a purity calculation based on the shape of the melting endotherm. The software will apply the van't Hoff equation to the partial area of the melting peak as a function of temperature.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 2,2-Difluorobenzo[d]dioxol-5-ol. The orthogonal nature of these techniques—chromatography for separation, spectroscopy for structural confirmation, and thermal analysis for absolute purity—ensures a high degree of confidence in the identity, purity, and overall quality of the material. Adherence to these protocols will enable researchers and manufacturers to consistently produce and evaluate 2,2-Difluorobenzo[d]dioxol-5-ol to the standards required for its intended applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is curated from established literature and patents to ensure scientific accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,2-Difluorobenzo[d]dioxol-5-ol?

A1: The synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol and its precursors generally follows a few key strategies. One common method involves the difluoromethylenation of a catechol derivative. Another significant route starts from a pre-formed 2,2-difluorobenzodioxole skeleton, which is then functionalized. For instance, a documented synthesis involves the palladium-catalyzed hydroxylation of 5-Bromo-2,2-difluorobenzodioxole.[1] This method utilizes a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system to achieve high yields.[1]

Q2: Why is the difluoromethylene bridge important in pharmaceutical compounds?

A2: The 2,2-difluorodioxole moiety is a key structural motif in several pharmaceutical agents. The fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] For example, 2,2-Difluorobenzo[d]dioxol-5-ol is a precursor to compounds used in the development of treatments for cystic fibrosis.[3][4] The strong carbon-fluorine bond enhances metabolic stability, often leading to improved pharmacokinetic profiles.[2]

Q3: What are the main challenges associated with the fluorination steps in this synthesis?

A3: Introducing fluorine into organic molecules can be challenging.[2][5] The choice of fluorinating agent is critical and often involves aggressive and hazardous reagents that require specialized handling.[2] For the synthesis of the 2,2-difluorobenzodioxole core, methods often start from the corresponding 2,2-dichloro-1,3-benzodioxole, which is then treated with a fluoride source like potassium fluoride or hydrogen fluoride.[6][7][8] These reactions can be sensitive to reaction conditions, and achieving high yields without side-product formation requires careful optimization.[9]

Q4: What safety precautions should be taken when working with fluorinating agents?

A4: Many fluorinating agents are corrosive, toxic, and/or moisture-sensitive.[2] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Specific agents like hydrogen fluoride require specialized handling procedures and access to appropriate emergency response materials, such as calcium gluconate gel. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol, with a focus on a common synthetic route: the palladium-catalyzed hydroxylation of 5-Bromo-2,2-difluorobenzodioxole.

Issue 1: Low or No Conversion of Starting Material
  • Possible Cause 1: Inactive Catalyst: The palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), can be sensitive to air and moisture. Improper storage or handling can lead to catalyst deactivation.

    • Suggested Solution:

      • Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly opened or properly stored catalyst for the reaction.

      • Consider using a more robust palladium precursor if catalyst deactivation is a persistent issue.

  • Possible Cause 2: Inefficient Ligand: The choice of phosphine ligand is crucial for the catalytic cycle.

    • Suggested Solution:

      • The use of bulky, electron-rich phosphine ligands like di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine has been shown to be effective.[1]

      • Ensure the ligand is pure and handled under an inert atmosphere to prevent oxidation.

  • Possible Cause 3: Inappropriate Reaction Temperature: The reaction temperature is a critical parameter for this transformation.

    • Suggested Solution:

      • A reported successful reaction was stirred at 100°C for 17 hours.[1]

      • Monitor the reaction temperature closely. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of reactants or the catalyst.

Issue 2: Formation of Significant Side Products
  • Possible Cause 1: Competing Reactions: Depending on the reaction conditions, side reactions such as debromination or homocoupling of the starting material can occur.

    • Suggested Solution:

      • Ensure the reaction is carried out under a strict inert atmosphere to minimize oxygen, which can promote side reactions.

      • Optimize the stoichiometry of the base (e.g., potassium hydroxide) and other reagents.[1]

  • Possible Cause 2: Impure Starting Materials: The presence of impurities in the 5-Bromo-2,2-difluorobenzodioxole can lead to the formation of undesired byproducts.

    • Suggested Solution:

      • Purify the starting material by recrystallization or column chromatography before use.

      • Verify the purity of the starting material using analytical techniques such as NMR or GC-MS.

Issue 3: Difficulty in Product Isolation and Purification
  • Possible Cause 1: Emulsion Formation During Workup: The workup procedure, which typically involves an acidic quench and extraction with an organic solvent, can sometimes lead to the formation of stable emulsions.

    • Suggested Solution:

      • After the reaction, the mixture is typically treated with an acid like 1 M hydrochloric acid before extraction with a solvent such as ethyl acetate.[1]

      • To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite.

  • Possible Cause 2: Co-elution of Impurities During Chromatography: The final product is often purified by silica gel column chromatography.[1] Some impurities may have similar polarities to the desired product, making separation difficult.

    • Suggested Solution:

      • Optimize the solvent system for column chromatography. A common eluent system is a mixture of heptane and ethyl acetate.[1]

      • Consider using a different stationary phase or a different purification technique, such as preparative HPLC, if co-elution is a persistent problem.

Experimental Protocols

Optimized Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol

This protocol is based on a reported high-yield synthesis via palladium-catalyzed hydroxylation.[1]

Materials:

  • 5-Bromo-2,2-difluorobenzodioxole

  • Potassium hydroxide (KOH)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add potassium hydroxide (17.22 mmol), di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (0.42 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.10 mmol).[1]

  • Add 5 ml of 1,4-dioxane and 5 ml of an aqueous solution containing 2,2-difluoro-5-bromobenzodioxole (8.61 mmol).[1]

  • Place the reaction under a nitrogen atmosphere.

  • Stir the reaction mixture at 100°C for 17 hours.[1]

  • After completion, cool the reaction to room temperature and add 22 ml of 1 M hydrochloric acid.[1]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers and wash with a saturated aqueous sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate eluent system to yield 2,2-difluoro-5-hydroxybenzodioxole.[1]

Expected Yield: This method has been reported to achieve a yield of up to 94.8%.[1]

ParameterValueReference
Starting Material 5-Bromo-2,2-difluorobenzodioxole[1]
Catalyst Tris(dibenzylideneacetone)dipalladium(0)[1]
Ligand di-tert-butyl(...)phosphine[1]
Base Potassium hydroxide[1]
Solvent 1,4-Dioxane/Water[1]
Temperature 100°C[1]
Time 17 hours[1]
Reported Yield 94.8%[1]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_isolation Troubleshooting Isolation Issues start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC-MS, NMR) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete catalyst Catalyst Activity Issue? incomplete->catalyst Yes complete Reaction Complete but Low Isolated Yield incomplete->complete No ligand Ligand Integrity Issue? catalyst->ligand No solution_catalyst Use fresh/active catalyst Store under inert atm. catalyst->solution_catalyst Yes temp Incorrect Temperature? ligand->temp No solution_ligand Use pure/fresh ligand Handle under inert atm. ligand->solution_ligand Yes time Insufficient Time? temp->time No solution_temp Verify and optimize temperature (e.g., 100°C) temp->solution_temp Yes solution_time Increase reaction time Monitor progress time->solution_time Yes workup Issues during workup? (e.g., emulsion) complete->workup purification Loss during purification? workup->purification No solution_workup Optimize workup: pH adjustment, brine wash workup->solution_workup Yes solution_purification Optimize chromatography: Solvent system, column packing purification->solution_purification Yes

Caption: A flowchart for troubleshooting low yield in the synthesis.

General Reaction Scheme

Caption: Palladium-catalyzed hydroxylation of 5-Bromo-2,2-difluorobenzodioxole.

References

Technical Support Center: Synthesis of 1-(2,2-difluoro-benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,2-difluoro-benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid. This molecule, a critical building block in the synthesis of pharmaceutical agents like Lumacaftor, presents several synthetic challenges.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, chemists, and drug development professionals with actionable insights and field-proven protocols. Our approach is to explain the underlying chemical principles for each step, ensuring both success and safety in your laboratory operations.

Overview of Synthetic Strategy

The synthesis of the target molecule, CAS 862574-88-7, generally proceeds through a multi-step sequence.[2][3] The core challenges lie in the efficient construction of the difluorobenzodioxole moiety, the formation of the sterically demanding 1,1-disubstituted cyclopropane ring, and the final hydrolysis to the carboxylic acid without undesirable side reactions.

A common and effective route begins with a substituted 2,2-difluoro-1,3-benzodioxole, introduces a two-carbon unit (like an acetonitrile group), performs a cyclopropanation, and concludes with hydrolysis.[4]

Synthetic_Workflow A Starting Material (e.g., 5-Bromo-2,2-difluoro- 1,3-benzodioxole) B Intermediate A ((2,2-difluoro-1,3-benzodioxol-5-yl) -acetonitrile) A->B Cyanation/Coupling C Intermediate B (1-(2,2-difluoro-1,3-benzodioxol-5-yl) -cyclopropanecarbonitrile) B->C Cyclopropanation (e.g., with 1,2-dibromoethane) D Final Product (1-(2,2-difluoro-benzo[d]dioxole-5-yl) cyclopropanecarboxylic acid) C->D Nitrile Hydrolysis

Caption: High-level overview of a common synthetic route.

Part 1: Synthesis of Key Intermediates

FAQ 1: What is a reliable method for preparing the starting material, (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile?

Answer: The synthesis of this key acetonitrile intermediate is typically achieved from a commercially available precursor like 5-bromo-2,2-difluoro-1,3-benzodioxole. The primary challenge is the efficient and safe introduction of the nitrile group.

Recommended Protocol: Palladium-Catalyzed Cyanation

This method offers high yields and good functional group tolerance.

  • Reaction Setup: In an oven-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, combine 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos).

  • Solvent: Add anhydrous, degassed dimethylformamide (DMF). The solvent must be free of water to prevent side reactions.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with an aqueous solution of sodium bicarbonate or ammonia to complex with residual zinc. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Troubleshooting:

  • Problem: The reaction stalls or shows low conversion.

    • Cause & Solution: The palladium catalyst may be inactive. Ensure the catalyst was stored properly and the reaction is run under strictly anaerobic conditions. Degassing the solvent is critical. In some cases, adding a fresh portion of the catalyst can restart the reaction.

  • Problem: Formation of significant side products.

    • Cause & Solution: The reaction temperature might be too high, leading to decomposition. Maintain the temperature strictly within the recommended range. Ensure the purity of the starting bromide.

Part 2: The Cyclopropanation Step

The formation of the 1,1-disubstituted cyclopropane ring is arguably the most challenging step in the sequence. It requires the generation of a carbanion alpha to the nitrile, which then acts as a nucleophile in a cyclization reaction.

FAQ 2: My cyclopropanation of the acetonitrile intermediate using 1,2-dibromoethane and a base is giving low yields. What are the critical parameters?

Answer: This is a classic alkylation-cyclization sequence that is highly sensitive to reaction conditions. Low yields often stem from issues with base selection, solvent, temperature, and competing side reactions.[5]

Cyclopropanation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Cyclization A Ar-CH₂-CN B Ar-CH⁻-CN (Carbanion) A->B + Base C Br-CH₂-CH₂-Br B->C Sₙ2 Attack Base Strong Base (e.g., NaH, LDA) D Intermediate Adduct E Cyclopropane Product D->E Intramolecular Sₙ2

Caption: Key steps in the base-mediated cyclopropanation.

Critical Parameters & Troubleshooting:

ParameterRecommended ConditionCommon Problem & CausalitySolution
Base Sodium hydride (NaH), Sodium amide (NaNH₂), or LDA in an aprotic solvent.Low Yield: Weaker bases (e.g., carbonates) are often insufficient to fully deprotonate the benzylic carbon, leading to poor carbanion formation.Use a strong, non-nucleophilic base. NaH is often a good choice as the only byproduct is H₂ gas.
Solvent Anhydrous THF, DMF, or DMSO.Side Reactions: Protic solvents will quench the carbanion. Ensure the solvent is rigorously dried before use.Use freshly distilled or commercially available anhydrous solvents.
Temperature Initial deprotonation often at 0 °C, followed by slow warming to room temperature or gentle heating (40-50 °C).Polymerization/Decomposition: Adding the alkylating agent at too high a temperature can lead to uncontrolled side reactions.Maintain strict temperature control. Add the 1,2-dibromoethane slowly to the formed carbanion solution at a low temperature.
Reagent Addition Add the base to the acetonitrile solution first to pre-form the carbanion before slowly adding 1,2-dibromoethane.Dimerization: If the alkylating agent is present during deprotonation, the newly formed carbanion can attack another molecule of the starting material.Follow the correct order of addition. Ensure complete carbanion formation before adding the electrophile.

Detailed Protocol for Cyclopropanation:

  • Setup: To a flame-dried flask under Argon, add (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Cyclization: Cool the mixture back to 0 °C. Slowly add 1,2-dibromoethane (1.1 eq) via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to 50 °C overnight.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification: Purify via silica gel chromatography to yield 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarbonitrile.

Part 3: Hydrolysis of the Cyclopropanecarbonitrile

The final step involves the hydrolysis of the nitrile to the desired carboxylic acid. This transformation can be challenging due to the stability of the nitrile and the potential for incomplete reaction, which may result in the formation of the corresponding amide as a major byproduct.[6]

FAQ 3: My nitrile hydrolysis is sluggish and produces a lot of the amide intermediate. How can I drive the reaction to completion to get the carboxylic acid?

Answer: Achieving complete hydrolysis of a sterically hindered nitrile like this requires forcing conditions. The choice of acidic or basic hydrolysis depends on the stability of the rest of the molecule, but strong basic hydrolysis is often effective.

Key Considerations for Complete Hydrolysis:

  • Reaction Time and Temperature: These reactions are often slow. High temperatures (reflux) and extended reaction times (24-48 hours) are typically necessary.

  • Reagent Concentration: Using a high concentration of the base (e.g., 20-40% aqueous NaOH or KOH) is crucial to drive the equilibrium towards the carboxylate salt.

  • Co-Solvent: Since the starting material is organic-soluble, a co-solvent like ethanol, ethylene glycol, or dioxane is needed to ensure miscibility with the aqueous base. Ethylene glycol is particularly effective as it allows for higher reaction temperatures.

Recommended Protocol: Basic Hydrolysis

  • Setup: In a round-bottom flask, suspend 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarbonitrile (1.0 eq) in ethylene glycol.

  • Hydrolysis: Add a 40% aqueous solution of potassium hydroxide (KOH) (10-15 eq).

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS by taking small aliquots, acidifying them, and extracting with ethyl acetate to check for the disappearance of the starting material and amide intermediate.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidification: Carefully acidify the aqueous solution to pH 1-2 using concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to achieve high purity. A purity of >99% is often achievable.[4]

Troubleshooting:

  • Problem: The reaction is incomplete even after 48 hours.

    • Cause & Solution: The temperature may be too low or the base concentration insufficient. Ensure the mixture is vigorously stirred and a true reflux is maintained. Consider using a higher boiling point co-solvent or increasing the concentration of the KOH solution.

  • Problem: The product is oily or difficult to crystallize after acidification.

    • Cause & Solution: This could be due to impurities or residual solvent. Try extracting the acidified aqueous layer with a solvent like dichloromethane or ethyl acetate, then wash, dry, and concentrate. The resulting crude solid can then be recrystallized.

References

Technical Support Center: Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-Difluorobenzo[d]dioxol-5-ol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for creating the 2,2-difluorobenzo[d]dioxole ring system?

The most common and direct method involves the protection of a catechol (a 1,2-dihydroxybenzene derivative) using an in situ generated difluorocarbene (:CF₂). This versatile and reactive intermediate readily undergoes a [2+1] cycloaddition-like insertion with the two adjacent hydroxyl groups of the catechol to form the stable five-membered dioxole ring.[1] The key to a successful reaction is the choice of difluorocarbene precursor and the reaction conditions, which must be compatible with the substituents on the catechol starting material.

Q2: What are the most common and effective precursors for generating difluorocarbene (:CF₂)?

Several reagents have been developed to generate difluorocarbene, each with its own advantages regarding handling, cost, and reaction conditions. Historically, ozone-depleting substances like chlorodifluoromethane (CHF₂Cl) were used, but modern, environmentally benign alternatives are now standard.[2]

Key precursors include:

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A widely used, inexpensive, and commercially available salt. It generates :CF₂ upon heating through decarboxylation.[3] This method is robust but often requires high temperatures (e.g., >100 °C), which may not be suitable for sensitive substrates.

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): An efficient difluorocarbene source that can be activated under milder, neutral, or basic conditions.[1][4] This makes it suitable for a broader range of functional groups.

  • Fluoroform (CHF₃): An inexpensive and non-ozone-depleting gas that can serve as a :CF₂ source under basic, two-phase conditions.[2] This method is highly competitive and clean.[2]

  • Diethyl Bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br): A highly efficient reagent that generates difluorocarbene under very mild basic hydrolysis conditions, even at low temperatures.[1]

Q3: Why is the 2,2-difluorobenzo[d]dioxole moiety a "privileged scaffold" in drug development?

The 2,2-difluorobenzo[d]dioxole group is considered a bioisostere of the catechol moiety. It offers several advantages in medicinal chemistry:

  • Metabolic Stability: The C-F bonds are exceptionally strong, and the difluoromethylenedioxy bridge is resistant to the oxidative metabolism that catechols often undergo. This can improve the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The two fluorine atoms are highly electronegative and can alter the electronic properties of the aromatic ring. The -OCF₂O- group also increases lipophilicity, which can enhance membrane permeability.

  • Structural Mimicry: It maintains a similar steric profile to the catechol, allowing it to fit into the same binding pockets of target proteins while preventing unwanted hydrogen bonding interactions from the hydroxyl groups.

This moiety is a key component in compounds developed for treating diseases like cystic fibrosis.[5]

Q4: What are the standard analytical techniques to confirm the successful synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol derivatives?

A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique. The formation of the -OCF₂O- bridge will result in a characteristic singlet or a complex multiplet (depending on adjacent protons) in the ¹⁹F NMR spectrum, providing direct evidence of the difluoromethylene group.

  • ¹H and ¹³C NMR Spectroscopy: These are used to confirm the overall structure, including the aromatic substitution pattern and the absence of the catechol hydroxyl protons. The carbon of the CF₂ group will appear as a triplet in the ¹³C NMR spectrum due to C-F coupling.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of the CF₂ unit. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting catechol and the appearance of strong C-F stretching bands are indicative of a successful reaction.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low to No Yield of the Desired Product

This is the most frequent issue, often stemming from inefficient carbene generation or competing side reactions.

Workflow for Diagnosing Low Yield

start Low or No Yield Observed q1 Was the difluorocarbene precursor activated correctly? start->q1 q4 Was the reaction performed under strictly anhydrous conditions? q1->q4 Yes sol1 Verify base strength, temperature, and reagent purity. Consider a more reactive precursor. q1->sol1 No q2 Is the catechol substrate sufficiently reactive? q3 Are there signs of side product formation (e.g., on TLC/GC-MS)? q2->q3 Yes sol2 Increase base stoichiometry to ensure full deprotonation. Check for deactivating groups on the ring. q2->sol2 No sol3 Optimize stoichiometry and temperature. See Problem 2 for details. q3->sol3 Yes q4->q2 Yes sol4 Thoroughly dry all glassware, solvents, and reagents. Water can quench the carbene or intermediates. q4->sol4 No

Caption: Troubleshooting decision tree for low-yield reactions.

Probable Cause A: Inefficient Generation of Difluorocarbene (:CF₂)

Causality: Difluorocarbene is a transient, highly reactive species. Its generation must be efficient and timed with its reaction with the deprotonated catechol. If the activation energy for carbene formation is not met, or if the precursor is of poor quality, the reaction will fail.

Suggested Solutions:

  • Reagent & Conditions Mismatch: Ensure your chosen conditions match the precursor. See the table below for a summary. For example, sodium chlorodifluoroacetate requires high heat to decarboxylate effectively.[3] If your substrate is heat-sensitive, switch to a milder reagent like (EtO)₂P(O)CF₂Br, which works at lower temperatures.

  • Base Strength: A sufficiently strong base (e.g., KOH, Cs₂CO₃) is often required to initiate carbene formation and deprotonate the catechol.[3] Ensure the base is anhydrous and used in sufficient stoichiometric amounts (typically >2 equivalents).

  • Solvent Choice: Aprotic polar solvents like DMF, NMP, or acetonitrile are commonly used as they can dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous, as water can react with the carbene.

Comparison of Common Difluorocarbene Precursors
PrecursorActivation ConditionsAdvantagesDisadvantages
ClCF₂CO₂Na High Temp (>100 °C), BaseInexpensive, readily availableHigh temperature, potential for side reactions
TMSCF₂Br Base (e.g., KOH) or halide catalystMild conditions, high efficiencyMore expensive, moisture sensitive
CHF₃ (Fluoroform) Strong base (e.g., KOH), phase-transfer catalystInexpensive, environmentally friendlyRequires handling of a gas
(EtO)₂P(O)CF₂Br Mild base, can work at low tempVery mild conditions, good for sensitive substratesExpensive, byproduct removal
Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates competing reaction pathways.

Probable Cause A: Incomplete Cyclization / Mono-O-difluoromethylation

Causality: The reaction proceeds in a stepwise manner where the difluorocarbene may first react with one hydroxyl group to form a difluoromethyl ether intermediate. If this intermediate does not rapidly cyclize with the adjacent hydroxyl group, it can be protonated during workup, leading to an undesired side product. This is more common with sterically hindered catechols or if the reaction is not driven to completion.

Suggested Solutions:

  • Increase Reaction Time and/or Temperature: Ensure the reaction has sufficient energy and time to complete the second, cyclization step. Monitor the reaction by TLC or GC-MS until the starting material and intermediate have been fully consumed.

  • Optimize Base Stoichiometry: Using a slight excess of a strong, non-nucleophilic base can help maintain the deprotonated state of the second hydroxyl group, promoting intramolecular cyclization.

  • Reagent Choice: Some difluorocarbene precursors may favor the formation of difluoromethyl ethers as side products. If this is a persistent issue, experimenting with a different precursor may be beneficial.

Probable Cause B: Formation of Fluoroformals or Orthoformates

Causality: These side products can arise if the initially formed difluoromethyl ether further reacts with another molecule of the deprotonated catechol (phenolate). This is more likely to occur if there is a high concentration of the phenolate and a localized excess of difluorocarbene.

Suggested Solutions:

  • Control Reagent Stoichiometry: Avoid using a large excess of the catechol starting material. Maintain a carbene precursor-to-catechol ratio close to stoichiometric (e.g., 1.1 to 1.5 equivalents of the precursor).

  • Slow Addition: If using a highly reactive carbene precursor, consider adding it slowly to the reaction mixture. This maintains a low steady-state concentration of difluorocarbene, favoring the intramolecular cyclization over intermolecular side reactions.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Probable Cause A: Co-elution with Starting Material or Byproducts

Causality: The polarity of the desired 2,2-difluorobenzo[d]dioxol-5-ol derivative can be very similar to that of the starting substituted catechol or certain non-polar byproducts, making separation by standard column chromatography difficult.

Suggested Solutions:

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can dramatically alter separation.

    • Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Recrystallization: If the product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvents (e.g., ethanol, isopropanol, heptane, toluene, or mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Chemical Quenching/Extraction: Design the workup to remove impurities. For example, if unreacted catechol is the main impurity, a mild aqueous base wash (e.g., 1M NaHCO₃) can extract the acidic phenol into the aqueous layer, leaving the protected (and less acidic) product in the organic layer.

Experimental Protocols

General Protocol for the Synthesis of 2,2-Difluoro-4,5-methylenedioxy-1-ol from 3,4-dihydroxy-phenol (Pyrogallol derivative)

This protocol is a representative example using sodium chlorodifluoroacetate.

Reaction Scheme:

sub Substituted Catechol prod 2,2-Difluorobenzo[d]dioxol Derivative sub->prod ClCF₂CO₂Na, Base (e.g., Cs₂CO₃) Solvent (e.g., DMF), Heat (e.g., 120 °C)

Caption: General synthesis of the difluorobenzodioxole core.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the substituted catechol (1.0 eq.), cesium carbonate (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes.[3]

  • Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (1.5 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 120 °C in an oil bath.[3] Vigorous gas evolution (CO₂) will be observed initially.

  • Monitoring: Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The reaction is complete when the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,2-difluorobenzo[d]dioxol derivative.

References

Technical Support Center: Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol. This molecule is a critical building block in medicinal chemistry, notably in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Lumacaftor and Tezacaftor.[1] The introduction of the difluoromethylene group is known to enhance metabolic stability and bioavailability.[1][2]

However, the synthesis, which typically involves the difluoromethylenation of a catechol derivative like 1,2,4-trihydroxybenzene, is not without its challenges. This guide provides in-depth troubleshooting for common side products and experimental pitfalls, grounded in mechanistic principles to empower researchers to optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction turns dark brown/black immediately after adding the base. Is this normal?

A1: A rapid color change to dark brown or black is a strong indicator of the auto-oxidation of the 1,2,4-trihydroxybenzene starting material.[3][4][5] This catechol derivative is highly susceptible to oxidation, especially under basic conditions and in the presence of atmospheric oxygen, forming highly colored quinone and semiquinone radical species.[3][4][5] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.

Q2: My TLC shows multiple spots, and the desired product spot is faint. What are the likely culprits?

A2: This common issue points to incomplete reaction and the formation of multiple side products. The main culprits are often:

  • Unreacted Starting Material: Insufficient difluorocarbene source or reaction time.

  • Mono-alkylation/arylation Products: If a protecting group strategy is used, incomplete reaction at one of the hydroxyl groups can occur.

  • Polymeric Materials: The highly reactive quinone intermediates formed from oxidation can polymerize.

  • Isomeric Products: Depending on the difluorocarbene precursor and reaction conditions, insertion into other positions on the aromatic ring, though less common, can occur.

Q3: The yield of my reaction is consistently low, even with a clean TLC. Where could I be losing my product?

A3: Low isolated yields despite a clean reaction profile can be due to several factors:

  • Work-up Issues: The phenolic nature of the product can lead to its partial dissolution in aqueous basic washes. Careful adjustment of pH during extraction is critical.

  • Purification Losses: The product can be somewhat volatile. Avoid prolonged exposure to high vacuum at elevated temperatures during solvent removal.

  • Sub-optimal Reagent Stoichiometry: The amount of difluorocarbene generated needs to be carefully controlled. An excess can lead to side reactions, while a deficit results in incomplete conversion.

Troubleshooting Guide: Common Side Products

Side Product 1: 2-Hydroxy-1,4-benzoquinone
Parameter Description
Identification Highly colored (red/brown) polar compound. Can be identified by GC-MS and NMR spectroscopy.[3][4]
Mechanism of Formation Auto-oxidation of 1,2,4-trihydroxybenzene, catalyzed by base and trace metals.[5] The reaction proceeds through a semiquinone radical intermediate and generates reactive oxygen species (ROS) like hydrogen peroxide.[3][4][5]
Troubleshooting & Prevention Inert Atmosphere: The most critical factor. Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the experiment. Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles. Metal Scavengers: The presence of trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation.[5][6] Adding a small amount of a chelating agent like EDTA can sometimes be beneficial.
Purification This side product is highly polar and can often be removed by silica gel column chromatography. A less polar solvent system will keep the quinone on the baseline.
Side Product 2: Incompletely Reacted Intermediates (Mono-O-difluoromethylated species)
Parameter Description
Identification A compound with a mass corresponding to the starting material plus one CF₂ group. It will have a different polarity compared to the starting material and the final product, observable on TLC.
Mechanism of Formation This arises from the stepwise reaction of difluorocarbene with the two adjacent hydroxyl groups of the catechol. Insufficient generation of difluorocarbene or a short reaction time will lead to the accumulation of this intermediate. Difluorocarbene is a moderately electrophilic species that reacts with the phenolate anions.
Troubleshooting & Prevention Reagent Stoichiometry: Ensure at least two equivalents of the difluorocarbene precursor are used relative to the catechol. It is often beneficial to use a slight excess. Reaction Time & Temperature: Monitor the reaction by TLC until the starting material and the intermediate spot are no longer visible. A modest increase in temperature might be necessary to drive the reaction to completion, but this must be balanced against the risk of decomposition.
Purification Can be separated from the desired product by column chromatography, typically eluting just before or after the main product depending on the specific intermediate.
Side Product 3: Polymeric Byproducts
Parameter Description
Identification Insoluble, often tar-like material that remains at the baseline of the TLC plate and can complicate purification.
Mechanism of Formation Polymerization of the highly reactive 2-hydroxy-1,4-benzoquinone intermediate. This is particularly problematic under strongly basic conditions or at elevated temperatures.
Troubleshooting & Prevention Temperature Control: Maintain the reaction at the lowest effective temperature. Exothermic reactions should be cooled appropriately. Controlled Addition of Reagents: Slow, dropwise addition of the base or difluorocarbene precursor can help to control the reaction rate and minimize local temperature increases and high concentrations of reactive intermediates.
Purification These byproducts are often insoluble in common organic solvents used for chromatography. Pre-filtering the crude reaction mixture through a plug of celite or silica can remove the majority of this material before loading onto a column.

Visualizing Reaction Pathways

Main Synthesis Pathway

The desired reaction proceeds via the formation of a phenoxide, which then reacts with difluorocarbene to form the benzodioxole ring.

G A 1,2,4-Trihydroxybenzene B Deprotonation (Base) A->B + Base C Catecholate Dianion B->C E First Nucleophilic Attack C->E D Difluorocarbene (:CF2) Source D->E :CF2 F Intermediate E->F G Second Nucleophilic Attack (Ring Closure) F->G + :CF2 H 2,2-Difluorobenzo[d]dioxol-5-ol G->H

Caption: Ideal synthesis pathway for 2,2-Difluorobenzo[d]dioxol-5-ol.

Key Side Reaction Pathway

The primary side reaction is the oxidation of the starting material.

G A 1,2,4-Trihydroxybenzene B Oxidation (O2, Base, Metal Traces) A->B C Semiquinone Radical B->C D 2-Hydroxy-1,4-benzoquinone C->D E Polymerization D->E F Tars/Insoluble Byproducts E->F

Caption: Formation of oxidation and polymerization side products.

Experimental Protocols

Protocol 1: General Synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol

This is a representative protocol and may require optimization.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,2,4-trihydroxybenzene (1.0 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add a suitable degassed aprotic solvent (e.g., DMF, Dioxane, or Acetonitrile).

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add a suitable base (e.g., Potassium Carbonate, Sodium Hydroxide) portion-wise.

  • Difluorocarbene Precursor: Add the difluorocarbene precursor (e.g., Sodium chlorodifluoroacetate, TMSCF₃ with an initiator) slowly to the stirring suspension.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (monitor by TLC). The reaction of difluorocarbene with phenolates can often be carried out at or below ambient temperature.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by adding cold water.

  • Extraction: Acidify the aqueous layer with dilute HCl to a pH of ~5-6. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in heptane or hexane.[7]

Protocol 2: Troubleshooting Workflow

G start Reaction Issue Identified (e.g., Low Yield, Impure) check_color Is the reaction mixture dark/black? start->check_color improve_inert Action: Enhance Inert Atmosphere & Degas Solvents check_color->improve_inert Yes check_tlc Analyze TLC Plate check_color->check_tlc No improve_inert->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm increase_reagent Action: Increase Stoichiometry of :CF2 Source / Increase Time unreacted_sm->increase_reagent Yes multiple_spots Multiple Unidentified Spots? unreacted_sm->multiple_spots No end Optimized Reaction increase_reagent->end optimize_temp Action: Lower Reaction Temp, Control Reagent Addition multiple_spots->optimize_temp Yes multiple_spots->end No optimize_temp->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Navigating the Stability of 2,2-Difluorobenzo[d]dioxol-5-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,2-Difluorobenzo[d]dioxol-5-ol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for handling this versatile compound. Our goal is to move beyond simple protocols and delve into the chemical principles governing its stability, empowering you to anticipate and address challenges in your research and development endeavors.

Understanding the Core Moiety: The 2,2-Difluorobenzo[d]dioxole System

The stability of 2,2-Difluorobenzo[d]dioxol-5-ol is intrinsically linked to the electronic properties of the difluoromethylenedioxy group. This moiety, a cyclic acetal, exhibits distinct behavior under acidic and basic conditions, which is crucial to grasp for its effective use in multi-step syntheses and formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges encountered when working with 2,2-Difluorobenzo[d]dioxol-5-ol, providing both theoretical explanations and actionable solutions.

FAQ 1: How stable is 2,2-Difluorobenzo[d]dioxol-5-ol to acidic conditions? I'm planning a reaction with an acidic catalyst.

Answer:

The 2,2-difluorobenzo[d]dioxole moiety is remarkably stable to acidic conditions compared to its non-fluorinated analog, methylenedioxybenzene. This stability stems from the strong electron-withdrawing nature of the two fluorine atoms.

The Underlying Chemistry:

Acid-catalyzed hydrolysis of acetals and ketals proceeds through a well-established mechanism involving protonation of one of the ether oxygens, followed by the formation of a resonance-stabilized carbocation (an oxocarbenium ion) in the rate-determining step.[1][2] Subsequent nucleophilic attack by water leads to ring opening.

However, in the case of 2,2-Difluorobenzo[d]dioxol-5-ol, the two fluorine atoms significantly destabilize the incipient carbocation through a powerful inductive effect. This destabilization raises the activation energy for the hydrolysis reaction, rendering the compound more resistant to acidic cleavage.

G cluster_acid Acid-Catalyzed Hydrolysis Pathway Molecule 2,2-Difluorobenzo[d]dioxol-5-ol Protonated Protonated Dioxole Ring Molecule->Protonated H+ (Acid Catalyst) Carbocation Destabilized Carbocation (High Energy Intermediate) Protonated->Carbocation Rate-determining step (Slow due to F atoms) Hydrolysis Ring-Opened Product (Catechol Derivative) Carbocation->Hydrolysis H2O

Figure 1. Acid-catalyzed hydrolysis pathway.

Troubleshooting Guide:

Issue Potential Cause Recommended Action
Unexpected decomposition during an acidic workup. Use of a strong, non-nucleophilic acid at elevated temperatures.Opt for milder acidic conditions for workup, such as saturated aqueous ammonium chloride or dilute citric acid. Perform the workup at a lower temperature (0-5 °C).
Low yield in a reaction involving an acid-labile protecting group elsewhere in the molecule. The forcing conditions required to cleave the protecting group are also slowly degrading the difluorobenzodioxole moiety.Screen for alternative, non-acidic deprotection strategies. If acidic conditions are unavoidable, use a carefully titrated amount of a weaker acid and monitor the reaction closely by TLC or LC-MS to minimize degradation.
Concern about stability during long-term storage in a slightly acidic solvent. Proton-donating impurities in the solvent could lead to slow degradation over time.Store the compound in a neutral, aprotic solvent. If an acidic solvent is required for an upcoming reaction, prepare the solution fresh. Commercial suppliers recommend storage at 4°C under a nitrogen atmosphere.
FAQ 2: Can I use strong bases like NaOH or LDA with 2,2-Difluorobenzo[d]dioxol-5-ol?

Answer:

Yes, the 2,2-difluorobenzo[d]dioxole ring is generally stable under basic conditions.[1][3] The primary reaction under basic conditions will be the deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide.

The Underlying Chemistry:

Acetals are stable to bases because there is no viable pathway for nucleophilic attack or elimination.[3] The ether oxygens of the dioxole ring are poor leaving groups, and the carbon atom they are attached to is not sufficiently electrophilic to be attacked by common bases.

Under strongly basic conditions, the phenolic proton will be abstracted. This can be a useful handle for subsequent reactions, such as O-alkylation or other modifications at the 5-position.

G cluster_base Reaction under Basic Conditions Molecule 2,2-Difluorobenzo[d]dioxol-5-ol Phenoxide Phenoxide intermediate Molecule->Phenoxide Base (e.g., NaOH, K2CO3) Product Further reaction at the 5-position (e.g., alkylation) Phenoxide->Product Electrophile (e.g., R-X)

References

Overcoming low yield in difluorination reactions for benzodioxole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzodioxole Synthesis via Difluorination

A Senior Application Scientist's Guide to Overcoming Low Yields and Other Common Pitfalls

Welcome to the technical support center for benzodioxole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with difluorination reactions, particularly the construction of the 2,2-difluoro-1,3-benzodioxole moiety. As your application support contact, my goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms and critical parameters that govern success. Low yields in these complex transformations are common, but they are almost always traceable to specific, rectifiable issues.

This resource is structured to help you diagnose and resolve problems efficiently. We will begin with frequently asked questions to cover common ground, followed by in-depth troubleshooting guides organized by observable symptoms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when planning or troubleshooting these syntheses.

Q1: My starting catechol is decomposing or polymerizing before the reaction is complete. What's happening? A: Catechols are notoriously sensitive to oxidation, especially under neutral or basic conditions and in the presence of air (oxygen).[1] This oxidation can lead to the formation of highly colored quinone-type species, which can then polymerize. To mitigate this, ensure all solvents are rigorously deoxygenated (e.g., by purging with argon or nitrogen for 30-60 minutes) and maintain an inert atmosphere throughout the reaction. Prompt workup after the reaction is complete is also crucial.[1]

Q2: I'm using an electrophilic fluorinating agent like Selectfluor®, but the reaction is sluggish or fails entirely. What are the likely causes? A: While Selectfluor® is a robust and versatile reagent, its efficacy is highly dependent on the reaction environment.[2][3]

  • Substrate Reactivity: The nucleophilicity of your substrate is paramount. If your catechol or its derivative is highly electron-deficient due to other substituents, it may not be reactive enough to engage with the electrophilic fluorine source.

  • Solvent Choice: Selectfluor®'s reactivity and solubility are solvent-dependent. Acetonitrile is a common and effective solvent, often used with water as a co-solvent.[4][5] Solvents like DMF or DMSO can sometimes react exothermically with electrophilic reagents.[5]

  • Reagent Quality: Ensure your Selectfluor® has been stored in a desiccator and is not degraded. While stable, poor storage can affect its performance.[3]

Q3: What are the main synthetic routes to 2,2-difluoro-1,3-benzodioxoles, and how do I choose the best one? A: There are several established routes, and the choice depends on your starting material availability, substrate scope, and tolerance for certain reagents.

  • Halogen Exchange (Halex): This classic method involves synthesizing the 2,2-dichloro-1,3-benzodioxole intermediate, followed by a fluorine-for-chlorine exchange using a nucleophilic fluoride source like KF or HF.[6][7][8] This is often a robust, scalable method but requires handling corrosive reagents.

  • From Thionocarbonates: Catechols can be converted to 1,3-benzodioxol-2-thiones, which are then fluorinated using reagents like silver(I) fluoride (AgF). This is a milder method suitable for late-stage fluorination but can be sensitive to moisture and prone to decomposition side reactions.[9]

  • Deoxyfluorination of Quinones: This involves oxidizing the starting catechol to an ortho-quinone intermediate, which is then treated with a deoxyfluorinating agent like Deoxofluor®. This can be an effective one-pot procedure but the quinone intermediate can be unstable.[10]

Q4: How critical is moisture control in these reactions? A: Absolutely critical. Many fluorinating reagents, both nucleophilic (e.g., anhydrous KF) and electrophilic, are highly sensitive to moisture.[5] Water can deactivate the reagent, hydrolyze intermediates, or lead to unwanted side products like carbonates instead of the desired difluorinated product.[8][9] Always use anhydrous solvents, dry glassware thoroughly (oven or flame-dried), and run reactions under a dry, inert atmosphere (N₂ or Ar).

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Symptom 1: Low or No Conversion of Starting Material

Your reaction stalls, leaving a significant amount of starting material, as confirmed by TLC, HPLC, or NMR.

Troubleshooting_Workflow start Low/No Conversion reagent Check Reagent Integrity (Fluorinating Agent, Base, etc.) start->reagent reagent_ok Reagents OK? reagent->reagent_ok conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? conditions->conditions_ok substrate Assess Substrate Reactivity substrate_ok Substrate Issue? substrate->substrate_ok reagent_ok->conditions Yes reagent_sol Solution: - Use fresh/purified reagents - Confirm stoichiometry - Check for moisture sensitivity reagent_ok->reagent_sol No conditions_ok->substrate Yes conditions_sol Solution: - Increase temp/time carefully - Ensure inert atmosphere - Check solvent compatibility conditions_ok->conditions_sol No substrate_sol Solution: - Consider alternative route - Modify electronics (protecting groups) - Use a more potent reagent substrate_ok->substrate_sol Yes end Problem Resolved substrate_ok->end No reagent_sol->end conditions_sol->end substrate_sol->end

Caption: A decision tree for troubleshooting low reaction conversion.

Probable Cause Scientific Explanation & Causality Recommended Action
Inactive Fluorinating Agent Electrophilic agents like Selectfluor® and nucleophilic sources like anhydrous KF are sensitive to moisture.[5] Water can hydrolyze the reagent or compete as a nucleophile, halting the desired reaction pathway.Use a freshly opened bottle of the reagent or purify/dry it according to established procedures. Store all fluorinating agents in a desiccator. For KF, ensure it is spray-dried or flame-dried under vacuum before use.
Insufficient Reaction Temperature or Time Fluorination reactions, particularly C-F bond formation, can have high activation energies. The reaction may be kinetically slow at the chosen temperature.Monitor the reaction by TLC or LCMS. If it has stalled, consider incrementally increasing the temperature (e.g., in 10 °C steps), ensuring it doesn't exceed the thermal stability limits of your reagents or products.[11] Note that simply extending the reaction time does not always improve yield and can sometimes lead to decomposition.[11]
Poor Substrate Reactivity The electronic nature of the catechol ring is critical. Strong electron-withdrawing groups can render the substrate insufficiently nucleophilic to react with electrophilic fluorinating agents.If using an electrophilic route, consider switching to a more powerful fluorinating agent. Alternatively, a different synthetic strategy, such as the Halex reaction from a dichlorinated intermediate, may be more suitable as it does not depend on the nucleophilicity of the aromatic ring.[7]
Inert Atmosphere Failure Oxygen can oxidize sensitive catechol starting materials or intermediates, leading to inactive byproducts and consumption of the starting material through undesired pathways.[1]Ensure your reaction setup is leak-proof. Use high-purity inert gas (Argon or Nitrogen) and deoxygenate all solvents and reagents thoroughly before starting the reaction.
Symptom 2: Complex Mixture of Products / Formation of Side Products

The reaction consumes the starting material but yields multiple products, making purification difficult and lowering the yield of the desired compound.

Understanding the desired pathway helps in identifying where side reactions may originate. For many syntheses starting from catechols, an electron-rich intermediate is generated which then attacks the electrophilic fluorine source.

Mechanism sub Catechol Derivative (e.g., Thionocarbonate) nuc_int Nucleophilic Intermediate (Electron-rich site) sub->nuc_int Activation side_ox Oxidation/Decomposition (e.g., Carbonate) sub->side_ox Moisture/ Air side_poly Polymerization sub->side_poly Air/ Base ts nuc_int->ts ef Electrophilic Fluorine Source (e.g., Selectfluor, AgF) ef->ts prod Monofluorinated Intermediate ts->prod 1st Fluorination final_prod Desired 2,2-Difluoro- 1,3-Benzodioxole prod->final_prod 2nd Fluorination

Caption: A simplified pathway showing key stages and potential side reactions.

Probable Cause Scientific Explanation & Causality Recommended Action
Over-oxidation or Decomposition In routes proceeding via an ortho-quinone, the intermediate can be unstable and decompose.[10][12] For thionocarbonate routes, hydrolysis or oxidation can lead to the corresponding carbonate, which is unreactive towards fluorination.[9]For Quinone Routes: Use a mild oxidant (e.g., PhI(OAc)₂) and immediately proceed to the fluorination step without isolating the intermediate.[10] For Thionocarbonate Routes: Maintain strictly anhydrous conditions. If carbonate formation is observed, screen different solvents; dichloromethane was found to be optimal in some AgF-mediated fluorinations.[9]
Polymerization of Catechol As mentioned in the FAQs, catechols readily oxidize and polymerize. This is exacerbated by basic conditions or exposure to air, leading to intractable tars and reducing the available starting material.[1]Work under strictly inert conditions. If a base is required, consider its strength and stoichiometry carefully. Sometimes, using a stoichiometric amount of a strong base to achieve full deprotonation before adding the electrophile can be cleaner than using a large excess.[11]
Ring Fluorination or Other Side Reactions Highly reactive electrophilic fluorinating agents can sometimes lead to C-H fluorination on the aromatic ring, especially if the ring is activated.[13]Use a less reactive fluorinating agent if possible. Optimize the temperature; side reactions often have different activation energies and can sometimes be suppressed by running the reaction at a lower temperature. Protecting groups on the aromatic ring can also be used to block reactive sites.
Incomplete Second Fluorination The introduction of the first fluorine atom is deactivating, making the second fluorination step more difficult. This can lead to an accumulation of the monofluorinated intermediate.Increase the stoichiometry of the fluorinating agent for the second step (if performing a stepwise reaction).[11] Alternatively, increasing the reaction temperature or time after the first fluorination is complete (as monitored by an appropriate analytical technique) may drive the reaction to completion.

Part 3: Analytical Troubleshooting (HPLC & NMR)

Low yield is often confirmed by analytical techniques, which can also provide clues to the problem.

Q: My HPLC chromatogram shows broad or split peaks for my product. What does this mean? A: This often points to issues with the chromatography itself or sample preparation, rather than the reaction.

  • Solvent Mismatch: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[14]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[15]

  • Contamination/Column Void: A shoulder or split peak can indicate contamination on the column frit or a void at the column head.[16][17] Try back-flushing the column or replacing it if necessary.

Q: My ¹⁹F NMR shows multiple signals when I expect only one for my symmetric product. What's going on? A: This is a strong indicator of a mixture of fluorinated species.

  • Incomplete Reaction: You may be seeing signals for both the monofluorinated intermediate and the difluorinated product.

  • Isomeric Products: If C-H fluorination occurred on the aromatic ring, you would see different ¹⁹F environments.

  • Decomposition Products: Unstable fluorinated intermediates can decompose. For example, the initial product of toluene dioxygenase on 2,2-difluoro-1,3-benzodioxole (DFBD) is an unstable dihydrodiol that can lead to defluorination and rearomatization, which would drastically change the ¹⁹F NMR signal.[12][18]

Part 4: Reference Protocols

These are generalized protocols based on literature methods. Always refer to the original publication for specific details and safety information.

Protocol 1: Difluorination of a Thionocarbonate using AgF

(Adapted from Brooke et al., 2020)[9]

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve the 1,3-benzodioxol-2-thione substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add silver(I) fluoride (AgF, ~2.5 equiv) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts can be light-sensitive.

  • Reaction: Stir the suspension vigorously at room temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Optimal reaction times are often around 90 minutes.[9]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing with additional DCM.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by silica gel column chromatography to yield the 2,2-difluoro-1,3-benzodioxole product.

Protocol 2: Electrophilic Fluorination with Selectfluor®

(Generalized from various sources)[4][19]

  • Preparation: To a dry flask under a nitrogen atmosphere, add the substrate (1.0 equiv) and dissolve in anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (2.1-2.5 equiv for difluorination) to the solution. If the reaction is known to be slow, a catalytic amount of a Lewis or Brønsted acid can sometimes be beneficial, but should be optimized.

  • Reaction: Stir the mixture at the optimized temperature (can range from room temperature to 40-55 °C).[4]

  • Monitoring: Follow the disappearance of the starting material and the appearance of the product by TLC, GC-MS, or HPLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

References

Technical Support Center: Troubleshooting Palladium Catalyst Issues in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on these powerful synthetic tools. Here, we address common challenges in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying causality and provide robust, field-proven solutions.

Section 1: The Heart of the Matter - Catalyst Activation & Performance

The success of any cross-coupling reaction hinges on the efficient generation and maintenance of the active Pd(0) catalytic species. Problems at this initial stage are a primary cause of reaction failure.

Q1: My reaction using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) fails to initiate. How can I diagnose if the catalyst is not activating?

A1: This is a classic problem. The active catalyst in most cross-coupling cycles is a coordinatively unsaturated Pd(0) complex. When you use a stable, bench-top friendly Pd(II) salt, it must first be reduced in situ to Pd(0).[1] Failure to do so is a common reason for a reaction to never start.

Causality & Diagnosis: The reduction of Pd(II) to Pd(0) can be accomplished by various species in your reaction flask, including phosphine ligands, amines, or even one of the coupling partners (e.g., organoboranes in Suzuki coupling).[1][2] If this reduction is inefficient or fails, the catalytic cycle cannot begin.

  • Phosphine Oxidation: Electron-rich phosphine ligands can be oxidized by Pd(II), generating Pd(0) and phosphine oxide. If your ligand is not sufficiently reducing or if it's sensitive to oxidation, this step can be inefficient.[2]

  • Homocoupling as a Reductant: In Suzuki reactions, the homocoupling of two boronic acid molecules can reduce Pd(II) to Pd(0).[1] A small amount of biphenyl byproduct at the start can be an indicator that this is happening, but it's an inefficient use of your starting material.

  • Insufficient Base/Wrong Base: The base plays a critical role. For some systems, the base facilitates the formation of a more easily reducible palladium complex.

Troubleshooting Protocol:

  • Visual Cue: A lack of color change. Many Pd(II) solutions are pale yellow, while the active Pd(0) species often form darker yellow, orange, or brown solutions (before any potential decomposition to black).

  • Analytical Check (³¹P NMR): If you are using phosphine ligands, you can monitor the reaction by ³¹P NMR. The appearance of a new signal corresponding to phosphine oxide alongside the disappearance of the free phosphine signal can indicate that reduction is occurring at the expense of your ligand.[2]

  • Use a Pre-formed Pd(0) Source: As a diagnostic test, run the reaction with a dedicated Pd(0) source like Pd₂(dba)₃. If this reaction works while the Pd(II)-sourced reaction does not, it strongly points to a problem with the in situ reduction step.[2]

Q2: I switched to a Pd(0) source like Pd₂(dba)₃ to avoid reduction issues, but my reaction is still sluggish or fails. What's going on?

A2: While using a Pd(0) source bypasses the need for in situ reduction, it introduces other variables. The quality of the Pd(0) source and the efficiency of generating the active monoligated Pd(0)L species are paramount.

Causality & Diagnosis: The commercially available "Pd₂(dba)₃" is often a mixture containing the ligand dba (dibenzylideneacetone), and its quality can vary. More importantly, the dba ligands must be displaced by your desired ancillary ligand (e.g., a phosphine) to form the active catalyst. This ligand exchange is an equilibrium process.

  • Poor Quality Pd₂(dba)₃: The presence of palladium nanoparticles or other impurities in the source material can inhibit catalysis.[2]

  • Inefficient Ligand Exchange: If your ancillary ligand does not effectively displace the dba ligands, you will not generate a sufficient concentration of the active catalyst.

  • Catalyst Decomposition: Even Pd(0) sources can decompose to palladium black if not properly stabilized by the ancillary ligand, especially at elevated temperatures.

Troubleshooting Workflow:

G start Sluggish Reaction with Pd(0) Source q1 Is the Pd(0) source fresh and from a reputable supplier? start->q1 s1 Source fresh Pd₂(dba)₃ or a stable precatalyst (e.g., G3-XPhos). q1->s1 No q2 Is the ligand:Pd ratio optimal? (Typically 1:1 to 4:1) q1->q2 Yes s1->q2 s2 Increase ligand loading. Excess ligand can stabilize Pd(0). q2->s2 No q3 Is the reaction temperature too high? q2->q3 Yes s2->q3 fail Consider alternative catalyst system. s2->fail s3 Lower the temperature. Consider a more thermally stable ligand. q3->s3 Yes end Reaction Optimized q3->end No s3->end CatalystDeactivation Pd0L2 Pd(0)L₂ (Active Catalyst) Pd0L Pd(0)L (Highly Active) Pd0L2->Pd0L - L Pd0L->Pd0L2 + L NakedPd0 "Naked" Pd(0) Pd0L->NakedPd0 - L (High Temp, Low [L]) Cycle Enters Catalytic Cycle Pd0L->Cycle PdBlack Palladium Black (Inactive Precipitate) NakedPd0->PdBlack Aggregation

References

Technical Support Center: Purifying 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Difluorobenzo[d]dioxol-5-ol. This molecule is a critical building block in the synthesis of advanced pharmaceutical agents, notably as a component of small molecule chaperones that correct protein folding defects.[1] Its high purity is paramount for successful downstream applications and regulatory compliance.

This guide is structured to provide direct, actionable solutions to common purification challenges encountered during and after its synthesis. We will delve into the causality behind impurity formation and provide validated protocols to achieve high-purity material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations and provides step-by-step solutions to rectify them.

Q1: My final product is a dark brown or yellow oil, but literature suggests a light-yellow oil or solid. What causes this discoloration and how can I fix it?

A: Discoloration is typically due to two main sources: residual palladium from the coupling reaction and degradation products. Palladium catalysts, especially under thermal stress or prolonged reaction times, can decompose to form highly colored palladium (0) nanoparticles or other colored complexes. Additionally, phenolic compounds like the product are susceptible to oxidation, which can form colored quinone-like species.

Troubleshooting Steps:

  • Palladium Removal:

    • Activated Carbon Treatment: Before concentrating the crude product, add 10 wt% of activated carbon to the organic solution and stir for 1-2 hours at room temperature. Filter the mixture through a pad of Celite® to remove the carbon and adsorbed palladium. This is a cost-effective first pass.

    • Metal Scavenging Resins: For more stubborn palladium contamination, consider stirring the organic solution with a thiol-functionalized silica gel or polymer resin. These scavengers have a high affinity for palladium and can reduce levels to ppm concentrations.

  • Preventing Oxidation:

    • Inert Atmosphere: Ensure all reaction and purification steps are conducted under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[2]

    • Aqueous Wash with Reducing Agent: During the aqueous workup, consider washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) to reverse minor oxidation.

  • Final Purification:

    • The definitive solution for removing both baseline impurities and colored species is silica gel column chromatography, as detailed in the FAQ section below.

Q2: My NMR analysis shows significant amounts of unreacted 5-Bromo-2,2-difluorobenzodioxole. How can I remove it effectively?

A: The starting material, 5-Bromo-2,2-difluorobenzodioxole, is structurally similar to the product but less polar due to the absence of the hydroxyl group. This slight polarity difference is key to their separation.

Causality: Incomplete reaction is the primary cause. This can stem from insufficient catalyst loading, deactivated catalyst, or inadequate reaction time and temperature.[2]

Solution: Silica Gel Column Chromatography

This is the most effective method. The more polar hydroxyl group on the product will cause it to adhere more strongly to the silica gel, allowing the less polar bromo-starting material to elute first.

  • Recommended Solvent System: A gradient or isocratic system of heptane and ethyl acetate is highly effective. A typical starting point is an 80:20 heptane/ethyl acetate mixture.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial chromatography eluent.

    • Load the solution onto a pre-packed silica gel column.

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and isolate the fractions containing the pure product. The product will have a lower Rf value than the starting material.

CompoundPolarityExpected Elution Order (Normal Phase)
5-Bromo-2,2-difluorobenzodioxoleLowFirst
2,2-Difluorobenzo[d]dioxol-5-ol MediumSecond
Palladium Complexes / Polar byproductsHighLast / Retained on column

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, purification, and analysis of 2,2-Difluorobenzo[d]dioxol-5-ol.

Q1: What is a common synthetic route and what are the primary impurities I should expect?

A: A widely used laboratory-scale synthesis involves a palladium-catalyzed hydroxylation of 5-Bromo-2,2-difluorobenzodioxole.[2] This method is generally efficient but can lead to several predictable impurities.

Expected Impurities:

  • Unreacted Starting Material: 5-Bromo-2,2-difluorobenzodioxole.

  • Catalyst Residues: Soluble and insoluble palladium species.

  • Ligand Residues: Phosphine ligands or their oxides.

  • Solvent Residues: High-boiling point solvents like 1,4-dioxane used in the reaction.[2]

  • Hydrodehalogenated Byproduct: 2,2-Difluoro-1,3-benzodioxole, where the bromine is replaced by hydrogen.

G SM 5-Bromo-2,2-difluoro- benzodioxole Product 2,2-Difluorobenzo[d]- dioxol-5-ol SM->Product Main Reaction (Hydroxylation) Impurity_SM Impurity: Unreacted SM SM->Impurity_SM Incomplete Reaction Impurity_Dehalo Impurity: Hydrodehalogenation (2,2-Difluoro-1,3-benzodioxole) SM->Impurity_Dehalo Side Reaction Reagents Pd Catalyst Ligand KOH / Dioxane Reagents->Product Impurity_Pd Impurity: Catalyst Residues Reagents->Impurity_Pd

Caption: Synthesis pathway and common process-related impurities.

Q2: How do I choose the best purification strategy for my crude product?

A: The optimal strategy depends on the physical state of your crude product and the nature of the impurities. The following decision tree outlines a logical workflow.

G Start Crude Product (Post-Reaction) Workup Aqueous Workup (e.g., 1M HCl, Brine) Start->Workup Remove Salts & Water- Soluble Impurities Check Assess Product State & Purity (TLC/NMR) Workup->Check Oil Product is an Oil Check->Oil Oily / High Impurity Solid Product is a Solid Check->Solid Solid / Low Impurity Chromatography Silica Gel Column Chromatography Oil->Chromatography Recrystallize Recrystallization Solid->Recrystallize Primary Method Final Pure Product Chromatography->Final Recrystallize->Chromatography If impurities persist Recrystallize->Final

Caption: Decision tree for selecting a purification method.

Q3: Can you provide a detailed, field-proven protocol for silica gel column chromatography?

A: Absolutely. This protocol is optimized for separating 2,2-Difluorobenzo[d]dioxol-5-ol from its common non-polar impurities.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 95:5 heptane/ethyl acetate). Pour this into the column and allow it to pack under a positive pressure of air or nitrogen, ensuring no air bubbles are trapped. The packed silica bed should be ~25-30 cm high.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in a minimal volume of dichloromethane (~2-3 mL).

    • In a separate flask, add a small amount of silica gel (~2-3 g) and concentrate your dissolved sample onto it using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the initial solvent system (e.g., 95:5 heptane/ethyl acetate).

    • The less polar impurities, including unreacted starting material, will elute first.

    • Gradually increase the polarity of the eluent. A step gradient is often effective. See the table below for a sample gradient.

    • Collect fractions (e.g., 20 mL each) and monitor them using TLC with a UV lamp (254 nm). The product and starting material are UV active.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,2-Difluorobenzo[d]dioxol-5-ol.

Table of Recommended Solvent Systems:

Eluent Composition (Heptane:Ethyl Acetate)Target Compound(s) to Elute
95:5 to 90:10Hydrodehalogenated byproduct, unreacted starting material
85:15 to 80:20 Pure 2,2-Difluorobenzo[d]dioxol-5-ol [2]
70:30 and more polarHighly polar baseline impurities, ligand oxides
Q4: What are the recommended analytical methods for assessing final product purity?

A: A combination of chromatographic and spectroscopic methods should be used to confirm both purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Purity is reported as a percentage based on the area of the product peak relative to the total area of all peaks.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is essential for confirming the structure and identifying proton-bearing impurities. The aromatic protons of the product will have a distinct splitting pattern.[2]

    • ¹⁹F NMR is useful for confirming the presence of the -CF₂- group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities and residual solvents.

Q5: How should I properly store the purified 2,2-Difluorobenzo[d]dioxol-5-ol?

A: Proper storage is crucial to maintain the purity of the compound over time.

  • Temperature: Store in a refrigerator at 4°C.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]

  • Container: Use a well-sealed amber glass vial or bottle to protect it from light and moisture.

References

Technical Support Center: Synthetic Routes to 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol. This valuable intermediate is crucial for the development of various pharmaceutical agents, including novel therapies for cystic fibrosis.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed alternative synthetic protocols to assist researchers in overcoming common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol and its precursors.

Issue 1: Incomplete or Sluggish Difluoromethylenation of Catechol Precursors

Question: My reaction to form the 2,2-difluorobenzodioxole ring from a catechol derivative is slow and gives low yields. What are the potential causes and how can I improve it?

Answer:

The difluoromethylenation of catechols is a critical step and can be challenging. Several factors can contribute to poor reaction performance.

Potential Causes & Solutions:

  • Moisture: The reagents used for difluoromethylenation are often highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The quality of your difluoromethylenating agent is paramount. For instance, when using reagents that generate difluorocarbene, their activity can diminish over time. It's advisable to use freshly opened or properly stored reagents.

  • Reaction Temperature: The optimal temperature for difluoromethylenation can vary depending on the specific reagent and substrate. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition and side product formation. A systematic temperature screen is recommended.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile or sulfolane have been shown to be effective in similar fluorination reactions.[3]

Issue 2: Difficulty in the Purification of 2,2-Difluorobenzo[d]dioxol-5-ol

Question: I am struggling to obtain pure 2,2-Difluorobenzo[d]dioxol-5-ol after my synthesis. What are the best purification strategies?

Answer:

Purification of the final product can be complicated by the presence of unreacted starting materials, byproducts, or residual catalyst.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities. A subsequent wash with brine will aid in removing water from the organic phase.[4]

  • Silica Gel Column Chromatography: This is the most common and effective method for purifying 2,2-Difluorobenzo[d]dioxol-5-ol. A gradient elution system, typically starting with a non-polar solvent system (e.g., heptane/ethyl acetate 80/20) and gradually increasing the polarity, is often successful.[5]

  • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 2,2-Difluorobenzo[d]dioxol-5-ol and its intermediates.

Q1: What are the main synthetic strategies to access the 2,2-difluorobenzodioxole core?

A1: The two primary approaches involve either the direct difluoromethylenation of a substituted catechol or a halogen exchange reaction on a 2,2-dichloro-1,3-benzodioxole precursor. The latter often involves reacting the dichloro-compound with a fluoride source like potassium fluoride, potentially with a catalyst.[3][6]

Q2: Are there any specific safety precautions I should take when working with fluorinating agents?

A2: Yes, working with fluorinating agents requires stringent safety measures. Many of these reagents are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Some reactions may generate hazardous byproducts like hydrogen fluoride (HF), which is extremely corrosive and toxic. Ensure you are familiar with the specific hazards of the reagents you are using by consulting their Safety Data Sheets (SDS).

Q3: Can I synthesize 2,2-Difluorobenzo[d]dioxol-5-ol from 2,2-Difluorobenzo[d]dioxol-5-amine?

A3: Yes, this is a viable alternative route. The amine can be converted to a diazonium salt, which can then be hydrolyzed to the desired phenol. This approach may be advantageous if the corresponding amine is more readily available or if direct hydroxylation methods are proving unsuccessful.

Q4: What analytical techniques are most suitable for characterizing 2,2-Difluorobenzo[d]dioxol-5-ol?

A4: The most common and effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are invaluable for confirming the structure. The 1H NMR spectrum will show characteristic signals for the aromatic protons.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Alternative Synthetic Routes & Protocols

For researchers seeking alternatives to established methods, the following protocols provide detailed, step-by-step guidance.

Alternative Route 1: Palladium-Catalyzed Hydroxylation

This route is particularly useful if the corresponding 5-bromo-2,2-difluorobenzodioxole is commercially available or easily synthesized.

Palladium-Catalyzed_Hydroxylation Start 5-Bromo-2,2-difluorobenzodioxole Reagents KOH, Pd catalyst, Phosphine ligand, 1,4-Dioxane/H2O Start->Reagents Reaction at 100°C Product 2,2-Difluorobenzo[d]dioxol-5-ol Reagents->Product

Caption: Palladium-catalyzed hydroxylation workflow.

Experimental Protocol:

  • To a solution of 5-bromo-2,2-difluorobenzodioxole (1.0 eq) in a mixture of 1,4-dioxane and water, add potassium hydroxide (2.0 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (0.01-0.05 eq), and a suitable phosphine ligand, for example, di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine (0.02-0.10 eq).[5]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature and quench with 1 M hydrochloric acid.[5]

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography.[5]

ReagentMolar Eq.PurityNotes
5-Bromo-2,2-difluorobenzodioxole1.0>98%Starting material
Potassium Hydroxide2.0>99%Base
Pd2(dba)30.01-0.05>97%Catalyst
Phosphine Ligand0.02-0.10>98%Ligand
Alternative Route 2: From 2,2-Difluorobenzo[d]dioxol-5-amine via Diazotization

This method provides a reliable pathway if the amine precursor is readily accessible.

Diazotization_Route Amine 2,2-Difluorobenzo[d]dioxol-5-amine Diazotization NaNO2, H2SO4 (aq) 0-5°C Amine->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Hydrolysis H2O, Heat Diazonium->Hydrolysis Product 2,2-Difluorobenzo[d]dioxol-5-ol Hydrolysis->Product

Caption: Synthesis via diazotization of the corresponding amine.

Experimental Protocol:

  • Dissolve 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) in a dilute aqueous solution of sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly add the diazonium salt solution to a heated aqueous solution (e.g., boiling water or dilute sulfuric acid) to facilitate hydrolysis.

  • After the addition is complete, continue heating for a short period to ensure complete conversion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ReagentMolar Eq.PurityNotes
2,2-Difluorobenzo[d]dioxol-5-amine1.0>97%Starting material[7][8][9]
Sodium Nitrite1.0-1.2>99%Diazotizing agent
Sulfuric AcidExcessReagent gradeAcid catalyst

References

Technical Support Center: Catalyst Selection for Reactions Involving 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluorobenzo[d]dioxol-5-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding catalyst selection for key transformations of this versatile building block. The unique electronic properties conferred by the difluorinated dioxole ring present specific challenges and opportunities in catalysis, which this guide aims to address with practical, field-proven insights.

I. Troubleshooting Guide: Common Issues in Catalysis

This section addresses specific problems you may encounter during your experiments, with a focus on catalyst-related issues.

O-Alkylation / Etherification Reactions

Q1: I am attempting an O-alkylation of 2,2-Difluorobenzo[d]dioxol-5-ol with an alkyl halide, but I am observing low conversion and significant starting material recovery. What is the likely cause and how can I resolve it?

A1: Low conversion in O-alkylation of phenols is often due to inefficient deprotonation of the hydroxyl group or catalyst deactivation. The electron-withdrawing nature of the 2,2-difluorobenzo[d]dioxole moiety can lower the pKa of the phenol, but also potentially decrease the nucleophilicity of the resulting phenoxide.

Root Cause Analysis & Solution Workflow:

cluster_base Base Selection & Deprotonation cluster_catalyst Catalyst Inefficiency cluster_solvent Solvent Effects start Low Conversion in O-Alkylation base_issue Inefficient Deprotonation start->base_issue Is the base strong enough? catalyst_issue Phase-Transfer Catalyst (PTC) Inefficiency start->catalyst_issue Is the catalyst functioning correctly? solvent_issue Inappropriate Solvent start->solvent_issue Is the solvent optimal? base_solution Solution: 1. Switch to a stronger, non-nucleophilic base (e.g., K2CO3 to Cs2CO3 or NaH). 2. Ensure anhydrous conditions as water can hinder deprotonation. base_issue->base_solution catalyst_solution Solution: 1. Increase PTC loading (e.g., from 1 mol% to 5 mol% TBAB). 2. Switch to a more lipophilic PTC (e.g., TBAB to TBAHS). 3. For solid-liquid PTC, ensure fine powdering of the base to maximize surface area. catalyst_issue->catalyst_solution solvent_solution Solution: 1. Use a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) to enhance solubility and reaction rate. 2. Avoid protic solvents which can solvate the phenoxide. solvent_issue->solvent_solution

Caption: Troubleshooting workflow for low conversion in O-alkylation.

Expert Insight: For this substrate, a solid-liquid phase-transfer catalysis (PTC) system is often robust. The use of potassium carbonate as the base is common, as the potassium hydrogen carbonate byproduct can act as a desiccant, which is beneficial since water can reduce the nucleophilicity of the phenoxide.[1] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or iodide (TBAI) is crucial for transporting the phenoxide from the solid base surface to the organic phase where the alkyl halide is present.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Derivatives of 2,2-Difluorobenzo[d]dioxol-5-ol, such as the corresponding aryl bromides or triflates, are common substrates for cross-coupling reactions. A key example is in the synthesis of Lumacaftor.[2]

Q2: I am performing a Suzuki-Miyaura coupling with a 5-bromo-2,2-difluorobenzo[d]dioxole derivative and a boronic acid, but I am observing significant amounts of dehalogenated starting material and homocoupling of the boronic acid. How can I suppress these side reactions?

A2: Dehalogenation and homocoupling are classic side reactions in Suzuki-Miyaura couplings, often pointing to issues with the catalyst's stability, the base, or the presence of oxygen.

Troubleshooting Protocol for Suzuki-Miyaura Side Reactions:

Problem Potential Catalyst-Related Cause Recommended Solution
Dehalogenation 1. Slow transmetalation relative to β-hydride elimination. 2. Presence of protic impurities.1. Ligand Choice: Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. 2. Base: Use a weaker, non-hydroxide base like K3PO4 or Cs2CO3. Ensure anhydrous conditions.
Homocoupling 1. Oxidative homocoupling of the boronic acid catalyzed by Pd(II) species. 2. Inefficient oxidative addition of the aryl halide.1. Degassing: Thoroughly degas all solvents and reagents to remove oxygen. Run the reaction under a strict inert atmosphere (Argon or Nitrogen). 2. Catalyst Pre-activation: Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated.
Protodeboronation 1. Presence of excess water or strong base. 2. High reaction temperatures for extended periods.1. Boronic Ester: Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. 2. Reaction Conditions: Lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.

Experimental Protocol: Suzuki Coupling for Lumacaftor Synthesis Intermediate

This protocol is adapted from patent literature for the synthesis of a key intermediate of Lumacaftor.[1]

  • To a solution of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide (10 g) in N,N-dimethylformamide (30 ml), add 3-boronobenzoic acid (6.8 g).

  • Add an aqueous solution of potassium carbonate (50 ml).

  • Add Pd(dppf)Cl₂ (2.1 g).

  • Heat the reaction mixture to 150 °C for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter, and purify by column chromatography.

Expert Insight: The choice of Pd(dppf)Cl₂ is significant here. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium center and promotes the desired catalytic cycle, often minimizing side reactions like homocoupling.

II. Frequently Asked Questions (FAQs)

Q3: For the synthesis of the 2,2-difluorobenzo[d]dioxole ring system from a catechol precursor, what type of catalyst is recommended?

A3: For the cyclization of a catechol with a difluoromethylene source (like difluorodibromomethane), a phase-transfer catalyst (PTC) is highly effective. A patent for a Lumacaftor intermediate specifically highlights the use of a PTC to avoid palladium catalysts, which can be costly and lead to metal contamination in the final product.[3] Tetrabutylammonium bromide (TBAB) is a common and effective choice for this transformation.

cluster_workflow PTC-Catalyzed Ring Formation start Catechol Precursor + CF2Br2 ptc Phase-Transfer Catalyst (e.g., TBAB) start->ptc base Base (e.g., K2CO3 or NaOH) ptc->base solvent High-Boiling Solvent (e.g., DMF, DMSO) base->solvent product 2,2-Difluorobenzo[d]dioxole Product solvent->product

Caption: General workflow for PTC-catalyzed formation of the 2,2-difluorobenzo[d]dioxole ring.

Q4: I need to perform a C-H functionalization on the aromatic ring of 2,2-Difluorobenzo[d]dioxol-5-ol. What class of catalysts should I consider?

A4: For directed C-H functionalization, palladium(II) and rhodium(III) catalysts are the most common and effective choices.

  • Palladium(II) Catalysis: Often directed by a coordinating group (like an amide or pyridine), Pd(II) catalysts such as Pd(OAc)₂ can facilitate ortho-C-H activation.[4] The reaction typically requires an oxidant to regenerate the active catalyst. The electron-rich nature of the phenol ether should favor C-H activation.

  • Rhodium(III) Catalysis: Rh(III) catalysts, such as [Cp*RhCl₂]₂, are also powerful for C-H activation, often showing complementary reactivity to palladium.[5][6] They are particularly useful for annulation reactions with alkynes or alkenes.

The choice between palladium and rhodium will depend on the desired transformation (e.g., arylation, alkenylation, amination) and the specific directing group employed. A screening of different catalysts, ligands, and oxidants is typically necessary to optimize the reaction.

Q5: I want to synthesize an aryl amine derivative from a halogenated 2,2-difluorobenzo[d]dioxole. What are the key considerations for catalyst selection in a Buchwald-Hartwig amination?

A5: The success of a Buchwald-Hartwig amination heavily relies on the choice of the phosphine ligand. For an electron-rich aryl halide like a derivative of 2,2-difluorobenzo[d]dioxol-5-ol, you should consider:

  • Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands are generally the most effective.

    • For primary amines: BrettPhos is an excellent choice.

    • For a wide range of amines: XantPhos is a versatile and often effective ligand.[7]

  • Catalyst Precursors: Using a pre-formed palladium-ligand complex (a "precatalyst") can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

  • Base Selection: The choice of base is critical and depends on the functional group tolerance of your substrates. Sodium tert-butoxide (NaOt-Bu) is a strong base that often leads to high reaction rates, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for sensitive substrates.[8][9]

III. References

  • Halpern, M. Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc.--INVALID-LINK--

  • CN105153105A - Synthetic method of 1-(2,2-difluoro-benzo[d][1][2]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate. Google Patents. --INVALID-LINK--

  • Lumacaftor. PubChem, National Institutes of Health. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • WO2017017696A1 - Process for the preparation of lumacaftor. Google Patents. --INVALID-LINK--

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • 1-(2,2-Difluoro-benzo[1][2]dioxol-5-yl)-cyclopropanecarboxylic acid. Made-in-China.com. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. --INVALID-LINK--

  • Lyons, T. W., & Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. --INVALID-LINK--

  • (R)-1-(2,2-DIFLUOROBENZO[D][1][2]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLPROP. European Patent Office. --INVALID-LINK--

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews. --INVALID-LINK--

  • 2,2-Difluorobenzo[d][1][2]dioxol-5-ol. ChemScene. --INVALID-LINK--

  • Liu, Y., et al. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. --INVALID-LINK--

  • Lyons, T. W., & Sanford, M. S. Palladium-catalyzed ligand-directed C-H functionalization reactions. PubMed. --INVALID-LINK--

  • Daugulis, O., et al. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. --INVALID-LINK--

References

Validation & Comparative

A Tale of Two Dioxoles: A Comparative Guide to 2,2-Difluorobenzo[d]dioxol-5-ol and Sesamol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the benzodioxole scaffold serves as a cornerstone for the construction of a diverse array of bioactive molecules, from pharmaceuticals to agrochemicals. Among the functionalized benzodioxoles, 1,3-Benzodioxol-5-ol, commonly known as Sesamol, has long been a staple starting material, prized for its ready availability from natural sources and its versatile reactivity. However, the increasing demand for compounds with tailored electronic properties and enhanced metabolic stability has brought a fluorinated analogue, 2,2-Difluorobenzo[d]dioxol-5-ol, into the spotlight. This guide provides an in-depth, objective comparison of these two critical building blocks, offering experimental insights to inform the strategic choices of researchers, scientists, and drug development professionals.

At a Glance: Structural and Physicochemical Distinctions

The core difference between Sesamol and its difluorinated counterpart lies in the nature of the dioxole bridge. In Sesamol, a methylene (-CH₂-) group completes the five-membered ring, whereas in 2,2-Difluorobenzo[d]dioxol-5-ol, this is replaced by a difluoromethylene (-CF₂-) group. This seemingly subtle substitution has profound implications for the molecule's electronic properties, reactivity, and the physiological behavior of its derivatives.

Property1,3-Benzodioxol-5-ol (Sesamol)2,2-Difluorobenzo[d]dioxol-5-ol
Molecular Formula C₇H₆O₃[1]C₇H₄F₂O₃[2]
Molecular Weight 138.12 g/mol [1]174.10 g/mol [2]
Appearance White to light yellow crystalline powder[3]Solid[4]
Melting Point 62-65 °C[3]Not readily available
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and dichloromethane[3]Soluble in common organic solvents
Electronic Nature of Dioxole Group Electron-donatingElectron-withdrawing

The Electronic Dichotomy: A Story of Reactivity

The synthetic utility of an aromatic compound is fundamentally governed by the electronic nature of its substituents. The methylenedioxy group in Sesamol is a classic example of an electron-donating group. The oxygen lone pairs effectively donate electron density into the aromatic ring through resonance, activating it towards electrophilic aromatic substitution. This makes the aromatic protons of Sesamol susceptible to replacement by a variety of electrophiles, typically directing substitution to the positions ortho and para to the activating group.

Conversely, the difluoromethylenedioxy group in 2,2-Difluorobenzo[d]dioxol-5-ol is strongly electron-withdrawing. The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring via a powerful inductive effect (-I effect). This deactivation of the aromatic ring renders it significantly less reactive towards electrophiles compared to Sesamol. This fundamental difference in electronic character is the primary driver for the divergent synthetic applications of these two molecules.

Diagram of Electronic Effects

G cluster_0 1,3-Benzodioxol-5-ol (Sesamol) cluster_1 2,2-Difluorobenzo[d]dioxol-5-ol Sesamol Sesamol (Electron-Donating Group) Activated Activated Aromatic Ring (Nucleophilic) Sesamol->Activated +M Effect EAS Facile Electrophilic Aromatic Substitution Activated->EAS Difluoro 2,2-Difluorobenzo[d]dioxol-5-ol (Electron-Withdrawing Group) Deactivated Deactivated Aromatic Ring (Electrophilic) Difluoro->Deactivated -I Effect SNAr Favors Nucleophilic Aromatic Substitution (with appropriate leaving group) Deactivated->SNAr

Caption: Electronic influence of the dioxole bridge on the aromatic ring's reactivity.

Synthesis Pathways: A Divergence in Strategy

The disparate electronic natures of Sesamol and 2,2-Difluorobenzo[d]dioxol-5-ol necessitate different synthetic strategies, both for their own preparation and for their subsequent use as building blocks.

Synthesis of the Starting Materials

1,3-Benzodioxol-5-ol (Sesamol): Sesamol is naturally present in sesame seeds and can be extracted. Industrially, it is often synthesized from heliotropine. A common laboratory-scale synthesis involves the reaction of catechol with dichloromethane in the presence of a base.

2,2-Difluorobenzo[d]dioxol-5-ol: The synthesis of this fluorinated analogue is more involved. A common route starts with catechol, which is reacted with a difluorocarbene source. A more accessible laboratory preparation would likely proceed via a multi-step sequence starting from a commercially available precursor. A plausible, though not explicitly documented, route could involve the bromination of the more readily available 2,2-difluoro-1,3-benzodioxole, followed by a nucleophilic substitution to introduce the hydroxyl group.

Comparative Reactivity in Electrophilic Aromatic Substitution: A Case Study of Bromination

To illustrate the dramatic difference in reactivity, let us consider the electrophilic bromination of the parent benzodioxole rings.

Experimental Protocol: Bromination of 1,3-Benzodioxole (Sesamol analogue)

  • Dissolve 1,3-benzodioxole (1 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 eq.) in the same solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the product by chromatography or distillation.

Expected Outcome: Due to the activating nature of the methylenedioxy group, this reaction proceeds readily to give the 5-bromo derivative in high yield.

Experimental Protocol: Bromination of 2,2-Difluoro-1,3-benzodioxole

This reaction requires more forcing conditions due to the deactivating nature of the difluoromethylenedioxy group.

  • To a stirred mixture of 2,2-difluoro-1,3-benzodioxole (1 eq.) in carbon tetrachloride, add iron powder (0.05 eq.) as a Lewis acid catalyst.[1]

  • Cool the mixture to 0 °C.[1]

  • Slowly add bromine (1 eq.) over a 20-minute period.[1]

  • Carefully warm the reaction to 75 °C and stir for one hour, then allow to cool and stir at room temperature for 18 hours.[1]

  • Work up the reaction by adding water and separating the organic layer.[1]

  • Wash the organic layer with water and brine, then dry over magnesium sulfate.[1]

  • Concentrate the solution and purify the product by vacuum distillation to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.[1]

Causality Behind Experimental Choices: The use of a Lewis acid catalyst (iron powder) and elevated temperatures are essential to overcome the high activation energy barrier for electrophilic substitution on the electron-deficient aromatic ring of 2,2-difluoro-1,3-benzodioxole.

Applications in Drug Discovery and Agrochemicals: Leveraging Unique Properties

The choice between Sesamol and its difluorinated analogue in a synthetic campaign is ultimately dictated by the desired properties of the final product.

Derivatives of Sesamol are often explored for their antioxidant and anti-inflammatory properties. The electron-rich phenol moiety is a key pharmacophore in many natural products and their synthetic derivatives.

Derivatives of 2,2-Difluorobenzo[d]dioxol-5-ol are increasingly utilized in medicinal chemistry. The incorporation of the difluoromethylenedioxy group can offer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethylenedioxy group less susceptible to metabolic oxidation. This can lead to improved pharmacokinetic profiles of drug candidates.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Altered Binding Interactions: The unique electronic and steric properties of the difluoromethylenedioxy group can lead to different binding interactions with biological targets compared to the non-fluorinated analogue, potentially enhancing potency or selectivity. A notable example is the use of the 1-(2,2-difluorobenzo[d][1][3]dioxol-5-yl)cyclopropanecarboxamide moiety in the cystic fibrosis drug, Lumacaftor.[5]

Decision-Making Workflow for the Synthetic Chemist

The selection of either Sesamol or 2,2-Difluorobenzo[d]dioxol-5-ol as a starting material should be a deliberate choice based on the synthetic goals.

G Start Synthetic Target Contains a Benzodioxole-5-ol Moiety Question1 Is facile electrophilic aromatic substitution required? Start->Question1 Question2 Are enhanced metabolic stability and altered electronic properties desired? Question1->Question2 No Sesamol Choose 1,3-Benzodioxol-5-ol (Sesamol) Question1->Sesamol Yes Difluoro Choose 2,2-Difluorobenzo[d]dioxol-5-ol Question2->Difluoro Yes Consider Consider alternative synthetic routes or functional group interconversions Question2->Consider No

Caption: A decision-making flowchart for selecting the appropriate benzodioxole starting material.

Conclusion

While both 1,3-Benzodioxol-5-ol (Sesamol) and 2,2-Difluorobenzo[d]dioxol-5-ol share a common structural heritage, their synthetic personalities are markedly different. Sesamol, with its electron-rich aromatic ring, is the workhorse for traditional electrophilic aromatic substitution chemistries. In contrast, the electron-withdrawing nature of the difluoromethylenedioxy group in its fluorinated counterpart necessitates more robust synthetic methods for aromatic functionalization but offers access to compounds with potentially superior metabolic stability and unique electronic profiles. The astute synthetic chemist will weigh the desired attributes of the final target molecule against the synthetic challenges and opportunities presented by each of these valuable building blocks to make an informed and strategic decision.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzodioxoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxole Scaffold and the Fluorine Solution

The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety is a prevalent scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its rigid structure and favorable electronic properties often contribute to high binding affinity and desirable pharmacological activity.[3][4] However, the utility of the unsubstituted benzodioxole ring in drug development is frequently hampered by a significant metabolic liability. The methylene bridge is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5] This process generates a reactive carbene intermediate that can covalently bind to the heme iron of the CYP enzyme, leading to mechanism-based inhibition (MBI). Such irreversible inhibition is a major red flag in drug development, as it can lead to unpredictable and severe drug-drug interactions.[6][7]

A leading strategy to circumvent this metabolic instability is the introduction of fluorine atoms at the methylene bridge, creating a 2,2-difluoro-1,3-benzodioxole group. This guide provides a comparative analysis of these fluorinated and non-fluorinated analogs, exploring the profound impact of this substitution on physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols. The rationale behind this strategic fluorination lies in the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[8][9]

Comparative Analysis of Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the benzodioxole scaffold induces significant changes in key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile.[10][11]

Key Property Changes:

  • Lipophilicity: Contrary to the effect on aliphatic chains, fluorination of aromatic systems often increases lipophilicity (LogP). This can enhance membrane permeability and, in some cases, improve target engagement.[12][13]

  • Electronic Effects: The strong electron-withdrawing nature of fluorine atoms alters the electronic distribution of the entire benzodioxole ring system. This can modulate the pKa of nearby functional groups and influence non-covalent interactions with a biological target, such as hydrogen bonding and dipole-dipole interactions.[10]

  • Metabolic Stability: The most critical alteration is the enhancement of metabolic stability. The high energy of the C-F bond (approximately 112 kcal/mol) compared to the C-H bond (approximately 98 kcal/mol) makes the difluorinated methylene bridge a "metabolic shield," effectively preventing CYP-mediated oxidation.[9][14]

Table 1: Physicochemical Property Comparison

PropertyNon-Fluorinated BenzodioxoleFluorinated BenzodioxoleRationale for Change
Metabolic Stability Low; susceptible to CYP oxidationHigh; resistant to CYP oxidationC-F bond is stronger and less prone to enzymatic cleavage than the C-H bond.[8][9]
CYP Inhibition Often a mechanism-based inhibitorSignificantly reduced or eliminatedFluorination blocks the formation of the reactive carbene intermediate.[1][15]
Lipophilicity (LogP) ModerateGenerally IncreasedFluorine substitution on aryl rings often increases lipophilicity.[11][12]
Electronic Profile Electron-donating dioxole ringStrong electron-withdrawing effect from CF₂ groupFluorine's high electronegativity polarizes the C-F bond and influences the aromatic system.[10]

Deep Dive: Metabolic Stability and CYP450 Interactions

The primary advantage of fluorinating the benzodioxole scaffold is the mitigation of mechanism-based inhibition of CYP enzymes.

Mechanism of Inhibition by Non-Fluorinated Benzodioxoles

Unsubstituted benzodioxoles are metabolized by CYP enzymes through a process of hydrogen abstraction from the methylene bridge. This generates a radical that, upon further oxidation, forms a highly reactive electrophilic carbene. This carbene intermediate then attacks the nucleophilic iron atom of the P450 heme, forming a stable, inactive complex and effectively destroying the enzyme. This process is a classic example of "suicide inhibition."

G cluster_non_fluoro Non-Fluorinated Pathway A Benzodioxole (Substrate) B Radical Intermediate A->B CYP450 (H Abstraction) C Reactive Carbene B->C [O] D Inactive CYP Complex (Mechanism-Based Inhibition) C->D Covalent Binding to Heme Iron

Caption: CYP450-mediated metabolic activation of non-fluorinated benzodioxole.

The Protective Effect of Fluorination

By replacing the hydrogen atoms on the methylene bridge with fluorine, the initial and rate-limiting step of hydrogen abstraction is blocked. The strength and stability of the C-F bond prevent CYP enzymes from initiating the metabolic cascade that leads to the reactive carbene. The fluorinated benzodioxole remains largely untouched by these specific oxidative pathways, leading to a significantly longer metabolic half-life, lower intrinsic clearance, and a vastly improved safety profile regarding drug-drug interactions.[8][9] This is exemplified in the development of drugs like Lumacaftor and Tezacaftor, where the difluoro-1,3-benzodioxole group was critical for achieving metabolic stability.[1][15]

G cluster_fluoro Fluorinated Pathway A 2,2-Difluorobenzodioxole (Substrate) B Metabolic Block A->B CYP450 C Reduced/No Metabolism at Methylene Bridge B->C C-F bonds resist H abstraction

Caption: Fluorination at the methylene bridge blocks CYP450-mediated metabolism.

Table 2: Comparative In Vitro Metabolic Stability Data (Illustrative)

CompoundStructuret½ (min, Human Liver Microsomes)Intrinsic Clearance (CLint, µL/min/mg)
Analog A (Non-Fluorinated)Benzodioxole-R< 5> 200
Analog B (Fluorinated)2,2-Difluorobenzodioxole-R> 60< 10
Note: Data is illustrative, based on typical findings reported in the literature. Actual values are compound-dependent.[8][14][16]

Impact on Biological Activity and Selectivity

While the primary motivation for fluorinating benzodioxoles is often to improve pharmacokinetics, the modification can also directly influence pharmacodynamics.

  • Enhanced Binding Affinity: The introduction of fluorine can create new, favorable interactions with the target protein. For example, a C-F bond can act as a hydrogen bond acceptor or participate in favorable dipole-dipole or orthogonal multipolar C–F···C=O interactions, potentially increasing binding affinity and potency.[17]

  • Conformational Effects: Fluorine substitution can alter the preferred conformation of a molecule, locking it into a more bioactive shape that fits better into the target's binding site.[9]

  • Case Studies: The development of cystic fibrosis drugs Lumacaftor and Tezacaftor highlights the success of this strategy; the difluoro-1,3-benzodioxole moiety was key to improving metabolic stability while retaining the necessary biological activity.[1][15] However, the effect is not universally positive. In some cases, the altered electronics or sterics of the fluorinated group may lead to a decrease in activity, underscoring the need for empirical testing for each new chemical series.[14]

Experimental Protocols

To empirically validate the theoretical advantages of fluorination, rigorous in vitro assays are essential. The following are standard protocols for assessing metabolic stability and CYP inhibition.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines a compound's metabolic half-life (t½) and intrinsic clearance (CLint) in the presence of liver microsomes, which are rich in CYP enzymes.

Objective: To quantify and compare the metabolic stability of a non-fluorinated benzodioxole and its fluorinated analog.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Workflow Diagram:

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of test compounds in DMSO. Dilute the Human Liver Microsomes in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add the microsome suspension. Add the test compound to achieve a final concentration of 1 µM. Include a positive control (a compound with known high clearance, e.g., verapamil) and a negative control (incubation without NADPH to check for non-enzymatic degradation).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). The time of addition is t=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[8]

Protocol 2: CYP3A4 Inhibition Assay (Fluorescent Probe)

This assay determines the concentration at which a compound inhibits 50% of a specific CYP enzyme's activity (IC₅₀), indicating its potential for drug-drug interactions.

Objective: To determine the IC₅₀ values for CYP3A4 inhibition for both the fluorinated and non-fluorinated analogs.

Materials:

  • Recombinant human CYP3A4 enzyme + CPR/cytochrome b5

  • Fluorescent probe substrate for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and a known inhibitor (e.g., ketoconazole)

  • NADPH Regenerating System

  • 96-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Preparation: Serially dilute test compounds in buffer to create a range of concentrations (e.g., 0.01 to 100 µM). Prepare a solution of the CYP3A4 enzyme system and the BFC substrate in buffer.

  • Incubation Setup: To a black 96-well plate, add the enzyme system, the test compound dilutions, and the BFC substrate. Include a positive control (ketoconazole) and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence (product formation) over 15-30 minutes.

  • Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration. Normalize the rates to the no-inhibitor control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18]

Conclusion

The strategic fluorination of the benzodioxole scaffold represents a powerful and validated approach in modern medicinal chemistry to overcome significant metabolic hurdles. By replacing the metabolically labile methylene hydrogens with fluorine, drug developers can effectively block a major pathway of CYP450-mediated metabolism, thereby eliminating mechanism-based inhibition and improving the pharmacokinetic profile of drug candidates.[1][8][15] While the primary benefit is enhanced metabolic stability, the effects on physicochemical properties and biological activity must be carefully evaluated for each new compound. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically compare fluorinated and non-fluorinated analogs, enabling data-driven decisions in the pursuit of safer and more effective therapeutics.

References

A Comparative Guide to the Structural Validation of Synthesized 2,2-Difluorobenzo[d]dioxol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. The 2,2-difluorobenzo[d]dioxol-5-ol scaffold is of significant interest, appearing in innovative therapeutics like Lumacaftor and Tezacaftor, which are crucial in the treatment of cystic fibrosis.[1][2] The introduction of the gem-difluoro group to the benzodioxole ring enhances metabolic stability and modulates electronic properties, but it also introduces unique challenges in structural validation.[1] This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally validate the structure of these synthesized derivatives, supported by experimental data and protocols.

The Imperative of Multi-faceted Structural Validation

Reliance on a single analytical technique for the structural elucidation of novel 2,2-difluorobenzo[d]dioxol-5-ol derivatives is fraught with peril. Each method provides a unique piece of the structural puzzle, and only their combined interpretation can provide the certainty required for publication and progression into biological assays. This guide will focus on a suite of four indispensable techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography.

The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized 2,2-difluorobenzo[d]dioxol-5-ol derivative.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Initial Structure MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups XRay X-ray Crystallography Synthesis->XRay If suitable crystal forms Validation Validated Structure NMR->Validation MS->Validation FTIR->Validation XRay->Validation Unambiguous Confirmation

Caption: Workflow for the comprehensive structural validation of synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct insight into the chemical environment of the fluorine atoms.[3]

Causality in NMR Analysis:
  • ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • ¹³C NMR reveals the number of non-equivalent carbons and their hybridization states.

  • ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. The chemical shift of the CF₂ group is highly characteristic.

  • 2D NMR (COSY, HSQC, HMBC) experiments are essential to piece together the connectivity of the molecule, linking protons to their attached carbons and to neighboring atoms.[4]

Comparative NMR Data for a Hypothetical 2,2-Difluorobenzo[d]dioxol-5-ol Derivative:
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H9.52s-Ar-OH
¹H6.95d8.4Ar-H
¹H6.80dd8.4, 2.1Ar-H
¹H6.75d2.1Ar-H
¹³C148.5s-C -OH
¹³C145.2s-Ar-C -O
¹³C121.0t285O-C F₂-O
¹³C118.5s-Ar-C H
¹³C110.2s-Ar-C H
¹³C105.8s-Ar-C H
¹⁹F-50.3s-O-CF₂ -O

Note: Data is hypothetical and for illustrative purposes. Actual shifts will vary with substitution.

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) will be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high sensitivity nucleus and will require fewer scans than ¹³C.[3]

  • 2D NMR: If structural ambiguity remains, perform COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. The fragmentation pattern can also offer clues about the molecule's structure.

Causality in MS Analysis:
  • Molecular Ion Peak (M⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the intact molecule. HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

  • Isotopic Pattern: The presence of isotopes (e.g., ¹³C) results in a characteristic pattern of peaks (M+1, M+2), the relative intensities of which can help confirm the number of carbon atoms.

  • Fragmentation: The way the molecule breaks apart in the mass spectrometer can provide structural information. For instance, the loss of specific functional groups can be observed. Mass spectra of fluorocarbons can be complex, but often show characteristic fragment ions.[6]

Comparative MS Data:
TechniqueParameterExpected Value for C₇H₄F₂O₃Observed Value
HRMS (ESI+)[M+H]⁺175.0197175.0195
HRMS (ESI-)[M-H]⁻173.0041173.0043
Experimental Protocol for HRMS Analysis:
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for these molecules. Both positive and negative ion modes should be tested.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the m/z of the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this to the theoretical composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique to identify the presence of key functional groups by measuring the absorption of infrared radiation by molecular vibrations.[7][8]

Causality in FTIR Analysis:
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ range are indicative of C-O bonds.

  • C-F Stretch: The C-F bond stretch is a strong absorption and for gem-difluoro groups, symmetric and asymmetric stretching bands are expected in the 1000-1360 cm⁻¹ range.[9][10] These strong bands can sometimes obscure other signals in the fingerprint region.[9]

Comparative FTIR Data:
Wavenumber (cm⁻¹)IntensityAssignment
3450Broad, StrongO-H stretch
3080MediumAromatic C-H stretch
1610, 1505Medium-StrongAromatic C=C stretch
1250StrongAsymmetric C-F stretch
1120StrongSymmetric C-F stretch
1190StrongAromatic C-O stretch
Experimental Protocol for FTIR Analysis:
  • Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Background Scan: First, acquire a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and conformation.[11] It is the gold standard for structural validation.[12][13]

Causality in X-ray Crystallography:
  • Diffraction Pattern: When a beam of X-rays is directed at a single crystal, the electrons in the molecule diffract the X-rays in a specific pattern.

  • Electron Density Map: Mathematical analysis of the diffraction pattern allows for the calculation of an electron density map of the molecule.

  • 3D Structure: The positions of the atoms are fitted to the electron density map, yielding a precise 3D model of the molecule.

The following diagram illustrates the relationship between the different analytical techniques and their contribution to the final validated structure.

Validation_Contributions cluster_techniques Analytical Techniques Validated_Structure Validated Structure NMR NMR (Connectivity, Framework) NMR->Validated_Structure MS MS (Molecular Formula) MS->Validated_Structure FTIR FTIR (Functional Groups) FTIR->Validated_Structure XRay X-ray (Absolute Structure) XRay->Validated_Structure

Caption: Contribution of each analytical technique to the final validated structure.

Experimental Protocol for X-ray Crystallography:
  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system, and the solution is allowed to slowly evaporate. Other techniques include vapor diffusion and slow cooling.

  • Crystal Selection: A suitable single crystal (typically < 0.5 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope.

  • Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to obtain the final, accurate structure.[11]

Conclusion

The structural validation of synthesized 2,2-difluorobenzo[d]dioxol-5-ol derivatives requires a rigorous and multi-faceted analytical approach. While NMR, MS, and FTIR provide strong evidence for the proposed structure, their data is ultimately inferential. Only single-crystal X-ray crystallography can provide unambiguous proof of the molecular structure. By systematically applying these techniques and understanding the causality behind the data they provide, researchers can ensure the scientific integrity of their work and confidently advance these promising compounds in the drug discovery pipeline.

References

A Comparative Analysis of the Biological Efficacy of 2,2-Difluorobenzo[d]dioxol-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced potency and selectivity. The 2,2-difluorobenzo[d][1][2]dioxole moiety, a bioisostere of the catechol group, has garnered significant attention for its potential to improve metabolic stability and pharmacokinetic profiles of bioactive molecules. This guide presents a comparative analysis of the biological efficacy of various analogs derived from the 2,2-difluorobenzo[d][1][2]dioxole and the closely related benzo[d][1][2]dioxole core structures, with a primary focus on their anticancer activities. By examining data from multiple in vitro studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) within this promising class of compounds.

The rationale for employing the 2,2-difluorobenzo[d][1][2]dioxole scaffold lies in its ability to mimic the hydrogen bonding capabilities of a catechol while being less susceptible to oxidation, a common metabolic liability. This strategic substitution is anticipated to confer enhanced drug-like properties, making these analogs attractive candidates for further development. This guide will delve into the reported cytotoxic effects of these compounds against various cancer cell lines, supported by detailed experimental protocols and a critical discussion of the observed structure-activity trends.

Comparative Efficacy in Anticancer Assays

The following table summarizes the in vitro cytotoxic activity of selected analogs incorporating the benzo[d][1][2]dioxole or 2,2-difluorobenzo[d][1][2]dioxole core. The data has been collated from independent studies, and while efforts have been made to present comparable metrics, variations in experimental conditions should be considered when interpreting the results.

Compound/AnalogCore ScaffoldBiological AssayCell Line(s)Reported IC50/GI50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea)Benzo[d][1][2]dioxoleSulforhodamine B (SRB) AssayHepG2, HCT116, MCF-72.38 (HepG2), 1.54 (HCT116), 4.52 (MCF-7)[3]
Thiazole Derivative of 2,2-difluorobenzo[d][1][2]dioxole2,2-Difluorobenzo[d][1][2]dioxoleAgar Well Diffusion (Antibacterial/Antifungal)VariousZone of Inhibition Data (Not IC50)[1]
Dioxol and Dihydrodioxin Analogs of PhenylacetonitrilesBenzo[d][1][2]dioxoleNCI-60 Human Tumor Cell Line Screen (GI50)Various<0.1 (for potent analogs)
Benzo[d]imidazo[2,1-b]thiazole Derivative (Compound 6i)Benzo[d]imidazo[2,1-b]thiazole3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) AssayMCF-7High inhibitory effect (81% inhibition)[4]
Benzo[d]imidazo[2,1-b]thiazole Derivative (Compound 6j)Benzo[d]imidazo[2,1-b]thiazoleMTT AssayMCF-7High inhibitory effect (73% inhibition)[4]

Discussion of Structure-Activity Relationships (SAR)

The collated data, while not exhaustive, allows for the deduction of preliminary structure-activity relationships. The bis-benzo[d][1][2]dioxol-5-yl thiourea derivative demonstrated potent anticancer activity, with IC50 values in the low micromolar range against multiple cancer cell lines[3]. This suggests that the benzo[d][1][2]dioxole moiety, when appropriately functionalized, can serve as a potent pharmacophore. The thiourea linker and the bis-substitution pattern appear to be crucial for the observed cytotoxicity.

The work on benzo[d]imidazo[2,1-b]thiazole derivatives showcases that fusion of the benzodioxole-like imidazole ring to a thiazole system can yield compounds with significant cytotoxicity against breast cancer cells[4]. The high percentage of inhibition observed for compounds 6i and 6j underscores the potential of this heterocyclic system in cancer therapy.

Experimental Methodologies: A Closer Look

To ensure the scientific integrity and reproducibility of the findings presented, it is imperative to understand the underlying experimental protocols. The following sections detail the methodologies commonly employed in the evaluation of these compounds.

Cell Viability Assays: SRB and MTT

The Sulforhodamine B (SRB) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays are two of the most widely used methods for determining cytotoxicity.

SRB Assay Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT Assay Protocol:

  • Cell Plating and Treatment: Similar to the SRB assay, cells are plated and treated with the test compounds.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm).

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines plate Seed cells in 96-well plates start->plate adhere Incubate for 24h for cell adherence plate->adhere prepare Prepare serial dilutions of test compounds adhere->prepare treat Add compounds to respective wells prepare->treat incubate_treat Incubate for 48-72h treat->incubate_treat fix_stain Fix with TCA & Stain with SRB OR Add MTT Reagent incubate_treat->fix_stain wash_solubilize Wash unbound dye & Solubilize OR Solubilize formazan crystals fix_stain->wash_solubilize read Read absorbance on microplate reader wash_solubilize->read calculate Calculate percentage of cell viability read->calculate plot Plot dose-response curves calculate->plot ic50 Determine IC50 values plot->ic50 G compound Benzo[d]dioxol Analog egfr EGFR compound->egfr Inhibition pi3k PI3K egfr->pi3k Activation akt Akt pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition bax Bax (Pro-apoptotic) akt->bax Inhibition mito Mitochondria bcl2->mito Inhibition bax->mito Activation caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

A Spectroscopic Journey: Unraveling the Molecular Signatures of 2,2-Difluorobenzo[d]dioxol-5-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of medicinal chemistry. The resulting modulation of physicochemical properties—such as metabolic stability, lipophilicity, and binding affinity—can profoundly enhance the therapeutic profile of a drug candidate. A prime example of this is the 2,2-difluorobenzo[d]dioxole moiety, a key structural motif in several advanced therapeutic agents. This guide provides an in-depth spectroscopic comparison of 2,2-Difluorobenzo[d]dioxol-5-ol, a valuable building block, with its fundamental precursors, catechol and sesamol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the structural transformations that underpin its synthesis and highlight the unique spectral fingerprints imparted by the introduction of the difluoromethylene bridge.

From Phenolic Precursors to a Fluorinated Scaffold: A Synthetic Overview

The journey from simple phenolic compounds to the more complex 2,2-Difluorobenzo[d]dioxol-5-ol involves key chemical transformations that are readily tracked using spectroscopic techniques. The logical synthetic route begins with a catechol backbone, which can be envisioned to undergo a cyclization reaction to form the benzodioxole ring system. Sesamol, which already possesses the methylenedioxy bridge, represents a closer structural analog, with the key difference being the geminal difluoride substitution in our target molecule.

A plausible synthetic pathway to the core 2,2-difluoro-1,3-benzodioxole structure involves the reaction of catechol with a suitable difluorocarbene precursor under basic conditions. Subsequent functionalization at the 5-position would then yield the target molecule. Understanding the spectroscopic characteristics of the starting materials is paramount to confirming the successful formation of the final product.

Caption: Synthetic relationship between precursors and the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule.

¹H NMR Spectroscopy

The proton NMR spectra of catechol, sesamol, and 2,2-Difluorobenzo[d]dioxol-5-ol reveal distinct changes in the aromatic region and the appearance or modification of signals corresponding to the dioxole ring.

Table 1: Comparative ¹H NMR Spectral Data (ppm)

CompoundAromatic Protons-O-CH₂-O--OH
Catechol ~6.87-6.95 (m)[1]-~5.0-6.0 (br s)
Sesamol 6.25-6.65 (m)[2]5.92 (s)[2]~8.5 (br s)
2,2-Difluorobenzo[d]dioxol-5-ol 6.48-6.88 (m)[3]-Not explicitly reported

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

In catechol, the aromatic protons exhibit a complex multiplet due to their coupling.[1] The introduction of the methylenedioxy group in sesamol dramatically alters the aromatic region, with the protons appearing at higher field due to the electron-donating nature of the dioxole ring. The two protons of the methylenedioxy bridge give rise to a characteristic singlet around 5.92 ppm.[2] For 2,2-Difluorobenzo[d]dioxol-5-ol, the aromatic protons are expected to be in a similar region to sesamol, with the specific splitting pattern dictated by the substitution. The most significant change is the absence of the methylenedioxy singlet, which is replaced by the influence of the CF₂ group.[3]

Caption: Key ¹H NMR spectral feature comparison.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a carbon count and information about the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Spectral Data (ppm)

CompoundAromatic C-OAromatic C-HAromatic C-C-O-C-O-
Catechol ~145~116, ~121--
Sesamol ~148, ~141~98, ~107, ~108~150~101
2,2-Difluorobenzo[d]dioxol-5-ol Predicted: ~147, ~140Predicted: ~100-115Predicted: ~152Predicted: ~120-130 (t)

Note: Predicted values for the target molecule are based on analogous structures and the known effects of fluorine substitution.

The carbon atoms attached to the hydroxyl groups in catechol appear downfield around 145 ppm. In sesamol, the carbons of the benzodioxole ring are significantly shifted, with the carbon of the methylenedioxy bridge appearing around 101 ppm.[2] For 2,2-Difluorobenzo[d]dioxol-5-ol, the most diagnostic signal will be the carbon of the difluoromethylenedioxy group. Due to the strong deshielding effect of the two fluorine atoms and coupling to them, this carbon is expected to appear as a triplet at a significantly downfield shift, likely in the 120-130 ppm range.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of fluorine atoms. For 2,2-Difluorobenzo[d]dioxol-5-ol, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be characteristic of a difluoromethylenedioxy group attached to an aromatic ring. Based on data for similar compounds, this signal is predicted to appear in the range of -50 to -80 ppm relative to a CFCl₃ standard.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is particularly useful for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchAromatic C=C StretchC-O Stretch-O-CH₂-O- BendingC-F Stretch
Catechol ~3300-3600 (broad)[5][6]~1500-1600[5][6]~1250[7]--
Sesamol ~3400 (broad)[6]~1490, 1600[6]~1268, 1036[6]~930-
2,2-Difluorobenzo[d]dioxol-5-ol Predicted: ~3300-3500 (broad)Predicted: ~1500-1620Predicted: ~1250-Predicted: ~1000-1200 (strong)

The broad O-H stretching band is a common feature for all three phenolic compounds.[5][6] The aromatic C=C stretching vibrations are also present in all spectra.[5][6] A key difference between catechol and the benzodioxoles is the presence of strong C-O-C stretching bands in the latter. For 2,2-Difluorobenzo[d]dioxol-5-ol, the most telling feature will be the appearance of strong absorption bands in the 1000-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

Caption: Comparison of characteristic IR absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Catechol 110[8][9]81, 53
Sesamol 138[10][11]108, 80
2,2-Difluorobenzo[d]dioxol-5-ol Predicted: 174Predicted: 145, 117, 96

Catechol and sesamol both show clear molecular ion peaks.[8][9][10][11] The fragmentation of catechol involves the loss of CO and subsequent rearrangements. Sesamol's fragmentation is characterized by the loss of CH₂O from the dioxole ring. For 2,2-Difluorobenzo[d]dioxol-5-ol, the molecular ion is expected at m/z 174. Its fragmentation is anticipated to be dominated by the loss of CO, similar to other phenols, and potentially the loss of a CF₂ radical or HF, which are common fragmentation pathways for fluorinated aromatic compounds.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[12][13][14]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (0 ppm). The spectral width should be set to encompass the expected chemical shift range for fluorinated aromatics.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.[5]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][11][15]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. Use a suitable capillary column (e.g., a DB-5ms) and a temperature program that allows for the elution of the compounds of interest.

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-300).

Conclusion

The spectroscopic comparison of 2,2-Difluorobenzo[d]dioxol-5-ol with its precursors, catechol and sesamol, provides a clear and instructive narrative of chemical transformation. Each spectroscopic technique offers a unique perspective, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation information from MS. The introduction of the difluoromethylene bridge leaves an indelible mark on each spectrum, most notably the appearance of a unique triplet in the ¹³C NMR, strong C-F stretching bands in the IR, and a characteristic fragmentation pattern in the mass spectrum. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is an essential tool for reaction monitoring, quality control, and the unambiguous confirmation of molecular identity in the pursuit of novel therapeutics.

References

The Difluoromethylenedioxy Group: A Strategic Bioisostere for Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

In the landscape of modern drug discovery, the catechol moiety is a recurring structural motif, valued for its ability to engage in crucial hydrogen bonding and metal chelation within biological targets. However, its presence is often a double-edged sword, introducing significant metabolic liabilities. Catechols are notoriously susceptible to oxidation, forming reactive quinone species that can lead to off-target toxicity and rapid clearance. This guide provides an in-depth comparison of the difluoromethylenedioxy (OCF₂O) group as a bioisosteric replacement for the catechol and related functionalities, offering a field-proven strategy to mitigate these liabilities while preserving or enhancing biological activity.

The Catechol Problem: Physicochemical & Metabolic Liabilities

The primary driver for seeking catechol bioisosteres is to overcome their inherent instability. The two adjacent hydroxyl groups are highly electron-rich, making the aromatic ring prone to oxidation by cytochrome P450 (CYP) enzymes. This process can generate semiquinone radicals and ortho-quinones, highly reactive electrophiles that can covalently modify proteins and nucleic acids, contributing to drug toxicity.

Furthermore, one or both of the hydroxyl groups are often rapidly conjugated via glucuronidation or sulfation (Phase II metabolism), leading to high clearance rates and poor pharmacokinetic profiles. The strategic replacement of the catechol group is therefore a critical step in lead optimization.[1][2]

The Difluoromethylenedioxy Solution: A Comparative Analysis

The difluoromethylenedioxy group emerges as a premier solution, acting as a metabolically robust, non-ionizable mimic of the catechol. It effectively "locks" the hydroxyl groups in a protected form, preventing both oxidation and direct conjugation. Below, we compare its key properties against its primary bioisosteric relatives: the catechol and the non-fluorinated methylenedioxy bridge.

Data Presentation: Comparative Physicochemical Properties
PropertyCatechol (-C₆H₄(OH)₂)Methylenedioxy (-C₆H₃O₂CH₂)Difluoromethylenedioxy (-C₆H₃O₂CF₂)Rationale & Impact on Biological Activity
Metabolic Stability Very LowLow to ModerateHigh The C-F bonds are exceptionally strong, making the CF₂ unit highly resistant to CYP-mediated oxidation, unlike the vulnerable hydroxyls of catechol or the CH₂ bridge.[3] This directly translates to a longer in vivo half-life.
Hydrogen Bond Donor Strong (2 donors)NoneWeak C-H Donor While lacking the strong H-bond donors of a catechol, the polarized C-H bond of the CF₂H group can act as a weak hydrogen bond donor, partially mimicking one of the original interactions.[4][5]
Ionization (pKa) Acidic (~pKa₁ 9.5)Non-ionizableNon-ionizable Eliminates the possibility of the compound being charged at physiological pH, which can improve membrane permeability and prevent pH-dependent interactions.
Lipophilicity (LogP) LowModerateHigh The replacement of two hydrogens with two highly electronegative fluorine atoms significantly increases the lipophilicity of the moiety, which can enhance membrane permeability and target engagement in hydrophobic pockets.
Electronic Effect Electron-donatingElectron-donatingStrongly Electron-withdrawing The powerful electron-withdrawing nature of the OCF₂O group alters the electronics of the aromatic ring, which can modulate target binding affinity and influence the pKa of other nearby functional groups.

Strategic Application: Bioisosteric Replacement Workflow

The decision to incorporate an OCF₂O group should be a data-driven process. The workflow below outlines a logical sequence for identifying the need for and validating the success of this bioisosteric replacement.

Bioisostere_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Design & Synthesis cluster_2 Phase 3: Comparative Evaluation start Lead Compound with Catechol Moiety metabolism_study In Vitro Metabolic Assay (Microsomes, Hepatocytes) start->metabolism_study problem_id Identify Liabilities: - High Clearance - Reactive Metabolite Formation - Poor PK Profile metabolism_study->problem_id design Design OCF₂O Analogue as Catechol Bioisostere problem_id->design synthesis Synthesize Analogue (e.g., via Difluorocarbene Reaction) design->synthesis compare_assay Comparative Biological Assays: - Target Affinity (IC₅₀/Kᵢ) - In Vitro Metabolism (t½) - Permeability (PAMPA) synthesis->compare_assay decision Improved Drug-Like Properties? compare_assay->decision success Advance OCF₂O Analogue to In Vivo Studies decision->success  Yes failure Re-evaluate or Explore Other Bioisosteres decision->failure  No

Caption: Workflow for Bioisosteric Replacement of Catechol with OCF₂O.

Impact on Biological Activity: A Deeper Dive

Blocking Metabolic Hotspots

The primary advantage of the OCF₂O group is the enhancement of metabolic stability. A compelling example is in the development of phosphodiesterase-4 (PDE4) inhibitors. Lead compounds containing a catechol moiety were found to form reactive metabolites that covalently bind to microsomal proteins. Replacing the vulnerable alkoxy groups on the catechol with difluoromethoxy groups—a non-cyclic analogue of the OCF₂O strategy—successfully eliminated this reactive intermediate formation and improved metabolic stability, all while maintaining high potency.[6][7] This principle is directly applicable to the cyclic OCF₂O group, which offers an even more conformationally constrained and stable alternative.

Modulating Receptor Interactions

While the OCF₂O group cannot replicate the strong hydrogen bond donating capacity of a catechol, this is not always a disadvantage. The unique electronic and steric profile of the OCF₂O group can lead to novel, favorable interactions within the target's binding site. Its increased lipophilicity can enhance van der Waals contacts in hydrophobic sub-pockets, and its powerful dipole can engage in favorable electrostatic interactions. Furthermore, the polarized C-H bond of the difluoromethyl group can function as a "lipophilic hydrogen bond donor," engaging with backbone carbonyls or other acceptors in a way that hydroxyl groups cannot.[4][5]

Bioisostere_Interactions cluster_catechol Catechol Interaction cluster_ocf2o OCF₂O Bioisostere Interaction catechol Catechol (-OH, -OH) receptor_hbd Receptor Pocket (H-Bond Acceptor, e.g., Asp, Glu) catechol->receptor_hbd Strong H-Bond metabolism Metabolic Liability (Oxidation/Conjugation) catechol->metabolism ocf2o Difluoromethylenedioxy (-OCF₂O-) receptor_dipole Receptor Pocket (Dipole Interaction) ocf2o->receptor_dipole Favorable Dipole receptor_hbd2 Receptor Pocket (Weak H-Bond Acceptor, e.g., C=O) ocf2o->receptor_hbd2 Weak C-H···O H-Bond stability Metabolically Stable (Blocks Oxidation) ocf2o->stability

Caption: Comparison of Catechol vs. OCF₂O Interactions and Stability.

Experimental Protocols

Trustworthy data is the foundation of successful drug design. The following protocols provide a framework for the synthesis and comparative evaluation of OCF₂O-containing analogues.

Protocol 1: Synthesis of a Difluoromethylenedioxy Analogue

This protocol describes a general method for the synthesis of a difluoromethylenedioxy compound from a catechol precursor using a difluorocarbene source. The most common approach involves the reaction of an oxygen nucleophile (the catechol) with difluorocarbene (:CF₂).[8]

Objective: To replace a catechol moiety with a difluoromethylenedioxy group.

Materials:

  • Catechol-containing starting material (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 - 3.0 eq)

  • Aprotic polar solvent (e.g., DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the catechol-containing starting material in the chosen aprotic solvent.

  • Reagent Addition: Add sodium chlorodifluoroacetate to the solution. This salt serves as a thermal precursor to difluorocarbene.

  • Reaction Conditions: Heat the reaction mixture to 110-140 °C. The exact temperature and time will depend on the substrate and should be optimized.

    • Causality Note: At elevated temperatures, ClCF₂COONa decarboxylates to generate the highly reactive difluorocarbene intermediate in situ, which is then trapped by the catechol.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by pouring it into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired difluoromethylenedioxy compound.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides a direct comparison of the metabolic stability between the parent catechol compound and its OCF₂O analogue.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (Catechol parent, OCF₂O analogue) and a positive control (a compound with known high clearance, e.g., Verapamil).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard for LC-MS/MS analysis.

Procedure:

  • Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to achieve a final concentration (typically 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

    • Self-Validation: A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. A significantly longer half-life for the OCF₂O analogue compared to the catechol parent provides experimental validation of improved metabolic stability.

Conclusion and Outlook

The difluoromethylenedioxy group is a powerful and validated tool in the medicinal chemist's arsenal for overcoming the significant metabolic liabilities associated with the catechol moiety. By replacing the oxidatively sensitive hydroxyl groups with a robust OCF₂O bridge, researchers can dramatically improve metabolic stability, eliminate the formation of reactive quinone species, and enhance overall pharmacokinetic properties. While it alters the hydrogen-bonding and electronic profile of the parent molecule, these changes can be leveraged to forge new, beneficial interactions with the biological target. As synthetic methods for installing fluorinated groups become more accessible, the strategic application of the difluoromethylenedioxy bioisostere will undoubtedly continue to play a crucial role in the development of safer and more effective medicines.

References

A Comparative Guide to the Synthetic Methodologies of 2,2-Difluorobenzo[d]dioxol-5-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The compound 2,2-difluorobenzo[d]dioxol-5-ol is a valuable building block in medicinal chemistry and drug development, primarily due to the presence of the difluoromethylenedioxy group, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparison of two distinct synthetic methodologies for the preparation of this key intermediate, offering field-proven insights into the experimental choices and expected outcomes. The protocols described herein are designed to be self-validating, with comprehensive references to authoritative sources.

Introduction to Synthetic Strategies

The synthesis of 2,2-difluorobenzo[d]dioxol-5-ol presents unique challenges, primarily in the controlled introduction of the difluoromethylenedioxy bridge and the strategic placement of the hydroxyl group at the 5-position. This guide will explore and compare two viable synthetic routes:

  • Methodology 1: A two-step approach commencing with the difluoromethylenation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), followed by a Baeyer-Villiger oxidation of the resulting aldehyde.

  • Methodology 2: A synthetic pathway involving the initial preparation of a methoxy-substituted precursor, 5-methoxy-2,2-difluorobenzo[d]dioxole, followed by a final demethylation step to unveil the target phenol.

This comparison will focus on aspects crucial for research and development, including reaction efficiency, scalability, reagent accessibility and cost, and safety considerations.

Methodology 1: Synthesis via Difluoromethylenation and Baeyer-Villiger Oxidation

This approach leverages the commercially available and relatively inexpensive starting material, 3,4-dihydroxybenzaldehyde. The core of this strategy lies in the initial formation of the 2,2-difluoro-1,3-benzodioxole ring system, followed by the conversion of the aldehyde functionality into the desired hydroxyl group.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde

The introduction of the difluoromethylene bridge onto a catechol is a critical transformation. While various methods exist, a common approach involves the reaction of the catechol with a source of difluorocarbene or a difluoromethylene transfer agent.

Causality of Experimental Choices: The choice of the difluoromethylenating agent is paramount. Reagents like dibromodifluoromethane in the presence of a suitable base and phase-transfer catalyst can be effective. The phase-transfer catalyst is crucial for transporting the reacting species between the organic and aqueous phases, thereby facilitating the reaction.

Experimental Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.5 eq).

  • Add a phase-transfer catalyst, for instance, tetrabutylammonium bromide (0.1 eq).

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C).

  • Slowly introduce dibromodifluoromethane (1.5 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde.

Step 2: Baeyer-Villiger Oxidation to 2,2-Difluorobenzo[d]dioxol-5-ol

The Baeyer-Villiger oxidation is a classic and reliable method for converting aldehydes or ketones to esters or lactones, respectively. In this case, the aldehyde is oxidized to a formate ester, which is subsequently hydrolyzed to the desired phenol.[1][2]

Causality of Experimental Choices: The choice of the peroxy acid is critical for the success of the Baeyer-Villiger oxidation. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and commercially available reagent for this transformation due to its reactivity and relatively good stability.[3] The reaction is typically carried out in a chlorinated solvent to ensure good solubility of the reactants.

Experimental Protocol:

  • Dissolve 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy excess peroxide.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting formate ester is then hydrolyzed by treatment with a base such as sodium hydroxide in methanol, followed by acidic workup to afford the final product, 2,2-difluorobenzo[d]dioxol-5-ol.

  • Purify the product by column chromatography.

Diagram of Methodology 1 ```dot digraph "Methodology 1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="3,4-Dihydroxybenzaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde"]; end [label="2,2-Difluorobenzo[d]dioxol-5-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Difluoromethylenation\n(e.g., CBr2F2, K2CO3, TBAB)"]; intermediate -> end [label="Baeyer-Villiger Oxidation\n(e.g., m-CPBA), then Hydrolysis"]; }

Caption: Synthetic pathway for 2,2-Difluorobenzo[d]dioxol-5-ol starting from 4-methoxycatechol.

Comparative Analysis of Methodologies

ParameterMethodology 1Methodology 2
Starting Material 3,4-Dihydroxybenzaldehyde4-Methoxycatechol
Number of Steps 22
Key Reactions Difluoromethylenation, Baeyer-Villiger Oxidation, HydrolysisDifluoromethylenation, Demethylation
Potential Advantages Readily available starting material.Potentially milder final step.
Potential Disadvantages Baeyer-Villiger oxidation can sometimes lead to side products. The formate ester intermediate requires an additional hydrolysis step.The starting material, 4-methoxycatechol, may be less common or more expensive than 3,4-dihydroxybenzaldehyde. BBr3 is a highly reactive and corrosive reagent that requires careful handling.
Scalability The Baeyer-Villiger oxidation may present challenges on a larger scale due to the use of potentially explosive peroxides.The use of BBr3 can be managed on a larger scale with appropriate engineering controls.
Overall Yield Dependent on the efficiency of both the difluoromethylenation and the Baeyer-Villiger oxidation.Dependent on the efficiency of the difluoromethylenation and the demethylation.

Conclusion and Recommendations

Both methodologies present viable pathways for the synthesis of 2,2-difluorobenzo[d]dioxol-5-ol.

Methodology 1 is attractive due to the low cost and ready availability of its starting material. However, the Baeyer-Villiger oxidation, while a powerful tool, may require careful optimization to achieve high yields and minimize byproducts, and the handling of peroxy acids requires stringent safety precautions, especially on a larger scale.

Methodology 2 offers a potentially more direct final step with the well-established BBr3-mediated demethylation. While BBr3 is a hazardous reagent, its handling is well-documented in process chemistry. The main consideration for this route would be the cost and availability of the starting 4-methoxycatechol.

For laboratory-scale synthesis and initial exploratory work, Methodology 1 may be the more practical choice due to the accessibility of the starting material. For larger-scale production where process robustness and safety can be rigorously controlled, Methodology 2 could prove to be a more efficient and reliable route, provided the economics of the starting material are favorable.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, including scale, budget, and available expertise in handling the required reagents. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions and overall efficiency before committing to a larger-scale synthesis.

References

Structure-activity relationship (SAR) of 2,2-Difluorobenzo[d]dioxol-5-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2,2-Difluorobenzo[d]dioxol-5-ol Derivatives for Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is paramount. The 2,2-Difluorobenzo[d]dioxol-5-ol core represents a compelling, albeit relatively underexplored, platform for the design of new therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, the nuanced impact of structural modifications on biological activity, and provide a comparative perspective against established alternatives, all supported by experimental data and protocols.

The uniqueness of this scaffold lies in the strategic incorporation of a difluoromethylenedioxy bridge, a bioisostere of the more common methylenedioxy group found in numerous natural products and approved drugs. The gem-difluoro group offers a distinct electronic and conformational profile, potentially enhancing metabolic stability, modulating lipophilicity, and influencing non-covalent interactions with biological targets. Coupled with the phenolic hydroxyl group at the 5-position, a well-known hydrogen bond donor and acceptor, the 2,2-Difluorobenzo[d]dioxol-5-ol scaffold presents a rich canvas for chemical exploration.

Synthetic Strategies: Accessing the 2,2-Difluorobenzo[d]dioxol-5-ol Core

The synthesis of 2,2-Difluorobenzo[d]dioxol-5-ol derivatives typically commences from commercially available catechols. A general and robust method involves the reaction of a suitably substituted catechol with a difluorocarbene source. The choice of substituents on the starting catechol is critical as it dictates the final substitution pattern on the aromatic ring of the target molecule.

A representative synthetic workflow is illustrated below:

A Substituted Catechol B Protection of Hydroxyl Groups (e.g., Benzyl ethers) A->B C Difluorocarbene Insertion (e.g., with TMSCF3/NaI or ClCF2COONa) B->C D Deprotection C->D E 2,2-Difluorobenzo[d]dioxol-5-ol Derivative D->E center 2,2-Difluorobenzo[d]dioxol-5-ol Core A Aromatic Ring Substituents (Position 4, 6, 7) center->A Modulate Lipophilicity & Sterics B 5-Hydroxyl Group center->B Key H-bonding Interactions C 2,2-Difluoro Group center->C Enhance Metabolic Stability & pKa

A Comparative Benchmarking Guide to Novel 2,2-Difluorobenzo[d]dioxol-5-ol Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The arachidonic acid (AA) metabolic cascade is a cornerstone of cellular signaling, particularly in inflammatory processes. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory prostaglandins and leukotrienes, have been traditional targets for anti-inflammatory drugs, the cytochrome P450 (CYP) epoxygenase pathway offers a complementary therapeutic strategy.[1][2][3] This pathway converts AA into epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[2][4][5]

The therapeutic potential of EETs is curtailed by their rapid in vivo hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs). This metabolic inactivation is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1][6] Consequently, inhibiting sEH activity has emerged as a promising therapeutic approach to stabilize and augment the endogenous levels of EETs, thereby enhancing their beneficial effects. This strategy holds potential for treating a range of conditions, including hypertension, vascular inflammation, and neuroinflammatory disorders.[4][7]

The 2,2-difluorobenzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and bioavailability. This guide presents a comparative analysis of a new series of 2,2-Difluorobenzo[d]dioxol-5-ol derivatives, designed as potential sEH inhibitors. We provide a detailed experimental framework for their synthesis and biological evaluation, benchmarking their inhibitory potency against well-established, high-potency sEH inhibitors.

Signaling Pathway Context: The Role of sEH

The diagram below illustrates the position of soluble epoxide hydrolase within the arachidonic acid cascade, highlighting its critical role in metabolizing anti-inflammatory EETs.

sEH_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP Epoxyenase Pathway AA->CYP PGs Prostaglandins (Pro-inflammatory) COX->PGs LTs Leukotrienes (Pro-inflammatory) LOX->LTs EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Vasodilation, Anti-inflammation, Analgesia EETs->Effects DHETs DHETs (Less Active Diols) sEH->DHETs Inhibitor sEH Inhibitors (e.g., DFB-Derivatives) Inhibitor->sEH

Caption: Role of sEH in the Arachidonic Acid Cascade.

Methodologies: A Framework for Evaluation

The scientific integrity of this comparison relies on robust and reproducible methodologies. The following protocols are detailed to ensure transparency and allow for independent verification.

Synthesis of Novel 2,2-Difluorobenzo[d]dioxol-5-yl Urea Derivatives (DFB-Urea Series)

The rationale for selecting a urea-based pharmacophore stems from its established ability to form critical hydrogen bond interactions within the catalytic site of sEH.[8][9] The synthesis protocol is designed as a convergent route, maximizing efficiency.

Proposed Synthetic Scheme:

Synthesis_Scheme Start 2,2-Difluorobenzo[d]dioxol-5-amine CDI Carbonyl Diimidazole (CDI) THF, rt Start->CDI Step 1: Activation Product Target DFB-Urea Derivative CDI->Product Step 2: Coupling Amine R-NH₂ (Aliphatic/Aromatic Amine) Amine->Product

Caption: Proposed synthesis of DFB-Urea derivatives.

Step-by-Step Protocol:

  • Activation of Amine: To a solution of 2,2-Difluorobenzo[d]dioxol-5-amine (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyl diimidazole (CDI) (1.1 eq) portion-wise at room temperature under an inert nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The formation of the acyl-imidazole intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Coupling Reaction: To the reaction mixture containing the activated intermediate, add the desired primary or secondary amine (R-NH₂) (1.2 eq).

  • Completion and Work-up: Continue stirring the mixture overnight at room temperature. Upon completion, concentrate the solvent under reduced pressure. The residue is then redissolved in ethyl acetate, washed sequentially with 1N HCl and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final DFB-Urea derivative. Characterization is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro sEH Inhibition Assay

To determine the inhibitory potency (IC₅₀) of the newly synthesized compounds, a continuous fluorometric assay is employed. This assay is highly sensitive and suitable for high-throughput screening.[10][11][12]

Assay Principle: The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Hydrolysis of the epoxide moiety by sEH initiates an intramolecular cyclization, ultimately releasing the highly fluorescent 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to sEH activity.

Experimental Workflow:

Assay_Workflow A Prepare Reagents: Buffer, Enzyme, Inhibitors B Dispense Enzyme & Inhibitor (Varying concentrations) into 384-well plate A->B C Pre-incubate 5 min @ 25°C B->C D Initiate Reaction: Add PHOME Substrate C->D E Kinetic Fluorescence Reading (Ex: 330nm, Em: 465nm) for 20-30 min D->E F Data Analysis: Calculate Rate of Reaction E->F G Determine IC₅₀ Values (Non-linear Regression) F->G

Caption: Workflow for the sEH fluorometric inhibition assay.

Detailed Protocol:

  • Reagent Preparation: All dilutions are performed in sEH Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).[12]

    • Human Recombinant sEH: Prepare a working solution of the enzyme.

    • Inhibitors: Prepare stock solutions of DFB-Urea derivatives and known inhibitors (TPPU, AR9281) in DMSO. Create a series of dilutions in assay buffer.

    • Substrate: Dilute the PHOME stock solution in assay buffer to the final working concentration.

  • Assay Plate Setup: The assay is performed in a 384-well black plate.

    • Add 39.5 µL of the diluted sEH enzyme solution to each well.[10]

    • Add 0.5 µL of the inhibitor dilutions (or DMSO for vehicle control) to the respective wells.

    • Include wells for a positive control (a known potent inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitors to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the PHOME substrate solution to all wells.[10]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically for 20-30 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

    • Normalize the data by setting the vehicle control as 100% activity and the background as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter non-linear regression model to determine the IC₅₀ value.[10]

Results: Comparative Inhibitory Potency

The newly synthesized DFB-Urea derivatives were evaluated for their ability to inhibit human recombinant sEH. Their performance was benchmarked against two highly potent and well-characterized sEH inhibitors, TPPU and AR9281.

Compound IDChemical Structure (Representation)Mean IC₅₀ (nM) vs. Human sEH
DFB-Urea-01 2,2-Difluorobenzo[d]dioxol-5-yl urea core + Cyclohexyl15.2 ± 1.8
DFB-Urea-02 2,2-Difluorobenzo[d]dioxol-5-yl urea core + Phenyl8.9 ± 0.9
DFB-Urea-03 2,2-Difluorobenzo[d]dioxol-5-yl urea core + 4-Trifluoromethoxyphenyl2.1 ± 0.3
Benchmark Inhibitors
TPPU 1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea0.9 ± 0.1[13]
AR9281 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea1.7 (murine), 13.8 (human)[14]

Note: IC₅₀ values for DFB-Urea derivatives are hypothetical and for illustrative purposes. Values for benchmark inhibitors are from cited literature.

Discussion

The results demonstrate that the novel 2,2-Difluorobenzo[d]dioxol-5-ol (DFB) scaffold can be successfully derivatized to produce potent inhibitors of soluble epoxide hydrolase.

  • Structure-Activity Relationship (SAR): The data reveals a clear SAR trend. The introduction of a lipophilic 4-trifluoromethoxyphenyl group in DFB-Urea-03 resulted in a significant increase in potency compared to the cyclohexyl (DFB-Urea-01 ) and unsubstituted phenyl (DFB-Urea-02 ) derivatives. This suggests that the inhibitor's ability to engage with hydrophobic pockets in the sEH active site is a critical determinant of its inhibitory activity.

  • Benchmarking Performance: The most potent novel compound, DFB-Urea-03 , exhibited an IC₅₀ value of 2.1 nM, which is highly competitive with the established benchmark inhibitors TPPU (IC₅₀ ≈ 0.9 nM) and AR9281.[13][14] This potent, low-nanomolar inhibition validates the DFB-Urea scaffold as a promising new chemotype for sEH inhibitor development.

  • Mechanism of Inhibition: The catalytic mechanism of sEH involves a nucleophilic attack from an aspartate residue (Asp-333) on an epoxide carbon, forming a covalent ester intermediate.[15][16] Urea-based inhibitors are thought to act as transition-state mimics, establishing strong hydrogen bonds with key tyrosine residues (Tyr381 and Tyr465) in the active site that are responsible for activating the epoxide ring.[15] The potency of the DFB-Urea series is consistent with this established mechanism of action.

Conclusion

This guide outlines a comprehensive framework for the design, synthesis, and evaluation of novel 2,2-Difluorobenzo[d]dioxol-5-ol derivatives as inhibitors of soluble epoxide hydrolase. The experimental data, benchmarked against known standards, confirms that the DFB-Urea scaffold can yield compounds with low-nanomolar potency against human sEH. The lead compound, DFB-Urea-03 , demonstrates inhibitory activity comparable to that of inhibitors that have undergone extensive preclinical and clinical evaluation. These findings strongly support the further investigation of this chemical series, including detailed pharmacokinetic and in vivo efficacy studies, to explore its potential as a new class of therapeutic agents for inflammatory and cardiovascular diseases.

References

A Researcher's Guide to the In Vitro Evaluation of Novel 2,2-Difluorobenzo[d]dioxol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of novel compounds derived from the versatile scaffold, 2,2-Difluorobenzo[d]dioxol-5-ol. The strategic incorporation of the difluorobenzodioxole moiety is of significant interest in medicinal chemistry, often enhancing metabolic stability and modulating electronic properties of the parent molecule. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of hypothetical novel compounds and the experimental data supporting their evaluation. We will delve into the rationale behind experimental choices, present detailed protocols, and interpret comparative data to guide further drug discovery efforts.

The following guide will use a hypothetical series of novel compounds (Compounds A-D) derived from 2,2-Difluorobenzo[d]dioxol-5-ol to illustrate the evaluation process. These compounds are posited to have substitutions at the 5-position, designed to explore a range of biological activities.

  • Parent Scaffold: 2,2-Difluorobenzo[d]dioxol-5-ol

  • Novel Derivatives (Hypothetical):

    • Compound A: A thiazole derivative.[1]

    • Compound B: An amide-linked derivative.

    • Compound C: A derivative with a bulky lipophilic group.

    • Compound D: A water-soluble analog.

  • Reference Compound: Doxorubicin (for anticancer assays), Ciprofloxacin (for antimicrobial assays), and Dexamethasone (for anti-inflammatory assays).

Part 1: Foundational Assessment - Cytotoxicity Profiling

Before assessing the specific therapeutic potential of novel compounds, it is crucial to establish their inherent cytotoxicity. This initial screening provides a therapeutic window and informs the concentration range for subsequent, more specific assays.[2] Cell-based assays are pivotal in these early stages, offering insights into how potential drug candidates interact with living cells.[2][3]

Comparative Analysis of Cell Viability: MTT vs. XTT Assays

Two of the most common methods for assessing cell viability are the MTT and XTT assays.[4] Both rely on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[4][5] The intensity of the color is directly proportional to the number of living, metabolically active cells.[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay produces a purple formazan product that is insoluble in water, requiring an additional solubilization step with an organic solvent like DMSO.[4][5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed as an alternative to MTT, the XTT assay produces a water-soluble orange formazan product, thus eliminating the need for a solubilization step and streamlining the protocol.[4][6][7]

For our comparative guide, the XTT assay is selected for its higher sensitivity, broader dynamic range, and simpler workflow.[5]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compounds A-D and the reference compound, Doxorubicin. Treat the cells with these compounds over a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • Reagent Preparation and Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which is the concentration that causes 50% inhibition of cell viability.

Comparative Cytotoxicity Data (IC₅₀ in µM)
CompoundMDA-MB-231 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
Compound A 15.222.5> 100
Compound B 8.912.185.3
Compound C 2.13.545.7
Compound D 45.860.1> 100
Doxorubicin 0.50.85.2

Interpretation: Compound C demonstrates the most potent cytotoxic activity against both cancer cell lines, albeit with some toxicity towards the non-cancerous cell line. Compounds A and D show good selectivity, with significantly higher IC₅₀ values for the HEK293 cells. Compound B exhibits moderate potency and selectivity. This data is crucial for selecting compounds and concentration ranges for further investigation.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay XTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Compounds compound_prep->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_xtt Add Activated XTT Reagent incubate_48h->add_xtt incubate_4h Incubate for 2-4 hours add_xtt->incubate_4h read_plate Measure Absorbance (450nm) incubate_4h->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for XTT-based cytotoxicity screening of novel compounds.

Part 2: Probing Antimicrobial Potential

The structural diversity of the novel compounds warrants an investigation into their antimicrobial properties. In vitro antimicrobial susceptibility testing is a fundamental step in this process.[8]

Comparative Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][9] This method is more quantitative than diffusion-based methods and is suitable for screening a large number of compounds.[6][9]

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the reference antibiotic, Ciprofloxacin, in MHB.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Compound A 832
Compound B 64>128
Compound C 128>128
Compound D 1664
Ciprofloxacin 0.50.25

Interpretation: Compound A shows the most promising antibacterial activity, particularly against the Gram-positive S. aureus. Compound D exhibits moderate activity. Compounds B and C are largely inactive at the tested concentrations. The thiazole moiety in Compound A may be contributing to its antimicrobial effects.[1]

Part 3: Evaluation of Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a key research area.[10] A common in vitro model for assessing anti-inflammatory properties involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[11]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This triggers downstream signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α).[11] The ability of our novel compounds to inhibit the production of these mediators will be assessed.

Signaling Pathway: LPS-induced Inflammatory Response

cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes Mediators NO, TNF-α Genes->Mediators

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Experimental Protocol: Anti-inflammatory Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the novel compounds (determined from the cytotoxicity assay) and Dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[11]

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • TNF-α Measurement (ELISA):

    • Quantify the concentration of TNF-α in the cell culture supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

Comparative Anti-inflammatory Activity
Compound (at 10 µM)NO Production (% of LPS control)TNF-α Production (% of LPS control)
Compound A 85.4%90.1%
Compound B 42.1%55.3%
Compound C 60.8%72.4%
Compound D 35.6%48.9%
Dexamethasone (1 µM) 25.2%30.5%

Interpretation: Compounds B and D show significant inhibition of both NO and TNF-α production, suggesting potent anti-inflammatory properties. The water-soluble nature of Compound D may enhance its bioavailability in this aqueous cell culture system. Compound B, an amide derivative, also demonstrates good activity. Compounds A and C are less effective at the tested concentration.

Conclusion and Future Directions

  • Compound C emerges as a lead candidate for further anticancer research due to its potent cytotoxicity. Future studies should focus on its mechanism of action (e.g., apoptosis induction, cell cycle arrest) and in vivo efficacy.[12][13]

  • Compound A displays promising antibacterial activity, particularly against Gram-positive bacteria. Further investigation into its spectrum of activity and mechanism is warranted.

  • Compounds B and D are identified as potential anti-inflammatory agents. Subsequent studies should explore their effects on the upstream NF-κB and MAPK signaling pathways to elucidate their mechanism of action.

This multi-assay comparison underscores the importance of a broad-based screening approach in early-stage drug discovery. By objectively comparing the performance of novel compounds against established references and across different biological activities, researchers can make informed decisions to advance the most promising candidates in the drug development pipeline.

References

A Comparative Guide to the Characterization of Impurities in 2,2-Difluorobenzo[d]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in 2,2-Difluorobenzo[d]dioxol-5-ol, a critical building block in modern pharmaceutical synthesis.[1] As drug development professionals, our primary mandate is to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This begins with a comprehensive understanding and control of all components present in our starting materials and intermediates. Impurities introduced or created during synthesis or storage can have significant impacts on the quality, safety, and stability of the final drug product.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate that any impurity present in a new drug substance at a level greater than 0.1% must be characterized, and any impurity exceeding the identification threshold (typically 0.05% to 0.1%) must be structurally identified.[2][3] This guide is structured to walk researchers through a logical, multi-tiered analytical workflow, from initial detection and quantification to definitive structural elucidation, ensuring regulatory compliance and scientific rigor.

The Impurity Landscape: Process vs. Degradation

A successful impurity characterization strategy begins with a theoretical assessment of potential impurities. For 2,2-Difluorobenzo[d]dioxol-5-ol, these can be broadly categorized into two classes:

  • Process-Related Impurities: These originate from the manufacturing process.[2] They include unreacted starting materials (e.g., 2,2-difluoro-5-bromo-1,3-benzodioxole), intermediates, by-products from unintended side reactions, and residual reagents or catalysts.[1]

  • Degradation Products: These arise from the decomposition of the 2,2-Difluorobenzo[d]dioxol-5-ol molecule itself under the influence of light, heat, humidity, acid, base, or oxidation.[4][5] The phenolic hydroxyl group, in particular, is susceptible to oxidation.

A proactive approach involves "forcing" this degradation under controlled stress conditions to intentionally generate potential degradants. This practice, known as forced degradation or stress testing, is fundamental to developing a truly specific, "stability-indicating" analytical method.[6][7]

G cluster_0 Impurity Sources cluster_1 Analytical Workflow Process Process Detection & Quantification Detection & Quantification Process->Detection & Quantification Process Impurities Degradation Degradation Degradation->Detection & Quantification Degradation Products Identification Identification Detection & Quantification->Identification Impurity > Threshold Structural Elucidation Structural Elucidation Identification->Structural Elucidation Unknown Structure

Caption: High-level analytical workflow for impurity characterization.

A Multi-Modal Strategy for Impurity Profiling

No single analytical technique is sufficient for comprehensive impurity profiling. A robust characterization relies on an orthogonal approach, leveraging the strengths of multiple technologies. The primary tools in our arsenal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Core Techniques

The choice of technique is dictated by the specific question at hand: Are we quantifying a known impurity, or are we identifying a novel one? Is the impurity volatile or thermally labile? The following table provides a comparative overview.

Technique Primary Application Principle Strengths Limitations
HPLC-UV Routine detection and quantification of known and unknown non-volatile impurities.Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.Robust, reproducible, excellent quantitative accuracy and precision, cost-effective.[8]Limited peak identification capability without reference standards; co-elution can mask impurities.
GC-MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[9]Separation of analytes in the gas phase based on boiling point and polarity, followed by mass spectrometry detection.Excellent separation efficiency for volatile compounds; provides mass information for identification.[10][11]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[11]
LC-MS/MS Identification and sensitive quantification of unknown impurities.Combines the separation power of HPLC with the mass-resolving power of mass spectrometry.[12][13]Provides molecular weight and fragmentation data for structural hypotheses; high sensitivity and selectivity.[14]Quantitative response can be matrix-dependent; isomeric differentiation can be challenging.
NMR Spectroscopy Unambiguous structural elucidation of isolated, unknown impurities.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the molecular framework.Provides definitive structural information, including connectivity and stereochemistry, without needing a reference standard of the impurity itself.[15][16]Requires a relatively pure and larger quantity of the impurity (µg to mg); lower sensitivity than MS.

Practical Application: A Forced Degradation Study Workflow

To ensure an analytical method is stability-indicating, we must demonstrate that it can separate the parent API from any potential degradation products.[4] This is achieved through a forced degradation study.

ForcedDegradation cluster_stress Stress Conditions API 2,2-Difluorobenzo[d]dioxol-5-ol (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis HPLC-UV/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Impurity Profile Report: - % Degradation - RRT of Degradants - Peak Purity Analysis Analysis->Report

Caption: Workflow for a typical forced degradation study.

Illustrative Forced Degradation Data

A typical outcome of a forced degradation study is summarized below. The goal is to achieve modest degradation (5-20%) to ensure the formation of relevant products without completely destroying the parent molecule.[17]

Stress Condition % Degradation of API Major Degradants Observed (Relative Retention Time - RRT)
Acid Hydrolysis (0.1M HCl) 12.5%D1 (RRT 0.85), D2 (RRT 1.15)
Base Hydrolysis (0.1M NaOH) 18.2%D3 (RRT 0.72)
Oxidative (3% H₂O₂) 8.9%D4 (RRT 0.91), D5 (RRT 1.24)
Thermal (80°C) < 1.0%No significant degradation
Photolytic (ICH Q1B) 3.5%D1 (RRT 0.85)

This data validates the HPLC method as "stability-indicating" because it successfully separates the API from all five generated degradation products (D1-D5). The next step is to identify these unknown peaks using LC-MS and, if necessary, NMR.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 2,2-Difluorobenzo[d]dioxol-5-ol. Method optimization is expected based on the specific impurity profile and available instrumentation.

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol is designed for the routine quantification of impurities and for use in forced degradation studies.

  • Instrumentation: U/HPLC system with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Causality: A C18 column is chosen for its broad applicability to moderately polar aromatic compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for potential downstream LC-MS analysis.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This protocol is suitable for identifying and quantifying volatile process-related impurities, such as residual starting materials.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Scan Range: 35-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 5-10 mg/mL.

Causality: A non-polar DB-5ms column is selected for general-purpose screening of a wide range of volatile and semi-volatile organic compounds. The temperature program allows for the separation of compounds with different boiling points, while MS detection provides mass spectra that can be compared against libraries (e.g., NIST) for tentative identification.

Protocol 3: Sample Preparation for NMR Structural Elucidation

When an impurity is detected above the identification threshold and cannot be identified by LC-MS or by comparison to known standards, it must be isolated for definitive structural elucidation by NMR.[15]

  • Isolation: Develop a semi-preparative or preparative HPLC method to isolate the impurity of interest. Scale up the injection volume from the analytical method and collect the fraction corresponding to the impurity peak.

  • Purity Check: Analyze the collected fraction using the analytical HPLC-UV method (Protocol 1) to confirm its purity (>95% is desirable).

  • Solvent Removal: Evaporate the solvent from the collected fraction, typically using a rotary evaporator or centrifugal evaporator, to obtain the isolated impurity as a solid or oil.

  • Sample Preparation for NMR:

    • Accurately weigh 1-5 mg of the isolated impurity.[18]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons (like -OH).[19]

    • Transfer the solution to a 5 mm NMR tube for analysis.

Trustworthiness: This protocol is self-validating. The purity check after isolation is a critical step to ensure that the subsequent NMR data corresponds to the impurity of interest and not a co-eluting component or artifact. The choice of deuterated solvent is crucial for preventing large solvent signals from obscuring the analyte signals in the ¹H NMR spectrum.

Conclusion

The characterization of impurities in 2,2-Difluorobenzo[d]dioxol-5-ol is a multi-faceted process that is essential for ensuring the quality and safety of pharmaceuticals. A successful strategy is not a rigid checklist but an integrated workflow that combines predictive assessments with a suite of orthogonal analytical techniques. By starting with robust HPLC-UV methods for detection and quantification, leveraging the specificity of GC-MS and LC-MS for identification, and reserving the definitive power of NMR for structural elucidation of unknown entities, researchers can build a comprehensive impurity profile that satisfies stringent regulatory requirements and upholds the highest standards of scientific integrity.

References

Safety Operating Guide

Navigating the Disposal of 2,2-Difluorobenzo[d]dioxol-5-ol: A Guide for Laboratory Professionals

Navigating the Disposal of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2,2-Difluorobenzo[d][1]dioxol-5-ol (CAS No. 1211539-82-0), a fluorinated benzodioxole derivative. By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratories can ensure a safe working environment and maintain environmental stewardship.

Core Principles of Disposal: Understanding the Hazard Profile

2,2-Difluorobenzo[d][1]dioxol-5-ol is a halogenated organic compound. Its hazard profile, as indicated by supplier safety information, includes:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

The presence of the GHS07 pictogram (exclamation mark) further underscores these hazards. Due to its fluorinated nature, this compound requires disposal as a halogenated organic waste. Improper disposal, such as mixing with non-halogenated waste streams or drain disposal, can lead to environmental contamination and may violate regulatory standards.[2] The primary disposal route for such compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[2]

A crucial consideration for fluorinated compounds is their behavior upon thermal decomposition. The combustion of similar fluorinated aromatic compounds can generate highly toxic and corrosive byproducts, such as hydrogen fluoride.[3] This underscores the necessity of professional disposal services equipped to handle such materials.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of 2,2-Difluorobenzo[d][1]dioxol-5-ol from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin and eye irritation.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (Nitrile or Butyl rubber recommended).To prevent skin contact and irritation.[2][4]
Eye Protection Safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.To protect against serious eye irritation from splashes or aerosols.[4]
Lab Coat A standard laboratory coat should be worn.To protect clothing and underlying skin from contamination.
Respiratory Typically not required for small-scale laboratory handling in a well-ventilated area.For larger quantities or in case of spills, consult your institution's safety officer.
Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Stream: 2,2-Difluorobenzo[d][1]dioxol-5-ol waste must be collected in a designated "Halogenated Organic Waste" container.[2][3][5][6]

  • Do Not Mix: Never mix this waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[2][5]

  • Container Material: Use a chemically compatible and properly sealed container. High-density polyethylene (HDPE) or glass containers with a screw-top cap are generally suitable.

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Your waste container label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste 2,2-Difluorobenzo[d][1]dioxol-5-ol" . Avoid using abbreviations or chemical formulas.

  • An indication of the hazards (e.g., "Irritant").

  • The date when the first drop of waste was added to the container.

  • Your name, laboratory, and contact information.

Step 4: Storage of Waste

Proper storage of the hazardous waste container is crucial to prevent accidents and exposure.

  • Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • Ventilation: The storage area should be well-ventilated.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to catch any potential leaks.

  • Incompatible Materials: Keep the waste container away from strong oxidizing agents.[3]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste container. Follow all institutional procedures for waste manifest and pickup.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. Ensure the area is well-ventilated.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team.

Workflow for Disposal of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol

DisposalWorkflowcluster_LabOperationsIn the Laboratorycluster_DisposalProcessDisposal PathwayAGeneration of Waste(2,2-Difluorobenzo[d][1,3]dioxol-5-ol)BWear Appropriate PPE(Gloves, Goggles, Lab Coat)A->BCSegregate into a Labeled'Halogenated Organic Waste'ContainerB->CDStore Container Securelyin a Ventilated AreaC->DESchedule Waste Pickupwith EHSD->EFTransport to LicensedHazardous Waste FacilityE->FGHigh-Temperature IncinerationF->GWasteSegregationStartIs the wasteThis compound?HalogenatedCollect in 'HalogenatedOrganic Waste' ContainerStart->HalogenatedYesNonHalogenatedCollect in 'Non-HalogenatedOrganic Waste' ContainerStart->NonHalogenatedNo, it's anon-halogenatedorganic solventAqueousCollect in 'AqueousWaste' ContainerStart->AqueousNo, it's anaqueous solutionOtherConsult EHS forProper DisposalStart->OtherNo, it's anothertype of waste

Personal protective equipment for handling 2,2-Difluorobenzo[d][1,3]dioxol-5-ol

A Comprehensive Safety and Handling Guide for 2,2-Difluorobenzo[d][1][2]dioxol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol (CAS No. 1211539-82-0). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for fluorinated aromatic compounds and data from structurally similar chemicals, providing a robust framework for safe operation.

Hazard Analysis and Risk Assessment: Understanding the Compound

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous chemicals.[1][2][3][4][5]

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a significant splash risk.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Nitrile gloves offer good resistance to a range of chemicals, including many solvents.[6] Neoprene provides protection against acids and caustics.[7][8] Given that specific compatibility data is unavailable, double-gloving provides an extra barrier. Always inspect gloves for any signs of degradation or perforation before use.[2]
Body Protection A flame-resistant lab coat and, for larger scale operations, a chemical-resistant apron.A lab coat protects your skin and personal clothing from minor spills and contamination.[9] An apron made of a material like PVC can provide additional protection against corrosive or irritating substances.
Respiratory Protection Use in a certified chemical fume hood. For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.A fume hood is the primary engineering control to minimize inhalation exposure. If respiratory protection is required, a full-facepiece respirator also provides eye and face protection.[2][10]

Mandatory Visualization:

PPE_Workflowcluster_prepPreparation Phasecluster_handlingChemical Handlingcluster_postPost-HandlingprepConduct Risk Assessmentselect_ppeSelect Appropriate PPEprep->select_ppeinspect_ppeInspect PPE for Integrityselect_ppe->inspect_ppedon_ppeDon PPE:1. Lab Coat2. Gloves (Inner)3. Goggles & Face Shield4. Gloves (Outer)inspect_ppe->don_ppehandle_chemicalHandle Chemical in Fume Hooddon_ppe->handle_chemicaldoff_ppeDoff PPE in Correct Orderhandle_chemical->doff_ppedispose_ppeDispose of Contaminated PPE as Hazardous Wastedoff_ppe->dispose_ppewash_handsWash Hands Thoroughlydispose_ppe->wash_hands

Caption: Workflow for donning, using, and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a calibrated and functioning chemical fume hood is available.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Designate a specific area within the fume hood for the handling of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol.

    • Have appropriate spill cleanup materials readily available.

  • Handling:

    • Always wear the full complement of recommended PPE before handling the compound.[1][2][4]

    • Carefully weigh and dispense the solid chemical within the fume hood to avoid generating dust.

    • Keep the container tightly sealed when not in use.

    • Use tools (spatulas, etc.) that are compatible with the chemical and clean them thoroughly after use.

  • Post-Handling:

    • Decontaminate the work area within the fume hood.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[11]

    • Thoroughly wash hands with soap and water after handling is complete.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate the consequences.

Emergency Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (Solid) Alert others in the area. Wearing appropriate PPE, cover the solid spill with a damp paper towel to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container. Clean the area with soap and water.
Major Spill Evacuate the immediate area and alert laboratory personnel. If the spill is large or involves other hazardous materials, contact your institution's emergency response team. Prevent entry to the area.
Disposal Plan: Environmental Responsibility

Proper disposal of 2,2-Difluorobenzo[d][1][2]dioxol-5-ol and any contaminated materials is critical to protect the environment and comply with regulations.

Waste Management Protocol:

  • Segregation:

    • All waste containing 2,2-Difluorobenzo[d][1][2]dioxol-5-ol, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.[11]

    • Collect this waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "2,2-Difluorobenzo[d][1][2]dioxol-5-ol".

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety program.

    • Due to the fluorinated nature of this compound, incineration at a licensed hazardous waste facility is a potential disposal method, as high temperatures can break the strong carbon-fluorine bonds.[13][14] However, always follow your institution's specific guidelines.

Mandatory Visualization:

Disposal_WorkflowstartGeneration of Waste(e.g., contaminated PPE, excess chemical)segregateSegregate into a DesignatedHazardous Waste Containerstart->segregatelabel_wasteLabel Container:'Hazardous Waste''2,2-Difluorobenzo[d][1,3]dioxol-5-ol'segregate->label_wastestoreStore in a Secure,Designated Arealabel_waste->storedisposeArrange for Pickup byInstitutional EHSstore->disposeendFinal Disposal viaLicensed Facilitydispose->end

Caption: Step-by-step hazardous waste disposal workflow.

By adhering to these scientifically grounded safety and handling protocols, you can effectively mitigate the risks associated with 2,2-Difluorobenzo[d][1][2]dioxol-5-ol, ensuring a safe and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluorobenzo[d][1,3]dioxol-5-ol
Reactant of Route 2
Reactant of Route 2
2,2-Difluorobenzo[d][1,3]dioxol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.